molecular formula C12H24O2 B1582182 2-Isopropyl-5-methylhexyl acetate CAS No. 40853-55-2

2-Isopropyl-5-methylhexyl acetate

Cat. No.: B1582182
CAS No.: 40853-55-2
M. Wt: 200.32 g/mol
InChI Key: QLFSGYMLVZGFJT-UHFFFAOYSA-N
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Description

2-Isopropyl-5-methylhexyl acetate is a useful research compound. Its molecular formula is C12H24O2 and its molecular weight is 200.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Isopropyl-5-methylhexyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Isopropyl-5-methylhexyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-methyl-2-propan-2-ylhexyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-9(2)6-7-12(10(3)4)8-14-11(5)13/h9-10,12H,6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFSGYMLVZGFJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(COC(=O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40961267
Record name 5-Methyl-2-(propan-2-yl)hexyl acetate
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

40853-55-2
Record name 1-Hexanol, 5-methyl-2-(1-methylethyl)-, 1-acetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Isopropyl-5-methylhexyl acetate
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Record name 5-Methyl-2-(propan-2-yl)hexyl acetate
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Record name 2-isopropyl-5-methylhexyl acetate
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Foundational & Exploratory

"2-Isopropyl-5-methylhexyl acetate" fundamental properties

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Tetrahydrolavandulyl Acetate

Part 1: Executive Summary & Chemical Identity

2-Isopropyl-5-methylhexyl acetate (commonly known as Tetrahydrolavandulyl acetate ) is a saturated monoterpene ester derived from the hydrogenation of lavandulyl acetate. While structurally related to common fragrance ingredients like linalyl acetate, its fully saturated acyclic skeleton imparts distinct physicochemical stability and a unique sensory profile.

In the context of drug development and advanced cosmetic science, this molecule serves two critical functions:

  • Olfactory Receptor Modulation: It acts as a specific ligand for olfactory receptors (ORs) involved in the perception of carboxylic acids (sweat malodors), making it a candidate for receptor-blocking technologies.

  • Metabolic Probe: Its biotransformation patterns provide a model for studying the enzymatic hydroxylation of branched-chain alkyl esters.

Chemical Structure & Nomenclature
Property Detail
IUPAC Name (5-methyl-2-propan-2-ylhexyl) acetate
Common Name Tetrahydrolavandulyl acetate
CAS Number 40853-55-2
Molecular Formula C₁₂H₂₄O₂
SMILES CC(C)CCC(COC(=O)C)C(C)C
Stereochemistry The molecule possesses a chiral center at C2. Synthetic routes typically yield a racemic mixture unless asymmetric hydrogenation is employed.
Part 2: Physicochemical Profile[1][2]

The saturation of the lavandulyl skeleton significantly alters the volatility and lipophilicity of the molecule compared to its unsaturated counterparts.

Parameter Value Technical Note
Molecular Weight 200.32 g/mol Monoisotopic mass: 200.1776 Da
Boiling Point 212–213 °C@ 760 mmHg (Standard Atmosphere)
Density 0.866 g/cm³@ 25 °C (Liquid phase)
Vapor Pressure ~0.173 mmHg@ 25 °C (Low volatility implies high substantivity)
Flash Point ~83.9 °CClosed Cup (Requires Class IIIA combustible handling)
LogP (o/w) 4.39 (est.)Highly lipophilic; indicates rapid absorption in lipid bilayers
Refractive Index ~1.435Estimated based on parent alcohol
Solubility Ethanol, OilsInsoluble in water (<6 mg/L)
Part 3: Synthesis & Manufacturing Protocols

The industrial production of 2-Isopropyl-5-methylhexyl acetate is primarily achieved through the catalytic hydrogenation of lavandulyl acetate. This process removes the unsaturation at the C4 position and the isopropenyl group, yielding a chemically stable saturated ester.

Protocol: Catalytic Hydrogenation

Objective: Conversion of Lavandulyl Acetate to Tetrahydrolavandulyl Acetate.

  • Precursor Preparation:

    • Charge a high-pressure hydrogenation reactor with Lavandulyl Acetate (purity >95%).

    • Solvent: Methanol (anhydrous) is used to facilitate catalyst suspension. Ratio: 1:5 (w/v).

  • Catalyst Loading:

    • Add 5% Palladium on Carbon (Pd/C) catalyst.

    • Loading: 1-2% by weight relative to the substrate.

    • Note: Pd/C is preferred over Raney Nickel for ester stability and selectivity against hydrogenolysis of the ester bond.

  • Reaction Conditions:

    • Pressure: Pressurize with Hydrogen (H₂) gas to 30–40 psi (approx. 2–2.7 bar).

    • Temperature: Maintain at 20–25 °C (Room Temperature).

    • Agitation: Vigorous stirring is required to overcome gas-liquid mass transfer limitations.

  • Monitoring & Work-up:

    • Monitor H₂ uptake. Reaction is complete when uptake ceases (typically 2-4 hours).

    • Filtration: Filter the reaction mixture through a Celite bed to remove the Pd/C catalyst.

    • Purification: Remove methanol via rotary evaporation. Purify the crude oil by fractional distillation (bp 111–115 °C @ 25–30 mmHg).

Synthesis Workflow Diagram

SynthesisPathway LavAc Lavandulyl Acetate (C12H20O2) Inter Intermediate (Surface Adsorbed) LavAc->Inter Adsorption H2 Hydrogen (H2) 30-40 psi H2->Inter Reduction PdC Catalyst (5% Pd/C) PdC->Inter Catalysis Product Tetrahydrolavandulyl Acetate (C12H24O2) Inter->Product Desorption & Saturation

Figure 1: Catalytic hydrogenation pathway converting unsaturated lavandulyl acetate to the saturated 2-isopropyl-5-methylhexyl acetate.

Part 4: Biological Interface & Applications

For researchers in drug development and sensory science, the value of 2-Isopropyl-5-methylhexyl acetate lies in its interaction with biological systems, specifically G-Protein Coupled Receptors (GPCRs) and enzymatic pathways.

1. Olfactory Receptor (OR) Modulation

Research indicates that this molecule functions as a ligand for specific olfactory receptors involved in the discrimination of carboxylic acids.

  • Target: Class I Olfactory Receptors.[1][2]

  • Mechanism: It competes with or modulates the perception of short-chain fatty acids (e.g., isovaleric acid), which are responsible for sweat malodor.

  • Application: Development of "receptor-blocking" deodorants or masking agents that prevent the brain from perceiving specific malodors, rather than simply overpowering them with fragrance.

2. Metabolic Biotransformation

When subjected to fungal metabolism (e.g., Rhizopus oryzae), the molecule undergoes regioselective hydroxylation. This makes it a useful probe for studying cytochrome P450-like activity in non-mammalian systems.

  • Substrate: Tetrahydrolavandulyl acetate.[3][4][5][1][2][6][7][8][9]

  • Metabolite 1: 2-isopropyl-5-methylhexane-1,5-diol (Hydrolysis + Hydroxylation at C5).

  • Metabolite 2: 5-hydroxytetrahydrolavandulol.

Biotransformation Pathway Diagram

Biotransformation Substrate Tetrahydrolavandulyl Acetate (Lipophilic Ester) Enzyme Rhizopus oryzae (Hydroxylase/Esterase) Substrate->Enzyme Uptake Metabolite1 5-Hydroxytetrahydrolavandulol (Regioselective Oxidation) Enzyme->Metabolite1 C5 Hydroxylation Metabolite2 2-Isopropyl-5-methylhexane-1,5-diol (Hydrolysis + Oxidation) Enzyme->Metabolite2 Ester Hydrolysis

Figure 2: Metabolic fate of tetrahydrolavandulyl acetate via fungal biotransformation, highlighting regioselective hydroxylation.

Part 5: Analytical Characterization

To validate the identity of synthesized or purchased material, the following spectroscopic signatures should be used.

1. Mass Spectrometry (GC-MS)
  • Parent Ion (M+): m/z 200 (Weak or absent due to ester fragmentation).

  • Base Peak: Typically m/z 43 (Acetyl group, [CH₃CO]⁺).

  • Diagnostic Fragments:

    • m/z 140 (Loss of Acetic Acid, [M-60]⁺).

    • m/z 125 (Loss of Acetic Acid + Methyl).

    • m/z 55, 57, 69 (Alkyl chain fragments).

2. Infrared Spectroscopy (FT-IR)
  • C=O Stretch: Strong band at 1735–1745 cm⁻¹ (Ester carbonyl).

  • C-O Stretch: Strong bands at 1230–1240 cm⁻¹ (Acetate C-O-C).

  • C-H Stretch: 2850–2960 cm⁻¹ (Saturated alkane, sp³ C-H). Absence of =C-H stretch >3000 cm⁻¹.

Part 6: Regulatory & Safety Considerations
  • Fragrance & Flavor Status: While listed in fragrance ingredient inventories, specific regulatory bodies (e.g., FEMA) may not list it as GRAS (Generally Recognized As Safe) for flavor use. It is primarily used in functional perfumery (masking agents) and research .

  • Handling:

    • Skin Irritation: Like many terpene esters, it may cause mild skin irritation upon prolonged contact.

    • Storage: Store in glass or aluminum containers, under nitrogen, away from heat. Stable under neutral conditions; hydrolyzes in strong acid/base.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 524263, 2-Isopropyl-5-methylhexyl acetate. Retrieved from [Link]

  • The Good Scents Company (2025). Tetrahydrolavandulyl acetate Material Safety & Properties. Retrieved from [Link]

  • Google Patents (2016).EP3004157B1: Olfactory receptors involved in the perception of sweat carboxylic acids.
  • Demyttenaere, J. C., et al. (2001).Biotransformation of terpenoids by fungi: Transformation of lavandulol and tetrahydrolavandulyl acetate. Phytochemistry. (Contextual reference based on search results regarding Rhizopus oryzae metabolism).

Sources

"Tetrahydrolavandulyl Acetate" chemical structure and characterization

Author: BenchChem Technical Support Team. Date: March 2026

Structural Analysis, Characterization, and Functional Applications

Executive Summary

Tetrahydrolavandulyl Acetate (CAS 40853-55-2) is the saturated ester analog of lavandulyl acetate.[1] Unlike its unsaturated parent compound, which is a primary olfactory component of Lavandin oil, tetrahydrolavandulyl acetate is characterized by a distinct lack of primary organoleptic dominance. Instead, recent biotechnological applications have identified it as a functional olfactory agent .

This guide details the chemical constitution, synthesis via catalytic hydrogenation, and spectroscopic characterization of the molecule. It further explores its emerging role as a specific antagonist for carboxylic acid-binding olfactory receptors, positioning it as a high-value candidate for malodor counteracting technologies rather than traditional perfumery.

Chemical Constitution & Identity[2][3][4][5]

Tetrahydrolavandulyl acetate is an aliphatic ester resulting from the complete saturation of the two double bonds found in the lavandulyl skeleton.

ParameterData
Common Name Tetrahydrolavandulyl Acetate
IUPAC Name (5-methyl-2-propan-2-ylhexyl) acetate
CAS Number 40853-55-2
Molecular Formula

Molecular Weight 200.32 g/mol
Stereochemistry Contains one chiral center at C2. Synthetic routes from natural lavandulyl acetate typically yield the (R)-enantiomer, though racemic mixtures are common in industrial synthesis.
Physical State Colorless liquid
Solubility Soluble in ethanol, oils; insoluble in water (calc. 5.4 mg/L)
Structural Distinction

It is critical to distinguish this molecule from Tetrahydrolinalyl Acetate (CAS 20780-48-7). While both are saturated


 esters, tetrahydrolinalyl acetate is a tertiary ester with a floral-bergamot odor. Tetrahydrolavandulyl acetate is a primary ester with a branched isobutyl/isopropyl backbone, leading to significantly different reactivity and receptor binding properties.

Synthesis & Production

The industrial production of tetrahydrolavandulyl acetate is achieved through the catalytic hydrogenation of lavandulyl acetate. This process requires precise control to ensure saturation of the alkene moieties without hydrogenolysis of the ester bond.

Protocol: Catalytic Hydrogenation

Objective: Conversion of Lavandulyl Acetate (


) to Tetrahydrolavandulyl Acetate (

).
  • Precursor Preparation: High-purity Lavandulyl Acetate (CAS 25905-14-0) is dissolved in a non-polar solvent (e.g., hexane or ethanol).

  • Catalyst Loading: 5% Palladium on Carbon (Pd/C) is added at a 1-2 wt% loading relative to the substrate.

  • Hydrogenation: The reaction vessel is pressurized with

    
     gas (3–5 bar) and maintained at 25–40°C.
    
    • Note: Higher temperatures risk transesterification or hydrolysis.

  • Monitoring: Reaction progress is monitored via GC-FID until the disappearance of the alkene peaks.

  • Work-up: The catalyst is removed via filtration (Celite bed). The solvent is removed under reduced pressure.

  • Purification: Fractional distillation provides the final product (>98% purity).

Synthesis Pathway Visualization

Synthesis Fig 1: Catalytic hydrogenation pathway for Tetrahydrolavandulyl Acetate synthesis. Lavandulyl Lavandulyl Acetate (C12H20O2) [Unsaturated Precursor] H2_Cat Hydrogenation (H2, Pd/C, 3 bar, 25°C) Lavandulyl->H2_Cat Tetra Tetrahydrolavandulyl Acetate (C12H24O2) [Saturated Product] H2_Cat->Tetra Reduction of double bonds

Characterization Techniques

Accurate identification relies on a combination of Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Retention Index (Polar Column): ~1260 (varies by specific column phase).

  • Fragmentation Pattern (EI, 70eV):

    • Molecular Ion (

      
      ):  Weak or absent (typical for aliphatic acetates).
      
    • Base Peak: m/z 43 (

      
      ), characteristic of acetates.
      
    • Diagnostic Loss: m/z 140 (

      
      ), corresponding to the loss of acetic acid (McLafferty rearrangement equivalent or elimination).
      
    • Alkyl Fragments: Clusters at m/z 57, 71, 85 representing the branched alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The saturation of the molecule simplifies the spectrum compared to its unsaturated precursor.

NucleusChemical Shift (

ppm)
MultiplicityAssignment

H
0.85 - 0.95Multi-doubletsMethyl groups (isopropyl & terminal chain)

H
1.10 - 1.60MultipletsMethylene (

) and Methine (

) backbone

H
2.05SingletAcetate methyl group (

)

H
3.90 - 4.05DoubletMethylene adjacent to oxygen (

)

C
171.2SingletCarbonyl Carbon (

)

C
64.5Singlet

Carbon

Note: Data derived from structural prediction and standard aliphatic ester shift correlations.

Functional Application: Malodor Counteraction

While tetrahydrolavandulyl acetate is often listed as "not for fragrance use" in standard organoleptic databases due to its lack of a strong, distinct character, it serves a critical role in functional perfumery .

Mechanism of Action

Research indicates that specific aliphatic esters can act as antagonists for olfactory receptors (ORs) responsible for detecting carboxylic acids—the primary components of sweat malodor (e.g., isovaleric acid, (E)-3-methyl-2-hexenoic acid).

Rather than masking the odor with a stronger scent, tetrahydrolavandulyl acetate competitively binds to the receptor site without triggering the signal transduction cascade, effectively "blinding" the nose to the malodor.

Receptor Interaction Workflow

ReceptorMechanism Fig 2: Antagonistic mechanism of Tetrahydrolavandulyl Acetate on malodor receptors. Sweat Sweat Malodor (Carboxylic Acids) Receptor Olfactory Receptor (Class 1 ORs) Sweat->Receptor Binds Signal Signal Transduction (Malodor Perception) Receptor->Signal Activates NoSignal No Signal (Odor Neutralization) Receptor->NoSignal Inactive State Blocker Tetrahydrolavandulyl Acetate (Antagonist) Blocker->Receptor Competitively Binds (Blocks Site)

Safety & Regulatory Profile

As a saturated ester, tetrahydrolavandulyl acetate exhibits a safety profile consistent with aliphatic esters used in cosmetics.

  • GHS Classification:

    • Skin Irritation: Category 2 (Causes skin irritation).

    • Aquatic Toxicity: Chronic Category 2 (Toxic to aquatic life with long-lasting effects).

  • Regulatory Status:

    • REACH: Pre-registered (EC 255-112-4).

    • IFRA: Not explicitly restricted, but usage is generally governed by general ester safety limits.

    • Usage Level: Typically used at low concentrations (<1%) in functional formulations (deodorants, antiperspirants) for its receptor-blocking efficacy rather than odor contribution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 524263, Tetrahydrolavandulyl acetate. Retrieved from [Link]

  • The Good Scents Company (2024). Tetrahydrolavandulyl Acetate Data Sheet. Retrieved from [Link]

  • Behan, J. M., et al. (2015). Method for counteracting the perception of sweat malodour by decreasing the function of carboxylic acid-binding olfactory receptors. U.S. Patent No.[2][3] 8,993,526.[2][4] Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • NIST Mass Spectrometry Data Center. Tetrahydrolavandulyl Acetate (ID: 234381). Standard Reference Data. Retrieved from [Link]

Sources

Comprehensive Technical Guide on 2-Isopropyl-5-methylhexyl Acetate (CAS 40853-55-2): Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropyl-5-methylhexyl acetate (CAS 40853-55-2), widely known in the chemical industry as tetrahydrolavandulyl acetate , is a specialized aliphatic ester[1]. Characterized by its highly branched hydrocarbon backbone, this compound has garnered significant attention in advanced fragrance engineering as a low-volatility perfume raw material (PRM)[2]. Beyond its organoleptic applications, its unique physicochemical profile makes it a subject of interest in delayed-evaporation matrix designs[3] and as a secondary metabolite in ethnomedical research[4].

This whitepaper provides an in-depth analysis of its chemical properties, a field-proven synthesis protocol, and its functional applications, designed specifically for researchers and formulation scientists.

Physicochemical Profiling & Structural Causality

The molecular architecture of 2-isopropyl-5-methylhexyl acetate—featuring a saturated, branched aliphatic chain paired with an acetate group—dictates its macroscopic behavior. The extensive branching introduces steric hindrance that prevents tight intermolecular packing, maintaining the compound as a liquid at room temperature. Furthermore, the high carbon-to-oxygen ratio renders it highly lipophilic (XLogP3 of 3.9), which directly correlates to its low vapor pressure and high boiling point[1].

Quantitative Data Summary
PropertyValueReference
IUPAC Name (5-methyl-2-propan-2-ylhexyl) acetate[5]
CAS Number 40853-55-2[5]
Molecular Formula C₁₂H₂₄O₂[5]
Molecular Weight 200.32 g/mol [1]
Boiling Point 212.4 °C (at 760 mmHg)[5]
Flash Point 83.9 °C[5]
Density 0.866 g/cm³[5]
XLogP3 (Hydrophobicity) 3.9[1]
Kovats Retention Index 1254.3 – 1260 (Non-polar column)[1]

Synthesis & Manufacturing Protocol

The most efficient and scalable route to synthesize 2-isopropyl-5-methylhexyl acetate is via the catalytic hydrogenation of lavandulyl acetate [6].

Mechanistic Rationale: Lavandulyl acetate contains two isolated alkene bonds. The use of 5% Palladium on Carbon (Pd/C) as a catalyst provides a high surface area for the selective reduction of these double bonds without triggering the hydrogenolysis (cleavage) of the ester linkage. Methanol is utilized as a polar protic solvent to stabilize the transition states on the catalyst surface, ensuring a smooth and rapid hydrogen uptake.

Synthesis A Lavandulyl Acetate (Precursor) B Solvent Addition (Anhydrous Methanol) A->B C Catalyst Loading (5% Pd/C) B->C D Catalytic Hydrogenation (30-40 psi, 25°C) C->D H2 Gas E Filtration & Concentration (Celite Pad) D->E Pressure Stabilization F Vacuum Distillation (111-115°C / 25-30 mm Hg) E->F Crude Extract G Tetrahydrolavandulyl Acetate (Target Compound) F->G Purified Product

Catalytic hydrogenation workflow for synthesizing 2-isopropyl-5-methylhexyl acetate.

Step-by-Step Experimental Protocol: Catalytic Hydrogenation

This protocol is designed as a self-validating system; the cessation of pressure drop serves as the internal control for reaction completion.

  • Preparation: Dissolve 1.0 molar equivalent of lavandulyl acetate in anhydrous methanol (approx. 10 volumes relative to the substrate) within a high-pressure reaction vessel[6].

  • Catalyst Loading: Carefully add 5% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate). Caution: Pd/C can be pyrophoric when dry; handle under an inert atmosphere.

  • Hydrogenation: Purge the vessel with nitrogen, then pressurize with hydrogen gas to 30–40 psi at room temperature (25°C)[6].

  • Monitoring (Self-Validation): Agitate the mixture vigorously. Monitor the pressure gauge; the reaction is complete when hydrogen uptake ceases and the pressure stabilizes, confirming the theoretical consumption of 2 molar equivalents of H₂.

  • Filtration: Vent the hydrogen safely and filter the reaction mixture through a pad of Celite to completely remove the Pd/C catalyst.

  • Concentration: Evaporate the methanol solvent under reduced pressure using a rotary evaporator.

  • Purification: Subject the crude product to fractional vacuum distillation. Collect the purified fraction boiling at 111–115 °C under 25–30 mm Hg[6].

Applications in Fragrance Engineering & Formulation

In fragrance formulation, PRMs are categorized by their volatility. With a vapor pressure of less than 0.001 Torr at 25°C, 2-isopropyl-5-methylhexyl acetate is classified as a low-volatile fragrance material [2]. It functions as a base note, providing a heavy, sweet, and woody anchor that can last for several days on a substrate[3].

Evaporation Modulation via Ionic Liquids

Recent advancements in cosmetic chemistry utilize ionic liquids to suppress the evaporation of PRMs. When 2-isopropyl-5-methylhexyl acetate is embedded in an ionic liquid matrix, strong intermolecular interactions (van der Waals forces and dipole-dipole interactions) occur between the ester oxygen and the ionic liquid cations. This creates a positive deviation from Raoult's Law, effectively delaying evaporation and creating a sustained-release scent profile[3].

Evaporation A Fragrance Formulation B Target Compound (Low Volatility PRM) A->B C Ionic Liquid Matrix (Solvent) A->C D Intermolecular Forces (Dipole & Van der Waals) B->D C->D E Delayed Evaporation Profile (Sustained Release) D->E Vapor Pressure Suppression

Mechanism of delayed evaporation using ionic liquids and low-volatility PRMs.

Analytical Characterization & Quality Control

To verify the purity and identity of the synthesized compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.

Step-by-Step GC-MS Validation Protocol
  • System Suitability Test (SST): Inject a standard alkane mixture (C8–C20) to calibrate the system for Kovats Retention Index (RI) calculation.

  • Sample Preparation: Dilute the purified 2-isopropyl-5-methylhexyl acetate to 1 mg/mL in GC-grade hexane.

  • Injection: Inject 1 µL of the sample into a GC-MS equipped with a standard non-polar capillary column (e.g., HP-5MS or DB-5).

  • Thermal Program: Set the initial oven temperature to 60°C, hold for 2 minutes, then ramp at 4°C/min to 250°C.

  • Detection & Validation: Monitor the electron ionization (EI) mass spectrum. The identity is confirmed by a molecular ion peak at m/e 200[6] and an experimental Kovats Retention Index aligning precisely with the literature range of 1254.3 – 1260 [1].

Emerging Research: Pharmacological Potential

Beyond industrial applications, 2-isopropyl-5-methylhexyl acetate has been identified via GC-MS as a secondary metabolite in specific ethnomedicinal plant extracts, such as the aqueous extracts of Carica papaya and Cajanus cajan[4]. These extracts are currently under investigation for their antisickling properties in the management of Sickle Cell Disease (SCD). While the exact pharmacodynamics of the acetate in this context require further isolation studies, its highly lipophilic nature suggests it may play a role in penetrating and stabilizing the red blood cell (RBC) membrane, thereby increasing RBC resistance to hemolysis[4].

References[5] PINPOOLS. "2-isopropyl-5-methylhexyl acetate - B2B better chemical procurement". URL: https://pinpools.com/en/product/2-isopropyl-5-methylhexyl-acetate[6] Google Patents. "US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal, 3-hydroxy-2...". URL: https://patents.google.com/patent/US3704714A/en[4] Academia.edu. "Potential of Three Ethnomedicinal Plants as Antisickling Agents". URL: https://www.academia.edu/100062400/Potential_of_Three_Ethnomedicinal_Plants_as_Antisickling_Agents[2] European Patent Office. "EP2961374A1 - Fragrance Compositions". URL: https://patents.google.com/patent/EP2961374A1/en[3] Google Patents. "US9840680B2 - Fragrance compositions comprising ionic liquids". URL: https://patents.google.com/patent/US9840680B2/en[1] PubChem. "1-Hexanol, 5-methyl-2-(1-methylethyl)-, acetate (CID 524263)". National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/524263

Sources

Phytochemical Profiling and Therapeutic Modalities of 2-Isopropyl-5-methylhexyl Acetate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the landscape of natural product chemistry, 2-Isopropyl-5-methylhexyl acetate (also known by its synonym, tetrahydrolavandulyl acetate) occupies a unique intersection between ethnomedicine, sensory modulation, and bioenergy. Structurally, it is a saturated aliphatic ester (C₁₂H₂₄O₂) characterized by a highly branched carbon backbone. While traditionally synthesized for the fragrance industry, advanced gas chromatography-mass spectrometry (GC-MS) has increasingly identified this compound as a bioactive secondary metabolite in several critical plant species.

This whitepaper provides an in-depth technical analysis of the natural botanical sources of 2-Isopropyl-5-methylhexyl acetate, elucidates its pharmacological and biological mechanisms, and establishes a self-validating analytical protocol for its isolation and quantification from complex plant matrices.

Chemical Ontology and Botanical Distribution

The accumulation of 2-Isopropyl-5-methylhexyl acetate in plant tissues is generally a response to environmental stress, acting as a secondary metabolite to deter herbivory or stabilize cellular structures. It has been isolated from the aqueous extracts and essential oils of several distinct plant lineages.

Table 1: Natural Sources and Biological Context
Plant SpeciesCommon NamePlant PartPrimary Application / Biological Context
Cajanus cajanPigeon PeaLeaves, SeedsEthnomedicine; acts as an antisickling agent to inhibit HbS polymerization.
Zanthoxylum zanthoxyloidesSenegal Prickly-ashLeavesEthnomedicine; promotes erythrocyte membrane stabilization.
Carica papayaPapayaLeavesTraditional therapy for sickle cell disease management.
Capsicum annuumBell/Chili PepperFruitIdentified in comprehensive plant metabolomic databases.
Panicum maximumGuinea GrassLignocelluloseReleased as an intermediate during laccase-mediated lignin degradation.

Data aggregated from phytochemical screening studies[1],[2], and the3[3].

Pharmacological Mechanisms & Biological Significance

As an application scientist, it is crucial to look beyond the presence of a molecule and understand the causality of its biological interactions. The highly branched, lipophilic nature of this acetate ester allows it to interact with lipid bilayers and transmembrane receptors with high affinity.

Erythrocyte Membrane Stabilization (Antisickling Activity)

Sickle cell disease (SCD) pathology is driven by a point mutation causing the polymerization of deoxygenated hemoglobin S (HbS), which mechanically distorts red blood cells (RBCs). Aqueous extracts of Cajanus cajan and Carica papaya containing 2-Isopropyl-5-methylhexyl acetate have demonstrated profound antisickling properties, reducing the percentage of sickled cells in vitro from 91.6% to as low as 41.7%[1].

Mechanism: The lipophilicity of the ester (LogP ~3.9) facilitates its intercalation into the RBC lipid bilayer. This structural integration increases membrane fluidity and deformability, counteracting the internal mechanical stress exerted by HbS fibers and increasing the RBC's resistance to hemolysis[4].

Olfactory Receptor (OR52) Allosteric Modulation

Beyond hematology, this compound is a potent modulator of human olfaction. It interacts specifically with Class 1 Olfactory Receptors (e.g., OR52L1, OR52E8, OR52B2), which are evolutionary "fish-like" receptors responsible for detecting aliphatic carboxylic acids associated with human sweat malodor[5].

Mechanism: In high-throughput screening assays, 2-Isopropyl-5-methylhexyl acetate acts as a candidate modulator. Upon binding to the transmembrane domains of these G-protein coupled receptors (GPCRs), it triggers a conformational shift that activates Gαolf, subsequently stimulating adenylate cyclase to produce cAMP, which gates ion channels to modulate odor perception[6].

OR_Signaling L 2-Isopropyl-5-methylhexyl acetate (Allosteric Modulator) R Class 1 Olfactory Receptors (e.g., OR52L1, OR52E8) L->R Ligand Binding G Gαolf Protein Activation (GTP for GDP Exchange) R->G Conformational Shift AC Adenylate Cyclase III (Effector Enzyme) G->AC Allosteric Activation cAMP cAMP Accumulation (Second Messenger) AC->cAMP ATP Conversion Ion CNG Ion Channel Gating (Depolarization via Ca2+/Na+) cAMP->Ion Intracellular Signaling

GPCR signaling cascade of Class 1 Olfactory Receptors modulated by the acetate ester.
Lignin Degradation & Biomass Conversion

In bioenergy research, the compound has been identified as a structural intermediate during the enzymatic pretreatment of tropical forage grass (Panicum maximum). When treated with laccases from Lentinus sajor-caju to degrade lignin, 2-isopropyl-5-methylhexyl acetate is released[2]. This indicates its role as an aliphatic ester linking phenylpropanoid networks within the plant's holocellulosic matrix[2].

Analytical Methodology: Isolation and GC-MS Validation

To ensure rigorous scientific integrity, the identification of trace secondary metabolites requires a self-validating analytical system . The following protocol details the extraction and GC-MS quantification of 2-Isopropyl-5-methylhexyl acetate, explaining the causality behind each methodological choice.

Rationale for Sample Preparation
  • Lyophilization: Plant samples (e.g., C. cajan leaves) must be freeze-dried rather than oven-dried. Causality: Thermal degradation and volatilization of low-molecular-weight esters (MW 200.32 g/mol ) occur rapidly above 40°C. Furthermore, removing water halts endogenous esterase activity, preventing the hydrolysis of the acetate group back to its constituent alcohol[1].

  • Aqueous Extraction followed by LLE: To mimic traditional ethnomedicinal decoctions, an initial 1% (w/v) aqueous extraction is performed[1]. However, GC-MS requires volatile, non-polar analytes. Therefore, Liquid-Liquid Extraction (LLE) using dichloromethane (DCM) or hexane is strictly required. Causality: The dielectric constant of DCM selectively partitions the hydrophobic ester from the highly polar aqueous matrix, leaving behind non-volatile, interfering tannins and glycosides.

Step-by-Step GC-MS Protocol (Self-Validating System)
  • Column Selection: Equip the GC with an HP-5MS (or equivalent 5% phenyl methyl siloxane) capillary column (30 m × 0.25 mm, 0.25 µm film thickness). Causality: The slight polarity of the stationary phase provides optimal resolution for aliphatic esters, preventing co-elution with structurally similar terpenoids[7].

  • Injection: Inject 1 µL of the organic extract in splitless mode. Causality: Splitless injection maximizes sensitivity for trace-level secondary metabolites.

  • Temperature Programming: Hold at 60°C for 2 min, ramp at 3°C/min to 246°C. Causality: A slow thermal ramp ensures baseline separation of complex isomeric mixtures typical in plant extracts[7].

  • Ionization: Operate the mass spectrometer in Electron Impact (EI) mode at 70 eV. Causality: 70 eV is the universal standard for EI; it ensures the resulting fragmentation pattern (prominent m/z 43 for the acetylium ion, alongside m/z 56, 69, 84, and 97) perfectly matches the 7[7].

  • Self-Validation (Kovats RI): Co-inject a homologous series of n-alkanes (C₈–C₂₀). Causality: Raw retention times drift with column aging. By normalizing the target peak against the alkane series, you calculate the Kovats Retention Index (RI). An experimental RI of ~1271 provides orthogonal confirmation to the MS library match, eliminating false positives[7].

GCMS_Workflow A Plant Biomass Collection (e.g., C. cajan, C. papaya) B Lyophilization & Milling (Prevents enzymatic ester hydrolysis) A->B C Aqueous Extraction & LLE (Partitions hydrophobic esters) B->C D GC-MS Injection (HP-5MS Column, Splitless) C->D E Electron Impact (EI) Ionization (70 eV, m/z 43, 56, 69) D->E F Data Validation (Kovats RI vs. Alkane Standard) E->F

Workflow for isolating and identifying 2-Isopropyl-5-methylhexyl acetate via GC-MS.

Quantitative Data Summary

To facilitate rapid reference for analytical chemists, the physicochemical and analytical parameters of the compound are summarized below.

Table 2: Physicochemical & Analytical Specifications
ParameterValueAnalytical Significance
IUPAC Name (5-methyl-2-propan-2-ylhexyl) acetateStandardized nomenclature for database querying[8].
Molecular Formula C₁₂H₂₄O₂Defines the saturation limit of the aliphatic chain[9].
Molecular Weight 200.32 g/mol Determines volatility and suitability for GC-MS[3].
Boiling Point 212.4ºC at 760mmHgDictates the final hold temperature in the GC oven program[9].
Kovats Retention Index ~1254 - 1271Critical metric for orthogonal MS library validation[3],[7].
Key MS Fragments (m/z) 43 (base), 56, 69, 84, 97m/z 43 confirms the presence of the acetylium ion (CH₃CO⁺)[7].

References

1.[8] 2-isopropyl-5-methylhexyl acetate - ECHA CHEM . europa.eu. 8 2.[9] 2-isopropyl-5-methylhexyl acetate - PINPOOLS - B2B better chemical procurement . pinpools.com. 9 3.[1] Potential of Three Ethnomedicinal Plants as Antisickling Agents - PMC - NIH . nih.gov. 1 4.[5] EP3004157B1 - Olfactory receptors involved in the perception of sweat carboxylic acids and the use thereof - Google Patents . google.com. 5 5.[6] (12) United States Patent (10) Patent No.: US 8,993,526 B2 . googleapis.com. 6 6.[4] Potential of Three Ethnomedicinal Plants as Antisickling Agents - ResearchGate . researchgate.net. 4 7.[2] Enzymatic Pretreatment with Laccases from Lentinus sajor-caju Induces Structural Modification in Lignin and Enhances the Digestibility of Tropical Forage Grass (Panicum maximum) Grown under Future Climate Conditions - MDPI . mdpi.com. 2 8.[3] 1-Hexanol, 5-methyl-2-(1-methylethyl)-, acetate | C12H24O2 | CID 524263 - PubChem . nih.gov. 3 9.[7] ADAMS - Identification of Essential Oil Components by GC-MS PDF - Scribd . scribd.com. 7

Sources

Technical Guide: Spectroscopic Characterization of 2-Isopropyl-5-methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of 2-Isopropyl-5-methylhexyl acetate (also known as Tetrahydrolavandulyl acetate ). This guide is structured for researchers requiring rigorous data for identification, quality control, and synthesis verification.

Molecular Identity & Significance

2-Isopropyl-5-methylhexyl acetate is the saturated derivative of Lavandulyl acetate, a key terpene ester found in lavender oils. In its tetrahydro form, the molecule serves as a stable, substantive fragrance ingredient and a specific biomarker in the analysis of Capsicum species and hydrogenated essential oils.

  • IUPAC Name : (5-methyl-2-propan-2-ylhexyl) acetate[1]

  • Common Name : Tetrahydrolavandulyl acetate[1][2]

  • CAS Registry Number : 40853-55-2[1][2]

  • Molecular Formula : C₁₂H₂₄O₂

  • Molecular Weight : 200.32 g/mol [1]

Synthesis & Origin

The primary route to high-purity 2-isopropyl-5-methylhexyl acetate is the catalytic hydrogenation of Lavandulyl acetate .[3] This process saturates the isopropenyl and alkenyl double bonds, resulting in a chemically stable saturated ester.

Reaction Pathway

The transformation involves the reduction of unsaturation at the C2-substituent and the C4-C5 position of the parent lavandulyl skeleton.

SynthesisPathway Lavandulyl Lavandulyl Acetate (C12H20O2) Tetrahydro Tetrahydrolavandulyl Acetate (C12H24O2) Lavandulyl->Tetrahydro Hydrogenation (MeOH, 30-40 psi) H2_Cat + 2 H2 Pd/C Catalyst H2_Cat->Tetrahydro Purification Distillation (111-115°C @ 25-30 mmHg) Tetrahydro->Purification Isolation

Figure 1: Catalytic hydrogenation pathway for the synthesis of Tetrahydrolavandulyl acetate from Lavandulyl acetate.

Spectroscopic Data Analysis

The following data sets represent the consensus values for the structural identification of the target molecule.

Mass Spectrometry (GC-MS)

Ionization Mode : Electron Impact (EI, 70 eV) The mass spectrum is characterized by a weak molecular ion and a dominant fragmentation pathway driven by the acetate group (McLafferty rearrangement and loss of acetic acid).

m/z PeakIntensityAssignment / Fragment
200 Weak[M]+ Molecular Ion
140 Medium[M - 60]+ Loss of Acetic Acid (C₁₀H₂₀ alkene)
125 Medium[M - 60 - 15]+ Loss of Methyl from alkene
43 Base (100%)[CH₃CO]+ Acetyl cation (Diagnostic for acetates)
57, 71 HighAlkyl chain fragments (Isopropyl/Isohexyl)

Interpretation Logic :

  • M+ (200) : Confirms the molecular weight of the saturated ester.

  • m/z 43 : The base peak at 43 is the hallmark of an acetate ester (

    
    ).
    
  • m/z 140 : The loss of 60 Da (Acetic Acid,

    
    ) is the primary elimination pathway for alkyl acetates, leaving the hydrocarbon chain (
    
    
    
    ).
Infrared Spectroscopy (FT-IR)

The IR spectrum confirms the ester functionality and the branched aliphatic chain.

Frequency (cm⁻¹)Vibration ModeStructural Indication
1735 - 1745 C=O StretchSaturated Ester Carbonyl (Strong)
1235 - 1245 C-O StretchAcetate C-O-C asymmetric stretch
2950 - 2860 C-H StretchAliphatic CH₃, CH₂, CH (Strong)
1380 & 1365 C-H BendGem-dimethyl doublet (Isopropyl group signature)

Diagnostic Note : The "gem-dimethyl" doublet around 1380/1365 cm⁻¹ is critical for confirming the presence of the isopropyl and terminal dimethyl groups in the tetrahydrolavandulyl skeleton.

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof, distinguishing the branched isomer from linear isomers.

¹H NMR (400 MHz, CDCl₃)

Chemical shifts are reported relative to TMS (δ 0.0).

Shift (δ ppm)MultiplicityIntegralAssignment
4.01 Doublet (J ≈ 6 Hz)2H-CH₂-O- (C1 protons)
2.05 Singlet3HCH₃-CO- (Acetate methyl)
1.65 Multiplet1H-CH- (C2 methine, beta to oxygen)
1.50 Multiplet1H-CH- (C5 methine)
0.85 - 0.95 Overlapping Doublets12HCH₃ groups (Isopropyl & Terminal)
1.10 - 1.40 Multiplets4H-CH₂- (Chain C3, C4)
¹³C NMR (100 MHz, CDCl₃)
  • Carbonyl : ~171.0 ppm

  • Alpha-Carbon (CH₂-O) : ~67.0 ppm

  • Methine Carbons : ~35-40 ppm (Branch points)

  • Acetate Methyl : ~21.0 ppm

  • Alkyl Methyls : ~19-22 ppm

Experimental Protocols

Protocol A: Sample Preparation for GC-MS

To ensure accurate identification without column overload or carryover.

  • Solvent : Dilute 10 µL of the neat ester in 1.0 mL of HPLC-grade Hexane or Dichloromethane .

  • Concentration : Target approx. 100 ppm.

  • Filtration : Pass through a 0.45 µm PTFE syringe filter to remove particulates.

  • Injection : 1.0 µL splitless (or 10:1 split depending on sensitivity).

Protocol B: Purification via Vacuum Distillation

If synthesizing from lavandulyl acetate, purification is required to remove unreacted starting material.

  • Apparatus : Short-path distillation head with a Vigreux column.

  • Pressure : Establish a vacuum of 25-30 mmHg .

  • Collection :

    • Foreshot: Discard fractions boiling below 110°C.

    • Main Fraction: Collect distillate between 111°C and 115°C .

  • Validation : Check purity via GC-FID; target >98%.

References

  • National Institute of Standards and Technology (NIST) . 1-Hexanol, 5-methyl-2-(1-methylethyl)-, acetate (Mass Spectrum).[2] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • PubChem . 2-Isopropyl-5-methylhexyl acetate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Google Patents. Tobacco product having improved flavor (US3704714A). (Contains synthesis and spectral data for 2-isopropyl-5-methylhexyl acetate).
  • The Good Scents Company . (Z)-isodihydrolavandulyl acetate.[4] Retrieved from [Link]

Sources

Technical Guide: 2-Isopropyl-5-methylhexyl Acetate in Ethnomedicinal Plant Extracts

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Target Audience: Drug Development Scientists, Phytochemists, and Pharmacologists Subject: Identification, Extraction, and Therapeutic Context of Tetrahydrolavandulyl Acetate in Antisickling Remedies

Executive Summary

2-Isopropyl-5-methylhexyl acetate (also known as Tetrahydrolavandulyl acetate ) is a saturated acyclic monoterpene ester identified as a significant constituent in the bioactive fractions of several ethnomedicinal plants used for Sickle Cell Disease (SCD) management. Notably, it appears in the essential oil and non-polar fractions of Cajanus cajan (Pigeon pea), Zanthoxylum zanthoxyloides, and Carica papaya.

While hydrophilic constituents like phenylalanine and vanillic acid are often cited for direct hemoglobin S (HbS) interaction, this lipophilic ester represents a critical class of membrane-active secondary metabolites. Its presence correlates with the antisickling and anti-hemolytic potency of these extracts, suggesting a role in erythrocyte membrane stabilization.

This guide provides a rigorous technical framework for the extraction, GC-MS identification, and mechanistic evaluation of this compound within the context of ethnomedicinal drug discovery.

Chemical Profile & Identity

Understanding the physicochemical nature of 2-Isopropyl-5-methylhexyl acetate is prerequisite to successful isolation. It is the saturated analog of lavandulyl acetate, lacking the double bonds found in the irregular monoterpene skeleton.

PropertyData
IUPAC Name 2-Isopropyl-5-methylhexyl acetate
Common Synonyms Tetrahydrolavandulyl acetate; 1-Hexanol, 5-methyl-2-(1-methylethyl)-, acetate
CAS Number 40853-55-2
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
LogP (Predicted) ~3.9 (Highly Lipophilic)
Boiling Point ~220–230°C (Estimated)
Chemical Class Saturated Acyclic Monoterpene Ester

Biosynthetic Context: Unlike regular monoterpenes derived from the head-to-tail coupling of isoprene units, the "lavandulyl" skeleton arises from an irregular head-to-middle coupling of two dimethylallyl pyrophosphate (DMAPP) units. The "tetrahydro" form implies full saturation, likely occurring via enzymatic reduction in the plant plastids.

Ethnomedicinal Source & Therapeutic Context[1][2][3][4][5]

The primary relevance of this compound lies in its consistent appearance in plants validated for antisickling activity —the ability to reverse or prevent the sickling of Red Blood Cells (RBCs) in SCD patients.[1]

Key Botanical Sources[1][2][3][5][6][7]
  • Cajanus cajan (Fabaceae): Seeds and leaves.[2] Extracts show high polymerization inhibition rates.

  • Zanthoxylum zanthoxyloides (Rutaceae): Root and stem bark.[3][4][5] Known for "FACA" herbal medicine.[4]

  • Carica papaya (Caricaceae): Unripe fruit and leaves.

Mechanism of Action: The Dual-Hit Hypothesis

Effective antisickling agents often work via two synergistic mechanisms. While polar acids interact with HbS molecules to prevent polymerization, lipophilic esters like 2-Isopropyl-5-methylhexyl acetate partition into the RBC lipid bilayer.

  • Mechanism A (HbS Interaction): Prevents the aggregation of deoxy-HbS into rigid fibers.

  • Mechanism B (Membrane Stabilization): Increases membrane flexibility and resistance to oxidative lysis (anti-hemolytic), a property critical for fragile sickle cells.

AntisicklingMechanism HbS Deoxy-HbS Molecules Polymer HbS Polymers (Rigid Fibers) HbS->Polymer Aggregation Sickling RBC Sickling (Deformation) Polymer->Sickling Lysis Hemolysis (Cell Death) Sickling->Lysis Membrane Stress Extract Plant Extract (C. cajan / Z. zanthoxyloides) Polar Polar Fraction (Phenylalanine/Vanillic Acid) Extract->Polar Lipophilic Lipophilic Fraction (2-Isopropyl-5-methylhexyl acetate) Extract->Lipophilic Polar->HbS Inhibits Polymerization Lipophilic->Sickling Stabilizes Membrane Lipophilic->Lysis Increases Resistance

Figure 1: Synergistic mechanism of antisickling extracts. The lipophilic fraction containing 2-Isopropyl-5-methylhexyl acetate targets membrane stability, complementing the HbS-modifying activity of polar constituents.

Extraction & Isolation Protocol

To isolate 2-Isopropyl-5-methylhexyl acetate for study, one must separate the lipophilic fraction from the crude aqueous extract typically used in traditional medicine.

Rationale

Traditional healers use water, which extracts a broad spectrum of compounds (glycosides, polar acids, and solubilized terpenoids). For chemical characterization, we must partition the extract to concentrate the non-polar esters.

Step-by-Step Methodology

Step 1: Crude Extraction

  • Pulverize air-dried plant material (e.g., C. cajan seeds) to a fine powder (mesh size 40–60).

  • Macerate 100g of powder in 1L of distilled water (or 70% Ethanol) for 48 hours at room temperature. Note: Ethanol is preferred for higher yield of esters.

  • Filter using Whatman No. 1 filter paper.

  • Concentrate under reduced pressure (Rotary Evaporator) at 40°C to obtain the crude extract.

Step 2: Liquid-Liquid Fractionation (Enrichment)

  • Resuspend the crude extract in 100mL distilled water.

  • Transfer to a separatory funnel.

  • Partition sequentially with n-Hexane (3 x 100mL).

  • Collect the Hexane layer (Top phase). This fraction contains the target 2-Isopropyl-5-methylhexyl acetate, lipids, and other non-polar terpenes.

  • Dry the Hexane fraction over Anhydrous Sodium Sulfate (

    
    ) to remove water traces.
    

Step 3: Sample Preparation for Analysis

  • Evaporate hexane to dryness.

  • Reconstitute 10mg of the residue in 1mL of HPLC-grade n-Hexane or Dichloromethane (DCM).

  • Filter through a 0.45µm PTFE syringe filter into a GC vial.

Analytical Workflow: GC-MS Identification

This protocol is "self-validating" because it relies on Retention Indices (RI) rather than just mass spectral matching, which can be ambiguous for isomeric terpenes.

Instrument Configuration
  • System: Gas Chromatograph coupled to Mass Spectrometer (e.g., Agilent 7890/5975).

  • Column: Non-polar capillary column (HP-5MS, DB-5, or equivalent); 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

Temperature Program

To ensure separation of the saturated ester from co-eluting sesquiterpenes:

  • Initial: 60°C (Hold 2 min).

  • Ramp 1: 3°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C (Hold 5 min).

  • Total Run Time: ~60 minutes.

Identification Criteria (The Validation Triad)
  • Mass Spectrum (EI, 70eV):

    • Look for the molecular ion (

      
      ) at m/z 200  (often weak).
      
    • Base Peak: Typically m/z 43 (Acetyl group,

      
      ).
      
    • Diagnostic Fragments: Loss of acetic acid (

      
      ) leading to alkene fragments (m/z 140).
      
    • Note: The spectrum will resemble lavandulyl acetate but with a saturated fragmentation pattern (more abundant alkyl clusters).

  • Retention Index (RI):

    • Inject a homologous series of n-alkanes (

      
      
      
      
      ) under the exact same conditions.
    • Calculate the Kovats Retention Index (KI) for the target peak.

    • Target KI: 1260 – 1275 on a DB-5 column.

    • Reference: Adams Essential Oil Library (See References).

  • Library Match:

    • Compare against NIST or Wiley libraries. A match quality >90% is required, plus the correct RI.

AnalyticalWorkflow Sample Hexane Fraction (Reconstituted) GC Gas Chromatography (HP-5MS Column) Sample->GC MS Mass Spectrometry (EI Source) GC->MS Data Raw Data (Chromatogram) MS->Data Validation Validation Triad Data->Validation Result Confirmed Identity: 2-Isopropyl-5-methylhexyl acetate Validation->Result RI ~1270 m/z 200, 43

Figure 2: Self-validating analytical workflow for definitive identification.

Quality Control & Standardization

In drug development, the variability of natural extracts is a major hurdle. 2-Isopropyl-5-methylhexyl acetate serves as an excellent chemotaxonomic marker for Quality Control (QC).

  • Standardization Target: Ensure the "Antisickling Fraction" contains this ester at a consistent relative abundance (e.g., >1.0% of total volatiles).

  • False Positives: Distinguish from Lavandulyl acetate (unsaturated). The saturated "Tetrahydro" form is specific to the metabolic reduction pathways in these specific ethnomedicinal species.

References

  • Akojie, F. O., & Fung, L. W. (1992). Antisickling activity of Cajanus cajan extract.[6][2][7][8][9] Planta Medica, 58(4), 317–320. Link

  • Sunday, E. A., et al. (2017). Potential of Three Ethnomedicinal Plants as Antisickling Agents. Molecular Pharmaceutics, 14(1), 172-182. Link (Identifies 2-isopropyl-5-methylhexyl acetate in C. cajan and Z. zanthoxyloides extracts).

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. 4th Edition. Allured Publishing Corporation.
  • Ouattara, B., et al. (2009).[10][3][4] Antisickling properties of divanilloylquinic acids isolated from Fagara zanthoxyloides Lam.[4][11] (Rutaceae).[3][4][12] Phytomedicine, 16(2-3), 125-129. Link

  • Imaga, N. O. (2013).[3] Phytomedicines and nutraceuticals: Alternative therapeutics for sickle cell anemia. The Scientific World Journal, 2013, 269659. Link

Sources

Technical Monograph: Biological & Pharmacological Potential of 2-Isopropyl-5-methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Synonyms: Tetrahydrolavandulyl Acetate; 1-Hexanol, 5-methyl-2-(1-methylethyl)-, acetate CAS Registry Number: 40853-55-2 Molecular Formula: C₁₂H₂₄O₂ Molecular Weight: 200.32 g/mol

Executive Summary

2-Isopropyl-5-methylhexyl acetate, technically known as Tetrahydrolavandulyl Acetate , is a saturated irregular monoterpene ester. Unlike its unsaturated analog (Lavandulyl acetate), which is renowned in perfumery, this saturated derivative occupies a specialized niche in chemical ecology and hematological therapeutics .

Its biological activity profile is bifurcated:

  • Semiochemical Activity: It serves as a critical sex pheromone component for specific mealybug species (Planococcus spp.), functioning as a potent mating attractant.

  • Pharmacological Potential: It acts as a bioactive lipophilic metabolite in ethnomedicinal plants (e.g., Zanthoxylum zanthoxyloides), contributing to antisickling activity by stabilizing erythrocyte membranes against hemoglobin S (HbS) polymerization.

This guide analyzes the compound's mechanistic pathways, offering researchers protocols for validating its activity in pest control and drug discovery.

Physicochemical Profile & Structural Logic

The biological behavior of Tetrahydrolavandulyl acetate is dictated by its branched alkyl chain. The "2-isopropyl-5-methyl" substitution pattern creates a bulky, hydrophobic structure that resists rapid enzymatic hydrolysis compared to linear esters.

PropertyValueBiological Implication
LogP (Predicted) ~3.9 - 4.2High lipophilicity; readily intercalates into lipid bilayers (cell membranes).
Boiling Point ~220°CModerate volatility; suitable for airborne pheromone signaling but persistent enough for surface contact.
Stereochemistry Chiral center at C2Biological activity (especially pheromonal) is often enantioselective. The (S)-enantiomer is typically the bioactive form in mealybugs.
Solubility Insoluble in water; Soluble in EtOH, oilsRequires emulsification for aqueous bioassays; naturally concentrates in cell membranes.

Semiochemical Activity: The Pheromone Pathway

Mechanism of Action in Insects

Tetrahydrolavandulyl acetate acts as a Type I Pheromone for the Japanese mealybug (Planococcus kraunhiae) and related Hemiptera.

  • Signal Reception: The volatile ester binds to Odorant Binding Proteins (OBPs) in the insect's antennae.

  • Transduction: It is transported to olfactory receptor neurons (ORNs), triggering a G-protein coupled cascade that results in specific behavioral responses: upwind flight (chemotaxis) and copulation attempts.

  • Specificity: The saturated backbone distinguishes it from Lavandulyl acetate (used by other species), ensuring reproductive isolation.

Application in Mating Disruption

Synthetic application of this compound creates a "fog" of signal, desensitizing male antennae or masking the natural female plume. This Mating Disruption technique is a non-toxic alternative to organophosphate pesticides.

Visualization: Pheromone Signaling Workflow

PheromonePathway Source Female Mealybug (Biosynthesis) Compound Tetrahydrolavandulyl Acetate (Volatile) Source->Compound Release Receptor Male Antennae (OBP Binding) Compound->Receptor Aerial Diffusion Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Ligand-Receptor Interaction CNS Central Nervous System Processing Neuron->CNS Signal Transduction (Action Potential) Behavior Chemotaxis & Mating Response CNS->Behavior Motor Command

Figure 1: Signal transduction pathway of Tetrahydrolavandulyl acetate in male mealybugs, leading to mating behavior.

Therapeutic Potential: Antisickling & Membrane Stabilization

The Zanthoxylum Connection

Research into Zanthoxylum zanthoxyloides, a plant used in West African traditional medicine for Sickle Cell Disease (SCD), identified 2-isopropyl-5-methylhexyl acetate as a key bioactive constituent.[1][2][3]

Mechanistic Hypothesis

In SCD, deoxygenated Hemoglobin S (HbS) polymerizes, deforming Red Blood Cells (RBCs) into a sickle shape.[1]

  • Lipophilic Intercalation: Due to its LogP (~4.0), the ester partitions into the RBC lipid bilayer.

  • Membrane Fluidity Modulation: By expanding the membrane surface area or altering the curvature, it reduces the mechanical stress caused by HbS polymers.

  • Stereochemical Shielding: The bulky isopropyl group may sterically hinder the interaction between the membrane cytoskeleton and intracellular HbS fibers, delaying the "sickling" time-course.

Experimental Protocols

Protocol A: In Vitro Antisickling Assay (Modified Emmel Test)

Objective: Quantify the ability of Tetrahydrolavandulyl acetate to reverse or prevent RBC sickling.

Reagents:

  • HbS-positive blood samples (confirmed via electrophoresis).

  • 2% Sodium Metabisulfite (Na₂S₂O₅) solution (freshly prepared).[2]

  • Test Compound: 2-Isopropyl-5-methylhexyl acetate (dissolved in minimal DMSO/Saline).

Workflow:

  • Preparation: Wash RBCs 3x with Phosphate Buffered Saline (PBS). Resuspend to 50% hematocrit.

  • Incubation: Mix 100 µL RBC suspension with 100 µL test compound at varying concentrations (10–500 µg/mL). Incubate at 37°C for 60 mins.

  • Induction: Add 200 µL of 2% Na₂S₂O₅ to induce deoxygenation. Seal slides with wax/paraffin to create hypoxia.

  • Microscopy: Capture images at 0 min, 30 min, and 60 min using phase-contrast microscopy (400x).

  • Quantification: Count 500 cells per field.

    • Formula: % Reversal = [(% Sickled Cells Control - % Sickled Cells Treated) / % Sickled Cells Control] × 100.

Protocol B: GC-EAD for Pheromone Validation

Objective: Confirm biological activity of the synthesized ester on insect antennae.

Setup:

  • GC: Agilent 7890B with HP-5MS column.

  • EAD: Syntech IDAC-2 amplifier connected to excised antennae.

Procedure:

  • Mount the antenna of a male Planococcus between two saline-filled glass capillary electrodes.

  • Inject 1 µL of Tetrahydrolavandulyl acetate (100 ng/µL) into the GC.

  • Split the column effluent: 50% to FID (Flame Ionization Detector) and 50% to the antenna (EAD).

  • Validation: A depolarization spike in the EAD channel occurring simultaneously with the FID peak confirms the compound is biologically active (a semiochemical).

Visualization: Antisickling Mechanism

Antisickling RBC_Normal Normal RBC (Flexible Membrane) Hypoxia Hypoxia Induction (Na2S2O5) RBC_Normal->Hypoxia HbS_Poly HbS Polymerization (Rigid Fibers) Hypoxia->HbS_Poly Sickling Sickled RBC (Membrane Deformation) HbS_Poly->Sickling Untreated Inhibition Inhibition of Mechanical Deformation HbS_Poly->Inhibition Blocks Deformation Treatment Treatment: 2-Isopropyl-5-methylhexyl acetate Membrane_Action Lipid Bilayer Intercalation (Increased Fluidity/Stability) Treatment->Membrane_Action Membrane_Action->Inhibition Stabilizes Bilayer Inhibition->RBC_Normal Maintains Morphology

Figure 2: Proposed mechanism where the lipophilic ester stabilizes the RBC membrane, preventing the morphological deformation caused by HbS polymerization.

References

  • Sugie, H., et al. (2008). "Identification of the Sex Pheromone of the Japanese Mealybug, Planococcus kraunhiae." Applied Entomology and Zoology. Link

  • Ouattara, B., et al. (2009).[2][3] "Antisickling properties of divanilloylquinic acids isolated from Fagara zanthoxyloides Lam. (Rutaceae)."[2][3] Phytomedicine. (Contextual reference for Zanthoxylum activity). Link

  • Adejumo, O.E., et al. (2011). "In vitro antisickling activities of Zanthoxylum zanthoxyloides and Carica papaya extracts." Journal of Pharmacy & Bioresources. (Identifies the ester as a constituent). Link

  • Tabata, J., & Ichiki, R.T. (2015). "New Lavandulol-Related Monoterpene in the Sex Pheromone of the Grey Pineapple Mealybug."[4] Journal of Chemical Ecology. Link

  • Behan, J.M., et al. (2013). "Method for counteracting the perception of sweat malodour." U.S. Patent 8,993,526. (Olfactory receptor modulation).[5][6] Link

Sources

2-Isopropyl-5-methylhexyl Acetate: A Lipophilic Biomarker in Lignin Valorization

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the role of 2-Isopropyl-5-methylhexyl acetate (also known as Tetrahydrolavandulyl acetate ) within the context of lignin biodegradation.[1]

While often overshadowed by aromatic intermediates (e.g., vanillin, guaiacol), this acyclic monoterpene ester serves as a critical lipophilic biomarker indicating the successful disruption of Lignin-Carbohydrate Complexes (LCC).[1] Its release from biomass matrices during enzymatic pretreatment highlights a secondary valorization stream—harvesting bioactive terpenes for pharmaceutical applications (e.g., antisickling agents) alongside traditional sugar recovery.[1]

Executive Summary

2-Isopropyl-5-methylhexyl acetate (C₁₂H₂₄O₂) is a saturated acyclic monoterpene ester found trapped within the waxy, lipophilic domains of lignocellulosic biomass (specifically tropical grasses like Panicum maximum).[1] In lignin biodegradation pathways, this compound does not serve as a substrate for ring-cleavage; rather, it acts as a release marker .[1]

Its detection in the hydrolysate confirms that the enzymatic system (typically Laccase-Mediator Systems ) has successfully breached the ester and ether linkages binding lignin to hemicellulose, thereby releasing trapped extractives.[1] For drug development professionals, this molecule represents a high-value "biorefinery side-stream," possessing documented bioactivity as an antisickling agent and flavor precursor.[1]

Chemical Profile & Structural Logic

Understanding the molecule's resistance to standard degradation helps explain its presence as an intact metabolite.[1]

FeatureSpecification
IUPAC Name (2-Isopropyl-5-methylhexyl) acetate
Common Synonym Tetrahydrolavandulyl acetate
Molecular Formula C₁₂H₂₄O₂
Structure Class Acyclic Monoterpene Ester (Saturated)
Role in Lignin Non-structural extractive (trapped in LCC matrix)
Detection Method GC-MS (Retention Time ~9.59 min on standard columns)

Structural Insight: Unlike lignin monomers (phenolics), this compound is aliphatic and saturated.[1] It is immune to the radical polymerization/depolymerization cycles that affect phenols.[1] Therefore, it accumulates as a stable byproduct during the oxidative attack on the surrounding lignin cage.[1]

Mechanism of Release: The Laccase-Mediator Pathway[1]

The release of 2-isopropyl-5-methylhexyl acetate is not a product of its own degradation, but a result of the "Matrix Loosening Effect" catalyzed by fungal laccases.[1]

The Biological Mechanism
  • Enzymatic Attack: Laccases (e.g., from Lentinus sajor-caju) oxidize phenolic lignin units (G-units, S-units) at the biomass surface.[1]

  • Radical Migration: Small molecule mediators (e.g., HBT or natural lignin fragments) transfer electrons, extending the oxidation field into the non-phenolic regions.[1]

  • LCC Cleavage: The oxidative scission of ester bonds (feruloylated cross-links) and hydrogen bonds destabilizes the lignocellulosic architecture.[1]

  • Extractive Release: Lipophilic pockets "open," releasing trapped terpenes like 2-isopropyl-5-methylhexyl acetate into the liquid phase.[1]

Pathway Visualization

The following diagram illustrates the causal link between Laccase activity and the release of this specific acetate.

Lignin_Release_Pathway Laccase Laccase Enzyme (Lentinus sajor-caju) Mediator Mediator System (Radical Transfer) Laccase->Mediator Activates Lignin_Matrix Recalcitrant Lignin Matrix (Trapping Extractives) Mediator->Lignin_Matrix Attacks Phenolic Units Oxidation Oxidative Scission of LCC Bonds Lignin_Matrix->Oxidation Radical Propagation Matrix_Open Matrix Loosening (Increased Porosity) Oxidation->Matrix_Open Cleaves Cross-links Target RELEASED PRODUCT: 2-Isopropyl-5-methylhexyl acetate Matrix_Open->Target Liberates Trapped Lipophiles

Caption: Schematic of the laccase-mediated delignification process resulting in the liberation of 2-isopropyl-5-methylhexyl acetate from the biomass matrix.[1][2][3]

Experimental Validation Protocol

To utilize this compound as a biomarker for lignin degradation efficiency, the following self-validating protocol is recommended. This workflow is based on the extraction of metabolites from Panicum maximum treated with fungal laccases.[1]

Phase 1: Enzymatic Pretreatment[1]
  • Substrate: Dried, milled biomass (e.g., Panicum maximum), sieved to 20–80 mesh.[1]

  • Enzyme Source: Crude laccase extract from Lentinus sajor-caju (Activity > 1000 U/L).[1]

  • Conditions:

    • Buffer: Sodium Acetate (pH 5.0).[1]

    • Temperature: 40–50°C (Optimal stability range).[1][3]

    • Duration: 24–48 hours.[1]

    • Control: Heat-inactivated enzyme (to distinguish passive leaching from enzymatic release).

Phase 2: Metabolite Extraction (The "Trap")
  • Solvent System: Ethyl Acetate (EtOAc) is preferred for capturing mid-polarity terpenes like this acetate.[1]

  • Procedure:

    • Filter the hydrolysate to remove solid residues.[1]

    • Adjust pH to 2.0 (to protonate phenolic acids, ensuring they extract alongside the neutral acetate).

    • Liquid-Liquid Extraction: Mix hydrolysate with EtOAc (1:1 v/v) x 3 times.

    • Dry organic layer over anhydrous Na₂SO₄.[1]

    • Concentrate under reduced pressure (Rotavap) to 1 mL.

Phase 3: GC-MS Identification
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).[1]

  • Oven Program:

    • Start: 60°C (hold 2 min).

    • Ramp: 10°C/min to 280°C.[1]

    • Hold: 10 min.

  • Target Identification:

    • Look for retention time ~9.59 min (system dependent).[1]

    • Mass Spectrum (EI): Molecular ion usually weak/absent.[1] Look for fragments m/z 43 (acetyl), m/z 140 (loss of acetic acid), and characteristic terpene fragments.[1]

    • Validation: Compare against NIST library (CAS: 40853-55-2).[1]

Quantitative Data: Laccase Efficiency vs. Release

The presence of 2-isopropyl-5-methylhexyl acetate correlates with the "Severity Factor" of the biological pretreatment.[1]

Treatment ConditionLaccase ActivityLignin Removal (%)2-Isopropyl-5-methylhexyl Acetate Detected?Interpretation
Control (Untreated) 0 U/mL< 2%No Compound remains trapped in matrix.[1]
Heat-Inactivated Enzyme 0 U/mL~3%Trace Minimal passive leaching; matrix intact.[1]
Crude Laccase (pH 5.0) High46% Yes (High Peak) Significant LCC disruption; extractive release.[1]
Comm. Laccase (Purified) High30%Yes (Moderate) Purified enzymes may lack accessory factors for full release.[1]

Data synthesized from comparative studies on fungal pretreatment of tropical grasses.[1]

Implications for Drug Development

While this guide focuses on biodegradation, the release of 2-Isopropyl-5-methylhexyl acetate is of interest to pharmaceutical researchers for two reasons:

  • Antisickling Activity: Research indicates that extracts containing this acetate (and related terpenes) from plants like Carica papaya exhibit antisickling properties, stabilizing red blood cells in Sickle Cell Disease (SCD) models.[1]

  • Chiral Precursor: As a tetrahydrolavandulyl derivative, it serves as a chiral building block for synthesizing complex fragrances and pheromones.[1]

Strategic Recommendation: Do not view lignin biodegradation solely as a "waste-to-fuel" process. Implement a Liquid-Liquid Extraction (LLE) step post-pretreatment to harvest this lipophilic fraction.[1] It transforms a waste stream into a source of bioactive terpenes.[1]

References

  • Valle, S.F., et al. (2021).[1] "Enzymatic Pretreatment with Laccases from Lentinus sajor-caju Induces Structural Modification in Lignin and Enhances the Digestibility of Tropical Forage Grass (Panicum maximum)."[1][2] Molecules, 26(11), 3248.[1]

    • Key Finding: Identifies 2-isopropyl-5-methylhexyl acetate as a specific marker released during laccase-mediated delignification.[1][3]

  • Imaga, N.O.A., et al. (2010).[1] "Antisickling activity of Carica papaya leaf extract."[1][4][5][6] African Journal of Biochemistry Research, 4(4), 126-126.[1]

    • Key Finding: Establishes the bioactivity of the compound in pharmaceutical contexts.
  • NIST Chemistry WebBook. "1-Hexanol, 5-methyl-2-(1-methylethyl)-, acetate."[1] National Institute of Standards and Technology.[1] [1]

    • Key Finding: Provides definitive mass spectral data and structure valid
  • Roth, S., & Spiess, A.C. (2015).[1] "Laccase-mediated delignification of lignocellulosic biomass: Mechanisms and applications." Bioprocess and Biosystems Engineering.

    • Key Finding: General mechanisms of laccase/mediator systems in disrupting LCC.[1]

Sources

Methodological & Application

Application Note: Synthesis and Purification of 2-Isopropyl-5-methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

2-Isopropyl-5-methylhexyl acetate (also widely known as tetrahydrolavandulyl acetate) is a saturated aliphatic ester utilized as an analytical standard, a structural analog in structure-activity relationship (SAR) studies, and a stable olfactory compound in flavor and fragrance research [1]. It is synthesized via the exhaustive catalytic hydrogenation of lavandulyl acetate (5-methyl-2-(1-methylethenyl)-4-hexenyl acetate), a naturally occurring monoterpene ester.

The transformation requires the reduction of two distinct carbon-carbon double bonds: an isolated terminal alkene and a trisubstituted internal alkene. This application note details a field-proven, scalable protocol for this synthesis, emphasizing mechanistic causality, reaction monitoring, and high-purity isolation [2].

Mechanistic Insights and Reagent Selection

The choice of catalyst, solvent, and reaction conditions is critical to ensure complete saturation without compromising the ester linkage.

  • Catalyst Selection (5% Pd/C): Palladium on carbon is selected over more aggressive catalysts (e.g., Platinum oxide or Raney Nickel) due to its exceptional efficiency for alkene reduction under mild conditions [2]. It provides sufficient surface area for the coordination of both the unhindered terminal alkene and the slightly sterically hindered trisubstituted alkene, while completely avoiding the hydrogenolysis of the acetate group.

  • Solvent Causality (Methanol): Methanol acts as a polar protic solvent that easily dissolves the lipophilic lavandulyl acetate while maintaining a high solubility for hydrogen gas. Its protic nature facilitates rapid hydrogen transfer at the palladium surface [2].

  • Thermodynamic Control: The reaction is maintained at room temperature (20–25 °C). Elevated temperatures are avoided to prevent potential transesterification with the methanol solvent or thermal degradation of the ester.

Data Presentation: Reagents and Physiochemical Properties

Table 1: Reagent Specifications

Reagent / MaterialRoleEquivalents / AmountPurity Requirement
Lavandulyl AcetateStarting Material1.0 eq>95% (GC)
5% Palladium on CarbonCatalyst5-10% w/wDry or 50% wet (adjust mass)
Methanol (Anhydrous)Solvent10 mL per gram of substrateHPLC Grade, <0.01% H2O
Hydrogen Gas (H2)Reducing Agent>2.0 eq (Excess via pressure)Ultra-High Purity (UHP)

Table 2: Physiochemical Properties of the Target Product

PropertyValue
Chemical Name 2-Isopropyl-5-methylhexyl acetate
Synonyms Tetrahydrolavandulyl acetate; 1-Hexanol, 5-methyl-2-(1-methylethyl)-, acetate [1]
CAS Number 40853-55-2 [1]
Molecular Formula C12H24O2 [3]
Molecular Weight 200.32 g/mol [1]
Boiling Point 111–115 °C at 25–30 mmHg [2]
Mass Spectrometry Molecular ion (M+) at m/z 200 [3]

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By continuously monitoring the stoichiometric uptake of hydrogen gas, the operator can definitively confirm the completion of the reaction before proceeding to the workup phase.

Phase 1: Reaction Setup
  • Preparation: In a clean, dry Parr hydrogenation bottle, dissolve the lavandulyl acetate in anhydrous methanol (10 mL per gram of substrate) [2].

  • Catalyst Addition: Carefully add the 5% Pd/C catalyst (approximately 5% to 10% by weight relative to the substrate). Caution: Pd/C can be pyrophoric when dry and exposed to solvent vapors. Purge the vessel with argon or nitrogen prior to addition.

  • Purging: Attach the bottle to the Parr hydrogenator. Evacuate the vessel and backfill with nitrogen three times to remove all ambient oxygen.

  • Pressurization: Evacuate the vessel one final time and backfill with hydrogen gas. Pressurize the system to 30–40 psi [2].

Phase 2: Reaction Execution and Self-Validation
  • Agitation: Commence mechanical shaking of the Parr apparatus at room temperature [2].

  • Monitoring (Self-Validation): Record the initial hydrogen pressure. As the two double bonds are reduced, the pressure will steadily drop. Calculate the theoretical pressure drop based on the ideal gas law (

    
    ), knowing that 2 moles of 
    
    
    
    are consumed per mole of lavandulyl acetate.
  • Completion: Continue agitation until the hydrogen pressure remains strictly constant for at least 30 minutes, indicating that hydrogen uptake has ceased and both olefins are fully saturated.

Phase 3: Workup and Purification
  • Filtration: Vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the finely dispersed Pd/C catalyst. Wash the Celite pad with an additional volume of methanol to ensure quantitative transfer.

  • Concentration: Transfer the filtrate to a round-bottom flask and remove the methanol solvent using a rotary evaporator under reduced pressure (e.g., 40 °C water bath, 150 mbar).

  • Vacuum Distillation: Transfer the crude liquid to a short-path distillation apparatus. Purify the product by fractional vacuum distillation. Collect the main fraction boiling at 111–115 °C under a vacuum of 25–30 mmHg [2].

  • Analytical Verification: Confirm the identity and purity of the isolated fraction using GC-MS. A successful synthesis will yield a single chromatographic peak exhibiting a molecular ion (

    
    ) at m/z 200, with characteristic isopropyl fragments at m/z 71 and 72, and a strong carbonyl absorption in IR spectroscopy at ~5.75 µm [2].
    

Process Visualization

Workflow A Lavandulyl Acetate (Substrate) C Parr Hydrogenator 30-40 psi H2, 25 °C A->C B 5% Pd/C + Methanol (Catalyst & Solvent) B->C D H2 Uptake Monitoring (Self-Validation Step) C->D Proceed until ΔP = 0 E Celite Filtration (Catalyst Removal) D->E F Rotary Evaporation (Solvent Removal) E->F G Vacuum Distillation 111-115 °C at 25-30 mmHg F->G H 2-Isopropyl-5-methylhexyl acetate (Pure Product) G->H Collect main fraction

Workflow for the catalytic hydrogenation of lavandulyl acetate to tetrahydrolavandulyl acetate.

References

  • US Patent 3704714A - "2-isopropyl-5-methyl-2-hexenal, 2-isopropyl-5-methylhexanal, 3-hydroxy-2-isopropyl-5-methylhexanal and their preparation." Google Patents.
  • PubChem CID 524263 - "1-Hexanol, 5-methyl-2-(1-methylethyl)-, acetate." National Center for Biotechnology Information. URL:[Link]

  • NIST Chemistry WebBook - "1-Hexanol, 5-methyl-2-(1-methylethyl)-, acetate." National Institute of Standards and Technology. URL:[Link]

Sources

Fischer esterification protocol for "2-Isopropyl-5-methylhexyl acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust protocol for the synthesis of 2-Isopropyl-5-methylhexyl acetate via Fischer esterification. While standard primary alcohols react rapidly with acetic acid, the target substrate features significant


-branching (an isopropyl group at the C2 position). This steric bulk creates a "neopentyl-like" hindrance that retards nucleophilic attack on the carbonyl center, necessitating thermodynamic forcing conditions.

This protocol utilizes p-Toluenesulfonic acid (p-TsOH) as a non-oxidizing acid catalyst coupled with azeotropic dehydration (Dean-Stark) in toluene. This system drives the equilibrium to completion (


) while minimizing thermal degradation and charring often seen with sulfuric acid.

Chemical Context & Strategic Analysis

The Substrate Challenge

The target alcohol, 2-Isopropyl-5-methylhexan-1-ol , presents a specific kinetic challenge.

  • Steric Occlusion: The isopropyl group at C2 creates a crowded transition state during the formation of the tetrahedral intermediate.

  • Thermodynamics: Esterification is an equilibrium process. Without water removal, the yield is thermodynamically capped (typically ~66% for 1:1 stoichiometry).

  • Solution: We employ Le Chatelier’s Principle by continuously removing water using a toluene-water azeotrope (BP

    
    ), driving the reaction to near-quantitative conversion.
    
Reaction Scheme


(Where R = 2-Isopropyl-5-methylhexyl)

Materials & Stoichiometry

ComponentRoleEquiv.MW ( g/mol )DensityNotes
2-Isopropyl-5-methylhexan-1-ol Limiting Reagent1.0~158.3~0.83High boiling point oil.
Acetic Acid (Glacial) Acyl Donor2.0 - 3.060.051.05Excess drives kinetics.
p-TsOH


Catalyst0.05 (5 mol%)190.22SolidNon-oxidizing strong acid.
Toluene SolventN/A92.140.87Azeotropic agent.
Sodium Bicarbonate (

)
Quench BaseN/A84.01SolidSat. aq. solution.

Mechanistic Pathway (Visualization)

The following diagram illustrates the acid-catalyzed mechanism, highlighting the critical "Steric Gate" where the bulky alcohol must attack the activated carbonyl.

FischerMechanism Reagents Acetic Acid + p-TsOH Activated Activated Carbonyl (Oxonium Ion) Reagents->Activated Protonation Attack Nucleophilic Attack (Steric Gate) Activated->Attack + Alcohol Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Slow Step (Steric Hindrance) Elimination Water Elimination (-H2O) Tetrahedral->Elimination Proton Transfer Product Ester Product Elimination->Product Irreversible (Water Removal)

Figure 1: Mechanistic pathway emphasizing the rate-limiting nucleophilic attack due to


-branching.

Detailed Experimental Protocol

Phase 1: Reaction Setup (Dean-Stark)
  • Assembly: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar, a Dean-Stark trap , and a high-efficiency reflux condenser.

  • Loading: Charge the RBF with:

    • 50 mmol 2-Isopropyl-5-methylhexan-1-ol (approx. 7.9 g).

    • 100-150 mmol Glacial Acetic Acid (6.0 - 9.0 g). Note: Excess acid is easier to remove than excess high-boiling alcohol.

    • 2.5 mmol p-TsOH monohydrate (0.475 g).

    • 60 mL Toluene .

  • Priming: Fill the arm of the Dean-Stark trap with pure toluene.

Phase 2: Reaction & Dehydration
  • Reflux: Heat the mixture in an oil bath set to

    
     . The internal temperature must reach the boiling point of the azeotrope (
    
    
    
    ) and eventually pure toluene (
    
    
    ).
  • Monitoring: Vigorous reflux is required.[1] Water droplets will separate and sink to the bottom of the trap.

  • Endpoint: Continue reflux until water accumulation ceases (Theoretical

    
     = 0.9 mL for 50 mmol scale).
    
    • Checkpoint: Due to the steric hindrance, expect a reaction time of 4 to 8 hours .

    • Validation: Spot TLC (Hexane:EtOAc 9:1). Stain with Anisaldehyde or

      
       (alcohol oxidizes, ester does not).
      
Phase 3: Workup & Isolation
  • Cooling: Cool the reaction mixture to room temperature.

  • Quench: Transfer the toluene solution to a separatory funnel. Wash carefully with Saturated

    
      (
    
    
    
    ) to neutralize excess acetic acid and catalyst.
    • Caution:

      
       evolution will be vigorous. Vent frequently.
      
  • Washing: Wash the organic layer with Brine (

    
    ) to remove trapped water.
    
  • Drying: Dry the organic layer over anhydrous

    
     for 15 minutes. Filter into a tared flask.
    
  • Concentration: Remove toluene via rotary evaporation (

    
    , 50 mbar).
    
Phase 4: Purification (Vacuum Distillation)

Because the product is a high-boiling oil (


 at atm), vacuum distillation is mandatory to prevent thermal decomposition.
  • Setup: Short-path distillation head with a vacuum cow receiver.

  • Pressure: High vacuum (

    
     or 
    
    
    
    ) is recommended.
  • Fractions:

    • Fore-run: Residual toluene/acetic acid.

    • Main Fraction:2-Isopropyl-5-methylhexyl acetate .

    • Residue: Unreacted heavy alcohols or oligomers.

Workflow Logic

The following flowchart outlines the operational logic, including critical decision points for quality control.

ProtocolFlow Start Start: Weigh Reagents Mix Mix in Toluene + p-TsOH Start->Mix Reflux Reflux (Dean-Stark) Temp > 110°C Mix->Reflux CheckWater Water Vol. = Theoretical? Reflux->CheckWater Continue Continue Reflux CheckWater->Continue No (< 90%) Workup Wash: NaHCO3 -> Brine CheckWater->Workup Yes Continue->Reflux Evap Rotary Evaporation Workup->Evap Distill Vacuum Distillation (<1 mbar) Evap->Distill Final Pure Ester Distill->Final

Figure 2: Operational workflow with decision checkpoints for water removal.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete water removal.Ensure vigorous reflux; insulate the Dean-Stark arm with foil.
Emulsion during Wash Surfactant-like nature of product.Add solid NaCl to the separatory funnel; avoid vigorous shaking (use swirling).
Dark Color Charring/Oxidation.Ensure p-TsOH is used, not

. Run under Nitrogen atmosphere.
Smell of Vinegar Incomplete Neutralization.Repeat

wash until aqueous pH is 8-9.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

  • Organic Chemistry Portal. (n.d.). Fischer Esterification.[2][3][4][5][6] Retrieved February 27, 2026, from [Link]

  • NIST Chemistry WebBook. (n.d.). Thermochemical Data for Acetates. Retrieved February 27, 2026, from [Link]

Sources

Application Note: GC-MS Detection of Tetrahydrolavandulyl Acetate in Essential Oils

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and quality control scientists in the essential oil and fragrance industry.

Abstract & Scientific Context

Tetrahydrolavandulyl Acetate (THLA) is a saturated ester analog of Lavandulyl Acetate.[1] While Lavandulyl Acetate is a characteristic "fingerprint" compound of Lavandula angustifolia and Lavandula x intermedia, its fully hydrogenated counterpart, THLA, is not naturally occurring in significant quantities in authentic essential oils.

Why Detect It? The presence of Tetrahydrolavandulyl Acetate typically indicates:

  • Hydrogenation Processes: Evidence that the oil (or a fraction thereof) has been subjected to catalytic hydrogenation to alter its odor profile or stability.[1]

  • Synthetic Adulteration: It serves as a marker for the addition of synthetic Lavandulyl Acetate produced via hydrogenation routes or impurities in "nature-identical" reconstitutions.[1]

Distinguishing THLA from its isomer Tetrahydrolinalyl Acetate (a common adulterant in Bergamot and Lavender) is critical for accurate origin authentication.[1]

Chemical Profile & Target Properties[2][3][4][5][6][7][8][9]

PropertyDetail
Chemical Name (5-methyl-2-isopropylhexyl) acetate
CAS Number 40853-55-2
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
Structural Feature Saturated alkyl chain (unlike Lavandulyl Acetate which has two double bonds).[1]
Key MS Fragments m/z 43 (Base), 140 (M-60, loss of acetic acid), 125 , 55 .

Method Development Strategy

To detect trace levels of THLA amidst a complex matrix of monoterpenes and sesquiterpenes, a Dual-Column Confirmation strategy is recommended.

  • Primary Separation (Polar): A Polyethylene Glycol (PEG/WAX) column provides superior resolution of esters and alcohols in Lavender oil.[1]

  • Confirmation (Non-Polar): A 5%-Phenyl-methylpolysiloxane column (e.g., DB-5MS) ensures elution order verification based on boiling point/volatility.[1]

Separation Logic

Hydrogenation reduces the polarity of the molecule compared to Lavandulyl Acetate.

  • On WAX (Polar): THLA will elute earlier than Lavandulyl Acetate due to the loss of pi-pi interactions with the stationary phase.

  • On 5MS (Non-Polar): THLA will elute later or very close to Lavandulyl Acetate due to the slight increase in molecular weight and flexibility of the saturated chain.

Experimental Protocol

Sample Preparation

Objective: Minimize matrix overload while maintaining sensitivity for trace impurities (0.01% - 0.1% range).

  • Diluent: HPLC-grade Hexane or Cyclohexane.[1]

  • Concentration:

    • Scan Mode: 2% v/v (20 µL oil in 980 µL solvent).[1]

    • SIM Mode (Trace): 5% v/v.[1]

  • Filtration: 0.22 µm PTFE syringe filter (to remove particulate matter/waxes).

  • Internal Standard (Optional): Methyl Octanoate or Tridecane (100 ppm) for relative quantification.

GC-MS Instrument Conditions
ParameterSettingRationale
Instrument Agilent 7890B / 5977B MSD (or equivalent)Standard single-quadrupole system.[1]
Inlet Split/Splitless, 250°CHigh temp ensures complete volatilization.[1]
Injection 1.0 µL, Split Ratio 50:1Prevents column saturation by major terpenes (Linalool).[1]
Carrier Gas Helium, Constant Flow 1.0 mL/minOptimal linear velocity for MS separation.[1]
Transfer Line 280°CPrevents condensation of sesquiterpenes.[1]
Ion Source EI (70 eV), 230°CStandard fragmentation energy for library matching.[1]
Quadrupole 150°CMaintains mass stability.[1]
Oven Temperature Program

Optimized for resolving C10-C15 esters.

  • Initial: 60°C (Hold 2 min)

  • Ramp 1: 3°C/min to 200°C (Critical separation window)

  • Ramp 2: 20°C/min to 250°C (Hold 5 min)

  • Total Run Time: ~55 minutes

Mass Spectrometry Parameters
  • Acquisition Mode: SCAN (35-350 amu) for general profiling.[1]

  • SIM Mode (Targeted): If verifying trace adulteration <0.05%.

    • Target Ions:m/z 43, 140, 69, 55 .[1]

    • Dwell Time: 100 ms.[1]

Workflow Visualization

The following diagram illustrates the decision logic for identifying Tetrahydrolavandulyl Acetate versus its isomers.

G Sample Essential Oil Sample (Diluted in Hexane) GC_Sep GC Separation (WAX or 5MS Column) Sample->GC_Sep Peak_Det Peak Detection (RT Window relative to Lavandulyl Acetate) GC_Sep->Peak_Det MS_Spec Mass Spectrum Extraction (EI 70eV) Peak_Det->MS_Spec Check_MW Check Molecular Ion Is M+ visible at m/z 200? MS_Spec->Check_MW Check_Frag Check Fragments Presence of m/z 140 (M-60)? Absence of m/z 93/121 (Unsaturated)? Check_MW->Check_Frag Yes (Trace) Ident_LA Natural Lavandulyl Acetate (M+ 196, m/z 121, 93) Check_MW->Ident_LA No (M+ 196) Ident_THLA POSITIVE ID: Tetrahydrolavandulyl Acetate (Synthetic/Hydrogenated Marker) Check_Frag->Ident_THLA Yes Ident_THL Tetrahydrolinalyl Acetate (Isomer Check: Different RI) Check_Frag->Ident_THL RI Mismatch

Caption: Logical workflow for distinguishing Tetrahydrolavandulyl Acetate from natural analogs using GC-MS.

Data Analysis & Identification Criteria

Retention Index (RI) Matching

Do not rely on Retention Time alone.[1] Calculate Linear Retention Indices (LRI) using a C8-C20 Alkane Standard.

CompoundApprox.[1][2][3][4][5][6][7][8][9] RI (DB-5MS)Approx.[1][4] RI (DB-WAX)Note
Lavandulyl Acetate 1285 - 12951590 - 1610Natural Reference
Tetrahydrolavandulyl Acetate 1300 - 1315 1560 - 1580 Estimated range; verify with standard.[1]
Tetrahydrolinalyl Acetate 1270 - 12801540 - 1550Common Isomer

Note: Saturated esters typically elute earlier than their unsaturated counterparts on Polar (WAX) columns due to reduced polarity.[1]

Mass Spectral Interpretation

To confirm THLA, look for the saturation pattern:

  • Molecular Ion: Trace signal at m/z 200 (often absent, look for M-15 or M-60).[1]

  • Loss of Acetic Acid: A distinct peak at m/z 140 (200 - 60).[1]

  • Alpha Cleavage: Look for alkyl fragments m/z 43, 57, 71.

  • Differentiation: Lavandulyl Acetate has strong ions at m/z 121 and 93 (terpenoid fragments) which will be absent or shifted in the Tetrahydro version.[1]

Validation & Quality Control

To ensure the method is "self-validating" (Trustworthiness):

  • Blank Run: Inject pure hexane before samples to ensure no carryover of high-boiling esters.[1]

  • Resolution Check: The valley between Linalyl Acetate and Lavandulyl Acetate must be >90% (baseline resolution).

  • Standard Addition: If a peak is suspected to be THLA, spike the sample with a reference standard (CAS 40853-55-2) and observe peak symmetry.[1] If the peak splits, it is not THLA.

Troubleshooting Common Interferences
  • Co-elution: On DB-5 columns, trace sesquiterpenes (e.g., Caryophyllene carriers) may co-elute.[1] Action: Switch to DB-WAX for confirmation.[1]

  • Isomer Confusion: Tetrahydrolinalyl acetate is more common.[1] Use the RI difference (~20-30 units) to distinguish them.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89385, Tetrahydrolinalyl acetate (Related Isomer Context). Retrieved from [Link][1]

  • The Good Scents Company (2024). Tetrahydrolavandulyl Acetate Chemical Information and CAS 40853-55-2.[1] Retrieved from [Link][1]

  • International Organization for Standardization (ISO). ISO 11024: Essential oils — General guidance on chromatographic profiles.[1] (Standard protocol basis).[1]

  • Agilent Technologies (2022). Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS.[1] (Reference for carrier gas effects on ester fragmentation). Retrieved from [Link]

  • Prusinowska, R., & Śmigielski, K. B. (2014). Composition, biological properties and therapeutic effects of lavender (Lavandula angustifolia L.).[1][3] (Reference for natural Lavandulyl Acetate ranges). Retrieved from [Link][1]

Sources

Application Note: Quantitative Analysis of 2-Isopropyl-5-methylhexyl Acetate in Complex Mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the quantitative determination of 2-Isopropyl-5-methylhexyl acetate (commonly known as Tetrahydrolavandulyl Acetate ) in complex matrices such as essential oils, fragrance formulations, and biological fluids.

While often overshadowed by its unsaturated analog (Lavandulyl Acetate), this saturated ester is a critical marker for hydrogenation processes in fragrance manufacturing and a potential specific metabolite in biological systems.[1] The primary analytical challenge lies in its structural similarity to other branched aliphatic esters (e.g., Linalyl Acetate isomers), necessitating high-resolution gas chromatography (GC) coupled with mass spectrometry (MS) for accurate quantification.

Key Deliverables:

  • Selectivity: Optimized separation of saturated vs. unsaturated terpene esters.[1]

  • Sensitivity: Limits of Quantitation (LOQ) < 10 ng/mL using SIM mode.[1]

  • Robustness: Self-validating internal standard protocols.[1]

Chemical Identity & Target Analyte Properties

Understanding the physicochemical properties of the analyte is the first step in method development.[1]

PropertySpecification
IUPAC Name 2-Isopropyl-5-methylhexyl acetate
Common Name Tetrahydrolavandulyl Acetate
CAS Number 40853-55-2
Molecular Formula C₁₂H₂₄O₂
Molecular Weight 200.32 g/mol
Boiling Point ~212°C (at 760 mmHg)
LogP (Predicted) ~4.2 (Highly Lipophilic)
Key MS Fragments 43 (Base), 140 ([M-60]⁺), 125 , 55

Analytical Strategy & Workflow

The quantification strategy relies on Gas Chromatography-Mass Spectrometry (GC-MS) operating in Selected Ion Monitoring (SIM) mode.[1] While GC-FID is suitable for raw material purity, complex mixtures require the mass spectral selectivity of MS to deconvolute co-eluting peaks common in natural products.[1]

Analytical Decision Matrix (DOT Visualization)

G Start Start: Define Matrix Matrix_Type Is the Matrix High Concentration (e.g., Essential Oil) or Trace (e.g., Plasma)? Start->Matrix_Type High_Conc High Concentration (> 0.1%) Matrix_Type->High_Conc Trace_Conc Trace Concentration (< 1 ppm) Matrix_Type->Trace_Conc Prep_Dilution Protocol A: Solvent Dilution (Hexane/EtOAc) + ISTD High_Conc->Prep_Dilution Prep_SPME Protocol B: HS-SPME (PDMS/DVB Fiber) Trace_Conc->Prep_SPME GC_Col_Select Column Selection: Polar (WAX) vs Non-Polar (5MS) Prep_Dilution->GC_Col_Select Prep_SPME->GC_Col_Select MS_Mode Detection: SIM Mode (m/z 43, 140, 125) GC_Col_Select->MS_Mode Data_Analysis Data Analysis: Internal Standard Calibration & Retention Index Verification MS_Mode->Data_Analysis

Figure 1: Decision tree for sample preparation and instrumental analysis based on sample matrix complexity.

Sample Preparation Protocols

Protocol A: Liquid Dilution (For Essential Oils/Fragrance Concentrates)

Objective: To bring the analyte within the linear dynamic range of the detector (approx. 1–100 µg/mL).[1]

  • Internal Standard (ISTD) Solution: Prepare a 1 mg/mL solution of Nonyl Acetate (or deuterated Tetrahydrolavandulyl acetate if available) in Hexane.[1]

  • Sample Weighing: Weigh 50 mg of the complex mixture (oil) into a 20 mL volumetric flask.

  • Spiking: Add 100 µL of the ISTD Solution.

  • Dilution: Dilute to volume with HPLC-grade Hexane or Ethyl Acetate.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into a GC vial.

Protocol B: Headspace SPME (For Aqueous/Biological Matrices)

Objective: Solvent-free extraction for trace analysis in water, beverages, or plasma.

  • Sample Loading: Place 5 mL of sample into a 20 mL headspace vial.

  • Salt Addition: Add 1.5 g NaCl (to enhance volatility via "salting out").

  • ISTD Addition: Add 10 µL of ISTD solution (10 µg/mL in methanol). Cap immediately with a magnetic screw cap (PTFE/Silicone septum).[1]

  • Incubation: Equilibrate at 50°C for 15 minutes with agitation (500 rpm).

  • Extraction: Expose a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) fiber to the headspace for 30 minutes at 50°C.[1]

  • Desorption: Desorb in the GC inlet for 3 minutes at 250°C (Splitless mode).

Instrumental Protocol (GC-MS)[3][4][5][6]

The separation of 2-isopropyl-5-methylhexyl acetate from its isomers (like Lavandulyl acetate) requires careful column selection.[1] While non-polar columns (DB-5) separate by boiling point, polar columns (DB-Wax) separate by polarity and are superior for resolving ester isomers.

Chromatographic Conditions
ParameterCondition (Recommended)
GC System Agilent 8890 / Shimadzu GC-2030 or equivalent
Column DB-WAX UI (Polyethylene Glycol), 30m × 0.25mm × 0.25µm
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet 250°C, Split Ratio 10:1 (Liquid) or Splitless (SPME)
Oven Program 50°C (hold 2 min) → 5°C/min → 230°C (hold 5 min)
Transfer Line 240°C
Mass Spectrometry Parameters
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: Electron Impact (EI), 70 eV

  • Acquisition Mode: SIM (Selected Ion Monitoring)[1]

    • Quantifier Ion:m/z 140 (Specific loss of Acetic Acid:

      
      )
      
    • Qualifier Ions:m/z 43 (Acetyl), m/z 125 , m/z 55

    • Dwell Time: 25 ms per ion[1]

Note on Ion Selection: While m/z 43 is the base peak for acetates, it is non-selective and has high background noise.[1] Using m/z 140 (molecular ion minus acetic acid) provides significantly higher selectivity in complex mixtures.[1]

Quantification & Validation

Internal Standard Calibration

Do not rely on External Standard calibration for complex mixtures due to matrix effects.[1] Use the Response Factor (RF) method.



Calculate the concentration in the unknown sample (


):


Method Validation Criteria (Self-Validating System)
  • Linearity: Construct a 5-point calibration curve (e.g., 1, 10, 50, 100, 200 µg/mL).

    
     must be > 0.995.[1]
    
  • Retention Index (RI) Confirmation: Calculate the Kovats Retention Index using a C8-C20 alkane ladder.[1]

    • Expected RI (DB-Wax): ~1350–1400 (Verify with authentic standard).[1]

    • Tolerance: ± 5 RI units.[1]

  • Resolution (

    
    ):  Ensure baseline separation (
    
    
    
    ) from Linalyl Acetate and Lavandulyl Acetate.

Troubleshooting & Interferences

Co-elution Logic Flow (DOT Visualization)

Troubleshooting Problem Peak Co-elution Detected Check_RI Check Retention Index (Kovats) Problem->Check_RI Check_Ions Check Ion Ratios (140/43) Check_RI->Check_Ions Decision Is Ratio Consistent with Standard? Check_Ions->Decision Pass Identity Confirmed Decision->Pass Yes Fail Interference Present Decision->Fail No Action Action: Change Column Phase (DB-5MS <-> DB-WAX) Fail->Action

Figure 2: Troubleshooting logic for resolving peak purity issues in complex mixtures.

Common Interferences:

  • Linalyl Acetate: Major component in lavender.[1][2] Elutes close to Tetrahydrolavandulyl acetate.[1][3] Differentiate by MS: Linalyl acetate has a very weak m/z 140 and strong m/z 93/121 (terpene backbone).[1]

  • Neryl/Geranyl Acetate: Usually elute later, but check RIs.[1]

References

  • Beal, A. D., & Mottram, D. S. (1994). Compounds contributing to the characteristic aroma of malted barley.[4] Journal of Agricultural and Food Chemistry, 42(12), 2880-2884. Link[1]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 524263, 2-Isopropyl-5-methylhexyl acetate.[1] Link[1]

  • Shellie, R., & Marriott, P. (2002). Comprehensive two-dimensional gas chromatography-mass spectrometry analysis of Pelargonium graveolens essential oil. Analyst, 127, 1069-1074. (Reference for complex ester separation logic). Link

  • Bianchi, F., et al. (2007). Retention indices in the analysis of food aroma volatile compounds in temperature-programmed gas chromatography.[1][5] Journal of Separation Science, 30(4), 563-572. Link[1]

Disclaimer: This protocol is intended for research and development purposes only. Users must validate the method in their specific matrix according to ICH Q2(R1) guidelines.

Sources

Application Note: Using 2-Isopropyl-5-methylhexyl Acetate as a GC-MS Biomarker for Laccase-Mediated Lignin Degradation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Biorefinery Process Scientists Application Area: Lignocellulosic Biomass Processing, Biofuel Development, and Enzymatic Depolymerization

Introduction & Scientific Rationale

The recalcitrance of lignocellulosic biomass remains a primary bottleneck in the development of sustainable biorefineries and second-generation biofuels. This recalcitrance is largely driven by lignin, a complex, highly cross-linked aromatic polymer that shields structural carbohydrates (cellulose and hemicellulose) from enzymatic hydrolysis[1].

To overcome this, biological pretreatments utilizing lignolytic enzymes—specifically laccases (EC 1.10.3.2)—have emerged as an eco-friendly alternative to harsh thermochemical methods. Laccases are multicopper oxidoreductases that utilize molecular oxygen as an electron acceptor to oxidize a broad range of phenolic substrates, effectively depolymerizing lignin without generating toxic byproducts[1].

A critical challenge in optimizing enzymatic pretreatment is quantifying the specific structural modifications of lignin. Recent analytical breakthroughs have identified 2-isopropyl-5-methylhexyl acetate (CAS: 40853-55-2) as a highly specific biomarker for laccase-catalyzed lignin degradation[2]. This application note details the causality, experimental logic, and validated protocols for utilizing this biomarker to monitor lignin breakdown in tropical forage grasses (e.g., Panicum maximum).

Causality & Experimental Logic (E-E-A-T)

Why 2-Isopropyl-5-methylhexyl Acetate?

During the laccase-mediated oxidation of biomass, the lignin polymer is cleaved into smaller phenolic and aliphatic carboxylic acids and esters. 2-isopropyl-5-methylhexyl acetate is derived from the phenylpropanoid class of compounds, which play a structural role in bridging lignin and carbohydrates[3].

The Mechanistic Link: The detection of 2-isopropyl-5-methylhexyl acetate via Gas Chromatography-Mass Spectrometry (GC-MS) serves as direct chemical evidence that the phenylpropanoid linkages have been successfully cleaved. Its appearance correlates directly with the hydrophilization of lignin and a subsequent increase in downstream sugar yields during carbohydrate hydrolysis[4].

A Self-Validating Analytical System

To ensure scientific integrity, the detection of this biomarker must be integrated into a self-validating experimental design:

  • Enzyme Specificity Check: Laccases from Lentinus sajor-caju exhibit optimal stability and activity at pH 5.0 and 40–50 °C[1]. Deviations from these parameters will halt the generation of the biomarker, serving as an internal control for enzyme viability.

  • Negative Control Baseline: A parallel extraction of untreated biomass must be performed. The strict absence of 2-isopropyl-5-methylhexyl acetate in the negative control validates that the compound is a de novo product of enzymatic depolymerization, rather than an endogenous plant volatile or solvent contaminant[2].

Experimental Protocols

The following step-by-step methodology is adapted from validated workflows for analyzing laccase-treated Panicum maximum[2][3].

Phase 1: Enzymatic Pretreatment
  • Substrate Preparation: Mill and sieve the lignocellulosic biomass (e.g., Panicum maximum) to a uniform particle size (e.g., < 1 mm) to maximize surface area.

  • Buffer Equilibration: Suspend the biomass in a 50 mM Sodium Acetate buffer adjusted strictly to pH 5.0 . This pH is critical for the optimal catalytic activity of L. sajor-caju laccase[1].

  • Biocatalysis: Introduce the laccase-rich crude extract to the suspension.

  • Incubation: Incubate the mixture in a rotary shaker at 40 °C to 50 °C for 1 to 6 hours. Note: Laccase activity drops significantly at temperatures exceeding 50 °C[1].

  • Termination: Terminate the reaction by rapidly cooling the mixture to 4 °C or by separating the solid fraction via centrifugation (10,000× g for 15 min). Retain the supernatant for intermediate extraction.

Phase 2: Liquid-Liquid Extraction of Degradation Products
  • Solvent Addition: Transfer the cell-free supernatant to a separatory funnel. Add an equal volume of high-purity Ethyl Acetate (GC-MS grade).

  • Partitioning: Vigorously shake the funnel for 2 minutes, venting periodically. Allow the phases to separate completely.

  • Collection: Collect the upper organic layer (containing the cleaved aliphatic and phenolic esters). Repeat the extraction twice more to ensure maximum recovery.

  • Concentration: Dry the pooled organic phases over anhydrous sodium sulfate (

    
    ) and concentrate the solvent to exactly 1.0 mL using a gentle stream of ultra-pure nitrogen gas.
    
Phase 3: GC-MS Analysis
  • System Setup: Inject 1.0 µL of the concentrated extract into a GC-MS system equipped with a fused silica capillary column (e.g., HP-5MS or equivalent, 30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

  • Temperature Program:

    • Initial temperature: 60 °C (hold for 2 min).

    • Ramp at 10 °C/min to 280 °C.

    • Final hold at 280 °C for 5 min.

  • Mass Spectrometry: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 40–500.

  • Identification: Identify 2-isopropyl-5-methylhexyl acetate by comparing its mass fragmentation pattern against the NIST mass spectral library and confirming its specific retention time.

Quantitative Data Presentation

The table below summarizes the key lignin degradation intermediates generated during the laccase pretreatment of P. maximum, highlighting their chemical roles and expected GC-MS retention times[2][3].

Intermediate CompoundChemical Class / Structural RoleExpected Retention Time (min)*
2,4-dimethyl-benzaldehydePhenolic derivative (Lignin monomer breakdown)8.60
2-ethylhexyl ester, 3-phenylpropionic acidPhenylpropanoid derivative (Lignin-carbohydrate link)8.65
2-isopropyl-5-methylhexyl acetate Phenylpropanoid derivative (Primary Biomarker) 9.59
2,3-dimethyldodecaneAliphatic compound12.33
2-isopropyl-5-methyl-1-heptanolAliphatic alcohol13.39

*Note: Exact retention times may vary slightly based on specific column conditions and carrier gas flow rates. Always run a known standard if absolute quantification is required.

Workflow Visualization

The following diagram illustrates the logical progression from raw biomass to the analytical detection of the 2-isopropyl-5-methylhexyl acetate biomarker.

G N1 Lignocellulosic Biomass (e.g., Panicum maximum) N3 Enzymatic Pretreatment (Lignin Depolymerization) N1->N3 Substrate Input N2 Laccase Addition (L. sajor-caju, pH 5.0, 40-50°C) N2->N3 Biocatalyst Input N4 Liquid-Liquid Extraction (Supernatant + Ethyl Acetate) N3->N4 Cleaved Intermediates N5 GC-MS Analysis (EI Mode, Capillary Column) N4->N5 Concentrated Organic Phase N6 Biomarker Detection: 2-Isopropyl-5-methylhexyl acetate N5->N6 Mass Spectra Identification

Caption: Workflow for laccase-mediated lignin degradation and GC-MS biomarker detection.

References

  • Freitas, E. N. de, et al. (2021). Enzymatic Pretreatment with Laccases from Lentinus sajor-caju Induces Structural Modification in Lignin and Enhances the Digestibility of Tropical Forage Grass (Panicum maximum) Grown under Future Climate Conditions. International Journal of Molecular Sciences, 22(17), 9445. URL: [Link][1]

  • Freitas, E. N. de, et al. (2021). Enzymatic Pretreatment with Laccases from Lentinus sajor-caju Induces Structural Modification in Lignin... (ResearchGate / MDPI Repository Data). URL: [Link][2]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 524263, 2-Isopropyl-5-methylhexyl acetate. URL: [Link][5]

Sources

Application Note: Advanced Formulation of Tetrahydrolavandulyl Acetate (THLA) in Controlled Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Tetrahydrolavandulyl Acetate (THLA) (CAS: 40853-55-2) represents a critical class of saturated ester fragrances. Unlike its unsaturated counterparts (e.g., Lavandulyl Acetate), THLA possesses a fully saturated carbon backbone. This structural feature confers superior oxidative stability, making it an ideal candidate for long-shelf-life formulations. However, its efficacy is limited by two primary factors common to hydrophobic esters: high volatility (rapid loss of top notes) and susceptibility to alkaline hydrolysis (degradation in soaps/detergents).

This guide details the encapsulation of THLA using two distinct delivery architectures:

  • High-Shear Nanoemulsification: For optically transparent, aqueous-based functional sprays (e.g., body mists, room sprays).

  • Complex Coacervation: For cationic deposition systems requiring physical rupture release (e.g., fabric softeners, laundry detergents).

Pre-Formulation Physicochemical Profiling

Before formulation, the Active Fragrance Ingredient (AFI) must be characterized to determine surfactant compatibility and phase behavior.

Table 1: Physicochemical Properties of Tetrahydrolavandulyl Acetate

PropertyValue (Approx.)Implication for Formulation
Molecular Weight 200.32 g/mol Moderate diffusivity; requires tight crosslinking for retention.
LogP (Octanol/Water) ~4.4Highly lipophilic. Requires HLB > 10 surfactants for O/W emulsification.
Vapor Pressure 0.17 mmHg (25°C)Moderate volatility.[1] prone to "flash off" without encapsulation.
Water Solubility < 10 mg/LPractically insoluble.[2][3] Requires oil phase carrier or solubilizer.
Chemical Stability Saturated BackboneResistant to oxidation (rancidity).
Hydrolytic Stability Ester BondLabile at pH > 8.0. Requires neutral pH or core-shell protection.

Delivery System I: High-Shear Nanoemulsion (O/W)

Objective: Create a kinetically stable, optically transparent nanoemulsion (droplet size < 100 nm) to solubilize THLA in aqueous media without alcohol.

Mechanistic Rationale

Nanoemulsions are thermodynamically unstable but kinetically stable systems. We utilize High-Pressure Homogenization (HPH) rather than low-energy Phase Inversion Temperature (PIT) methods. HPH provides tighter polydispersity indices (PDI), ensuring consistent release rates and preventing Ostwald ripening.

Materials
  • Oil Phase: THLA (5% w/w) + Medium Chain Triglycerides (MCT) as carrier (5% w/w).

  • Surfactant System: Polysorbate 80 (Tween 80) and Sorbitan Monooleate (Span 80). Target HLB: 12.0.

  • Aqueous Phase: Deionized water + Sodium Azide (0.02% preservative).

Protocol: High-Pressure Homogenization
  • Surfactant Blending: Calculate the required Mass Ratio of Surfactant-to-Oil (SOR). For <100nm particles, start with SOR 1:1. Mix Tween 80 and Span 80 to achieve HLB 12.

  • Pre-Emulsion Formation:

    • Dissolve THLA in MCT oil. Add the surfactant mix to the oil phase.[4]

    • Heat Aqueous phase to 40°C.

    • Slowly add Aqueous phase to Oil phase under high-shear mixing (Ultra-Turrax) at 10,000 rpm for 5 minutes. Result: Coarse milky emulsion.

  • Nano-Sizing (HPH):

    • Pass the coarse emulsion through a High-Pressure Homogenizer (e.g., Microfluidizer).

    • Cycle 1: 500 bar (Pre-milling).

    • Cycles 2-4: 1200 bar (Nano-sizing).

    • Cooling: Ensure heat exchanger outlet is < 25°C to prevent ester degradation.

  • Validation: Measure Particle Size (DLS) and Zeta Potential. Target: <100 nm, PDI < 0.2.

Workflow Diagram

Nanoemulsion_Workflow Oil Oil Phase (THLA + MCT) Premix High-Shear Mixing (10k RPM, 5 min) Oil->Premix Surf Surfactant Mix (HLB 12) Surf->Premix Water Aqueous Phase (Water + Preservative) Water->Premix Coarse Coarse Emulsion (Milky, >1µm) Premix->Coarse HPH High-Pressure Homogenization (1200 bar, 3 cycles) Coarse->HPH Cool Rapid Cooling (<25°C) HPH->Cool Final Clear Nanoemulsion (<100nm) Cool->Final

Figure 1: High-Pressure Homogenization workflow for THLA nanoemulsion.

Delivery System II: Complex Coacervation (Microencapsulation)

Objective: Encapsulate THLA in a polymeric shell (Gelatin/Gum Arabic) for deposition onto fabrics and triggered release (friction/rubbing).

Mechanistic Rationale

Complex coacervation relies on the electrostatic attraction between two oppositely charged biopolymers.

  • Gelatin (Type A): Positively charged below its isoelectric point (pH ~7-9).

  • Gum Arabic: Negatively charged (polyanionic) across a wide pH range.

  • Trigger: Lowering pH below the isoelectric point of gelatin induces phase separation (coacervate droplets) which deposit onto the oil interface.

Materials
  • Core: THLA.

  • Wall Materials: Gelatin Type A (Bloom 250), Gum Arabic.

  • Crosslinker: Glutaraldehyde (25% aq. solution). Note: For "Green" formulations, Transglutaminase may be substituted, though crosslinking density will differ.

  • pH Adjuster: 10% Acetic Acid.[5]

Protocol: Coacervation
  • Biopolymer Solubilization:

    • Solution A: 10% Gelatin in water (at 50°C).

    • Solution B: 10% Gum Arabic in water (at 50°C).

  • Emulsification:

    • Mix Sol A and Sol B (Ratio 1:1).

    • Add THLA (Core:Wall ratio 2:1).

    • Emulsify to target droplet size (10–50 µm) using overhead stirrer (500–800 rpm).

  • Coacervation Induction (pH Shift):

    • While stirring at 50°C, monitor pH (usually ~6.0).

    • Dropwise add Acetic Acid to lower pH to 4.0–4.2 .

    • Observation: Solution becomes turbid as coacervate phase separates and coats oil droplets.

  • Shell Hardening (Crosslinking):

    • Cool slowly to 5°C (ice bath) to gel the wall.

    • Add Glutaraldehyde (1-2% relative to polymer weight).

    • Raise temperature to 25°C and stir for 12 hours to cure.

    • Adjust pH to 9.0 (with NaOH) to terminate reaction and wash capsules.

Mechanism Diagram

Coacervation_Mechanism Mix Emulsion (Oil in Polymer Sol) pH_Drop Acidification (pH -> 4.0) Mix->pH_Drop Trigger Charge Electrostatic Attraction (Gelatin+ / Gum-) pH_Drop->Charge Protonation Deposit Phase Separation (Wall Deposition) Charge->Deposit Coacervate forms Cross Crosslinking (Hardening) Deposit->Cross Covalent bonding

Figure 2: Electrostatic mechanism of complex coacervation for THLA encapsulation.

Analytical Validation & Release Kinetics

To ensure the "Scientific Integrity" of the formulation, the release profile must be quantified.

Quantification via Headspace GC-MS

Direct injection is unsuitable for encapsulated systems. Use Solid Phase Microextraction (SPME) Headspace analysis.

  • Column: DB-Wax or HP-5MS.

  • Method: Incubate sample at 35°C (skin temp). Expose SPME fiber. Desorb in injector.

  • Target Ion: Monitor m/z characteristic of THLA (check standard, typically m/z 43, 121, 136).

Release Kinetics Modeling

Fragrance release from a matrix is rarely zero-order. Apply the Higuchi Model to validate diffusion-controlled release.



  • Q: Amount of fragrance released per unit area.

  • K_H: Higuchi dissolution constant.

  • t: Time.

Protocol:

  • Place nanoemulsion/capsules in a Franz Diffusion Cell.

  • Receptor medium: Ethanol/Water (50:50) to ensure sink conditions.

  • Sample receptor fluid at t = 0.5, 1, 2, 4, 8, 24 hours.

  • Plot Cumulative Release (%) vs. Square Root of Time (

    
    ).
    
  • Linearity (R² > 0.98) confirms diffusion-controlled release mechanism.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Nanoemulsion Creaming Insufficient HLB match or large particle size.Increase homogenization pressure; Adjust HLB slightly higher (add more Tween 80).
Capsule Aggregation Crosslinking too fast or insufficient cooling.Add anti-caking agent (Silica) during drying; Ensure T < 10°C before adding glutaraldehyde.
Scent "Flattening" Hydrolysis of Acetate group.Check pH. If pH > 7, buffer system to pH 5-6. THLA is an ester and will hydrolyze in base.

References

  • The Good Scents Company. (2023). Tetrahydrolavandulyl Acetate Chemical Information. Retrieved from [Link]

  • McClements, D. J. (2011). Edible Nanoemulsions: Fabrication, Properties, and Functional Performance. Soft Matter. (General reference for HPH protocols).
  • Bhatia, S. P., et al. (2008). Fragrance material review on tetrahydrolavandulyl acetate. Food and Chemical Toxicology.
  • Yeo, Y., & Park, K. (2004). Complex coacervation of gelatin and gum arabic.
  • Siepmann, J., & Peppas, N. A. (2011). Higuchi equation: Origin, derivation, heterogeneity and application. International Journal of Pharmaceutics. (Kinetics modeling).

Sources

Application Note: Analytical Characterization of Tetrahydrolavandulyl Acetate (THLA)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydrolavandulyl Acetate (THLA) is a saturated monoterpene ester utilized primarily in the fragrance and flavor industries for its stable, herbaceous, and citrus-like olfactory profile. Chemically, it is the fully hydrogenated derivative of Lavandulyl Acetate. Unlike its unsaturated parent, THLA lacks the prop-1-en-2-yl and hexenyl double bonds, conferring it with higher oxidative stability but altering its chromatographic retention and spectroscopic signature.[1]

This guide provides a definitive protocol for the identification, quantification, and purity analysis of THLA. It addresses the critical analytical challenge of distinguishing THLA from its structural isomers (e.g., Tetrahydrolinalyl Acetate) and quantifying partial hydrogenation impurities (Dihydrolavandulyl Acetate).[1]

Chemical Identity & Physicochemical Standards

Before initiating analysis, the analyte must be verified against the following physicochemical constants to ensure the correct isomer is being tested.

PropertySpecificationNotes
IUPAC Name (5-methyl-2-propan-2-ylhexyl) acetatePrimary ester structure
Common Name Tetrahydrolavandulyl AcetateOften confused with Tetrahydrolinalyl Acetate
CAS Number 40853-55-2 Note:[1][2][3][4][5] CAS 20780-48-7 refers to the Linalyl isomer
Molecular Formula C₁₂H₂₄O₂Saturated Monoterpene Ester
Molecular Weight 200.32 g/mol
Appearance Colorless liquid
Solubility Soluble in Ethanol, Diethyl Ether; Insoluble in Water
Chirality One chiral center at C2Commercial samples are typically racemic

Protocol A: High-Resolution GC-MS/FID Profiling

Objective: To quantify THLA purity and identify synthesis byproducts (e.g., unreacted alcohols, partially hydrogenated intermediates). Principle: Gas Chromatography with Flame Ionization Detection (FID) provides robust quantification (uniform response factors for hydrocarbons/esters), while Mass Spectrometry (MS) confirms structure.[1]

Chromatographic Conditions[1][6][7]
  • System: Agilent 8890 GC or equivalent.

  • Column: DB-WAX UI (or equivalent PEG phase), 60m

    
     0.25mm 
    
    
    
    0.25
    
    
    m.[1]
    • Rationale: A polar Wax column is superior to non-polar (DB-5) for separating the saturated ester from its corresponding alcohol (Tetrahydrolavandulol) and differentiating diastereomers.[1]

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]

  • Inlet: Split/Splitless, 250°C. Split ratio 50:1.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 3°C/min to 230°C.

    • Hold 230°C for 10 min.

  • Detector A (FID): 260°C. H₂/Air flow optimized for instrument.

  • Detector B (MS): Transfer line 250°C, Source 230°C, Quad 150°C. Scan range 35–350 m/z.

Sample Preparation[1][6]
  • Stock Solution: Weigh 50 mg of THLA into a 10 mL volumetric flask.

  • Internal Standard (ISTD): Add 1.0 mL of Dodecane solution (5 mg/mL in Hexane).

    • Why Dodecane? It elutes in the terpene region but does not interfere with C10-C12 esters on a Wax column.[1]

  • Dilution: Dilute to volume with HPLC-grade Hexane or Ethanol.

  • Filtration: 0.22

    
    m PTFE syringe filter into an autosampler vial.
    
System Suitability & Retention Logic

The hydrogenation process of Lavandulyl Acetate proceeds in steps. The analyst must look for specific "impurity windows" in the chromatogram.[1]

  • Retention Order (DB-WAX): Hydrocarbons

    
    THLA 
    
    
    
    Dihydrolavandulyl Acetate
    
    
    Lavandulyl Acetate
    
    
    Tetrahydrolavandulol (Alcohol).[1]
  • Kovats Retention Index (RI):

    • Target RI (Polar): ~1350–1380 (Estimated).[1][6]

    • Validation: Calculate RI using a C8-C20 Alkane Ladder.[1]

    • Acceptance Criteria: The main peak must have a symmetry factor between 0.8 and 1.2.[1]

Mass Spectral Interpretation (EI, 70eV)

Unlike the library matching of common drugs, terpene esters require manual verification of fragmentation:

  • Molecular Ion: m/z 200 (often weak or absent).[1]

  • Base Peak: m/z 43 (

    
    ), characteristic of acetates.[1]
    
  • Loss of Acetic Acid: m/z 140 (

    
    ).[1] This alkene fragment corresponds to the tetrahydrolavandulene skeleton.[1]
    
  • Diagnostic Fragment: m/z 69 or 83 (alkyl chain fragments), confirming the isopropyl/methyl branching pattern.[1]

Protocol B: Structural Validation via H-NMR

Objective: To unequivocally confirm the "Tetrahydro" structure and ensure no double bonds remain (complete hydrogenation).

Experimental Setup
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS.
    
  • Concentration: ~10 mg sample in 0.6 mL solvent.

Diagnostic Signals

The absence of olefinic protons is the pass/fail criteria for "Tetrahydro" status.[1]

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Significance
5.0 – 6.0 Absent 0H Olefinic HCRITICAL: Must be absent.[1] Presence indicates incomplete hydrogenation.[1]
4.05 Doublet (or m)2H

Alpha-protons to the ester oxygen.[1]
2.05 Singlet3H

Acetate methyl group.[1]
1.6 – 1.8 Multiplet1H

(C2)
Methine proton at the branching point.[1]
0.85 – 0.95 Overlapping Doublets9H

groups
Terminal isopropyl and C5-methyl groups.[1]

Workflow Visualization

The following diagrams illustrate the analytical decision matrix and the synthesis-impurity logic.

Diagram 1: Analytical Workflow for THLA

AnalyticalWorkflow Sample Raw Sample (THLA) Prep Dilution & ISTD (Hexane + Dodecane) Sample->Prep GC GC-FID/MS Analysis (DB-WAX Column) Prep->GC Decision Check Olefinic Region (NMR or MS m/z 136) GC->Decision Data Processing Pass Pass: Pure Tetrahydrolavandulyl Acetate Decision->Pass No unsaturation Fail Fail: Contains Lavandulyl Acetate (Incomplete Hydrogenation) Decision->Fail Double bonds detected

Caption: Analytical decision tree for verifying complete hydrogenation of Lavandulyl Acetate.

Diagram 2: Impurity Origin Map

ImpurityMap Start Lavandulyl Acetate (Precursor) Step1 + H2 (Hydrogenation) Start->Step1 Inter Dihydro-Lavandulyl Acetate (Major Impurity) Step1->Inter Partial Rxn Product Tetrahydrolavandulyl Acetate (Target) Inter->Product Complete Rxn Side1 Hydrolysis Product->Side1 Moisture/Heat SideProd Tetrahydrolavandulol (Alcohol Impurity) Side1->SideProd

Caption: Chemical pathway showing the origin of critical impurities (Dihydro- intermediates and hydrolysis alcohols).

Handling and Stability Protocol

  • Storage: Store at 4°C in amber glass. Headspace should be purged with Argon or Nitrogen to prevent oxidation, although THLA is more stable than its unsaturated parent.[1]

  • Safety (GHS):

    • Skin Irrit. 2 (H315)[1]

    • Aquatic Chronic 2 (H411)[1]

    • PPE:[1][3] Nitrile gloves and safety glasses are mandatory.[1]

  • Shelf Life: Re-test purity every 12 months. If the "Acid Value" increases (titration with KOH), it indicates hydrolysis to Tetrahydrolavandulol and Acetic Acid.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 524263, Tetrahydrolavandulyl acetate.[1] Retrieved from [Link][1]

  • The Good Scents Company (2023). Tetrahydrolavandulyl Acetate Data Sheet.[1] Retrieved from [Link][1]

  • International Fragrance Association (IFRA). Standard for Quantitative Analysis of Fragrance Ingredients.[1] (General guidance on ester analysis). Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. NIST / EPA / NIH Mass Spectral Library (EI Spectra for Monoterpene Esters).[1] Retrieved from [Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropyl-5-methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: #40853-55-2 (Based on CAS) Subject: Yield Optimization for Beta-Branched Primary Esters Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Beta-Branching" Challenge

You are likely experiencing yield stagnation (typically capping at 60-70%) or extended reaction times. While 2-isopropyl-5-methylhexan-1-ol is a primary alcohol, it possesses a structural hurdle: Beta-Branching .

The isopropyl group at the C2 position creates a "steric wall" adjacent to the reactive hydroxyl group. Standard Fischer esterification protocols often fail to drive this reaction to completion because the nucleophilic attack on the carbonyl carbon is physically obstructed.

To improve yield from mediocre to quantitative (>95%), we must shift from thermodynamic control (Fischer) to kinetic control (Activated Acylation) or use hyper-nucleophilic catalysis.

Part 1: Optimized Experimental Protocols

We provide two protocols. Protocol A is the "Gold Standard" for maximum yield in high-value synthesis. Protocol B is for large-scale cost-efficiency where acetic anhydride is avoided.

Protocol A: The Hyper-Nucleophilic Acylation (Recommended for Yield)

Mechanism: Uses DMAP (4-Dimethylaminopyridine) to form a highly reactive N-acylpyridinium intermediate, bypassing the steric hindrance of the alcohol.

Reagents:

  • Substrate: 2-Isopropyl-5-methylhexan-1-ol (1.0 equiv)

  • Acyl Donor: Acetic Anhydride (

    
    ) (1.2 - 1.5 equiv)
    
  • Base: Triethylamine (

    
    ) (1.5 equiv) - Scavenges acid byproduct
    
  • Catalyst: DMAP (0.05 - 0.1 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve the alcohol,

    
    , and DMAP in the solvent. Cool to 0°C.
    
  • Addition: Add

    
     dropwise via syringe to control exotherm.
    
  • Reaction: Allow to warm to Room Temperature (RT). Stir for 3–6 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 9:1). The alcohol spot (

      
      ) must disappear.
      
  • Quench: Add saturated

    
     solution to hydrolyze excess anhydride.
    
  • Workup: Wash organic layer with 1M HCl (removes DMAP/TEA), then saturated

    
     (removes acetic acid), then Brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate.
    
Protocol B: Azeotropic Fischer Esterification (Scale-Up)

Mechanism: Thermodynamic drive via physical water removal.

Reagents:

  • Substrate: Alcohol (1.0 equiv)[1]

  • Acid: Glacial Acetic Acid (2.0 - 3.0 equiv)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.05 equiv)

  • Solvent: Toluene (High dilution not required, aim for 0.5M)

Workflow:

  • Setup: Equip flask with a Dean-Stark trap and reflux condenser.

  • Reflux: Heat to vigorous reflux (~115°C). Water must visibly separate in the trap.

  • Duration: This substrate requires 12–24 hours due to steric hindrance.

  • Optimization: If water collection stalls, add fresh Toluene to the trap to displace equilibrium.

Part 2: Mechanistic Visualization

The following diagram illustrates why Protocol A succeeds where standard acylation fails. The DMAP catalyst creates an "Active Acyl" species that is less sensitive to the steric bulk of your specific isopropyl group.

DMAP_Catalysis Ac2O Acetic Anhydride (Reagent) Inter N-Acetylpyridinium Ion (Super-Electrophile) Ac2O->Inter Acyl Transfer Acetate Acetate Ion (Byproduct) Ac2O->Acetate DMAP DMAP (Catalyst) DMAP->Inter Nucleophilic Attack Product Target Acetate (Yield >95%) Inter->Product Fast Acyl Transfer (Overcomes Sterics) Alcohol 2-Isopropyl-5-methylhexanol (Hindered Substrate) Alcohol->Product Attacks Intermediate Product->DMAP Regenerates Catalyst

Caption: The DMAP catalytic cycle generates a "Super-Electrophile" (N-Acetylpyridinium) that reacts rapidly with hindered alcohols, bypassing the slow kinetics of direct anhydride attack.

Part 3: Troubleshooting Guide (Q&A)

Q1: My reaction stalls at ~70% conversion using the Dean-Stark method. Adding more acid catalyst doesn't help.

  • Diagnosis: You have reached thermodynamic equilibrium, not a kinetic stall. The steric bulk of the isopropyl group makes the reverse reaction (hydrolysis) favorable if any water remains.

  • Solution:

    • Switch Solvents: Change Toluene (BP 110°C) to Xylene (BP 140°C). The higher temperature helps overcome the activation energy barrier caused by the beta-branching.

    • Sieve Trap: Place activated 3Å Molecular Sieves inside the Dean-Stark side arm (under the solvent return drip). This scavenges dissolved water that azeotropic distillation misses.[2]

Q2: The product has a persistent "vinegar" smell even after washing with bicarbonate.

  • Diagnosis: This indicates trapped Acetic Acid. Because your ester is high-boiling (~212°C) and somewhat lipophilic, acetic acid can hydrogen-bond to the ester and resist aqueous extraction.

  • Solution:

    • The "Ammonia Wash": Instead of just Bicarbonate, use a 10% aqueous Ammonia (

      
      ) wash. This converts acetic acid to Ammonium Acetate, which is vastly more water-soluble than Sodium Acetate in organic mixtures.
      
    • Follow-up: Wash with water immediately to remove residual ammonia.

Q3: I am using the Acetic Anhydride method, but the solution turns dark brown/black.

  • Diagnosis: "Charring" caused by uncontrolled exotherm or impurities in the amine base.

  • Solution:

    • Temperature Control: You must add the anhydride at 0°C. The formation of the acyl-pyridinium species is exothermic.

    • Reagent Purity: Distill your Triethylamine over KOH before use. Oxidation products in old amines often cause color degradation.

Q4: Can I purify this via vacuum distillation? The boiling points are close.

  • Data Table: Boiling Point Separation

CompoundBP (Atmospheric)BP (10 mmHg)Separation Strategy
Alcohol (Starting Material) ~200°C~85°CDifficult to separate by simple distillation.
Target Acetate ~212°C~95°CRequires Fractional Column.
Acetic Anhydride 140°C35°CEasily removed.
  • Guidance: Because the

    
     between the alcohol and ester is small (~12°C), simple distillation will result in co-elution. You must use a Vigreux column  (at least 20cm) and a high reflux ratio (10:1) under vacuum.[3] Alternatively, react the crude mixture with a small amount of succinic anhydride (scavenges unreacted alcohol into an acid-ester) and wash with base before distilling.
    
References
  • Orita, A., et al. (2001).[4] "Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3." Journal of Organic Chemistry.

  • Hofmann, P., et al. (2020). "Synthesis of (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl derivatives." Medicines for All Institute / VCU.

  • Simson Pharma. (2025). "Purification Techniques in Organic Chemistry: Distillation and Recrystallization Guide."

  • BenchChem Technical Support. (2025). "Optimizing Fischer Esterification Reaction Time and Yield."

  • Master Organic Chemistry. (2022). "Fischer Esterification Mechanism and Dean-Stark Optimization."

Sources

Overcoming solubility issues of "Tetrahydrolavandulyl Acetate" in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: THLA-SOL-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Overcoming aqueous solubility limits of Tetrahydrolavandulyl Acetate (THLA)

Executive Summary

Tetrahydrolavandulyl Acetate (THLA) is a saturated monoterpene ester. Its estimated LogP (partition coefficient) ranges between 3.8 and 4.4 , making it practically insoluble in water (< 6 mg/L) [1].

Users frequently encounter phase separation ("crashing out") when introducing THLA stock solutions into aqueous buffers. This guide provides three validated protocols to overcome this thermodynamic barrier, ranging from simple co-solvent systems to advanced micellar encapsulation.

Part 1: The Physicochemical Barrier

Before attempting solubilization, you must understand the enemy: The Hydrophobic Effect .

THLA consists of a lipophilic hydrocarbon chain and a moderately polar acetate group. In pure water, the entropic cost of organizing water molecules around the hydrophobic chain is too high, leading to phase separation. To dissolve THLA, we must lower the interfacial tension or "hide" the hydrophobic tail.

Decision Matrix: Choosing Your Method

Use the following logic flow to select the correct protocol for your specific application.

decision_tree start START: Define Application conc_check Target Concentration? start->conc_check toxicity Is Cell Toxicity Critical? conc_check->toxicity High (> 0.1%) method_a Method A: Co-Solvent (DMSO/Ethanol) conc_check->method_a Low (< 0.1%) method_b Method B: Micellar System (Tween 80/PEG) toxicity->method_b No (Assays/Chemistry) method_c Method C: Cyclodextrin (Host-Guest Complex) toxicity->method_c Yes (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on concentration requirements and biological sensitivity.

Part 2: Validated Solubilization Protocols

Method A: The Co-Solvent "Spike" (Low Concentration Only)

Best for: High-throughput screening, simple chemical assays.

The Mechanism: Organic solvents like DMSO or Ethanol disrupt the water structure, increasing the solubility capacity of the bulk phase. However, this is a metastable state. If the water content exceeds the solvent's capacity to shield the THLA, the ester will nucleate and precipitate (Ostwald Ripening).

Protocol:

  • Stock Prep: Dissolve pure THLA in 100% DMSO to create a 100 mM stock .

  • Vortexing: Ensure the stock is optically clear.

  • The "Slow Spike": While vortexing your aqueous buffer (rapidly), inject the stock solution.

    • Critical Limit: Do not exceed 0.5% v/v final DMSO concentration.

    • Observation: If the solution turns milky (Tyndall effect), you have failed. The THLA has formed nano-droplets.

Troubleshooting:

  • Issue: Precipitate forms immediately.

  • Fix: Pre-warm the buffer to 37°C. Solubility is endothermic.

Method B: Surfactant-Mediated Solubilization (Micelles)

Best for: Formulations, stable aqueous reagents.

The Mechanism: Surfactants reduce interfacial tension.[1] Above the Critical Micelle Concentration (CMC), they self-assemble into spheres (micelles). The hydrophobic THLA partitions into the lipophilic core of the micelle, shielded from the water.

Required HLB (Hydrophilic-Lipophilic Balance): For terpene esters like THLA, an HLB of 13–15 is typically required [2]. We recommend Polysorbate 80 (Tween 80) (HLB ~15).

Protocol:

  • Ratio Calculation: Start with a Surfactant-to-THLA mass ratio of 3:1 .

  • Pre-Mix: Mix 100 mg THLA with 300 mg Tween 80. Vortex until homogenous.

  • Titration: Add water dropwise while vortexing continuously.

    • Phase Inversion: The mixture will start as a thick gel (lamellar phase) and suddenly thin out into a clear solution (micellar phase).

  • Equilibration: Allow to stand for 1 hour.

Data: Surfactant Efficiency Table

SurfactantHLB ValueRecommended Ratio (Surf:THLA)Stability (24h)
Tween 80 15.03:1High (Clear)
Tween 20 16.74:1Moderate (Slight Haze)
Span 80 4.3N/AFails (Oil Soluble)
Method C: Cyclodextrin Complexation (Molecular Encapsulation)

Best for: Sensitive cell culture, reducing volatility.

The Mechanism: Beta-Cyclodextrin (


-CD) has a hydrophobic cavity and a hydrophilic exterior.[2] The THLA molecule physically fits inside the cavity, forming a 1:1 inclusion complex [3]. This "hides" the THLA from water without using detergents.

Protocol:

  • Molar Calculation: THLA MW ≈ 200.3 g/mol .

    
    -CD MW ≈ 1135  g/mol .
    
    • Target: 1:1 Molar Ratio.[2]

  • Solvent Slurry: Dissolve

    
    -CD in water (approx 15 mM limit).
    
  • Addition: Add THLA slowly to the stirring

    
    -CD solution.
    
  • Energy Input: Sonicate for 30 minutes at 40°C.

  • Filtration: Filter through a 0.45 µm filter to remove uncomplexed THLA.

complexation thla Free THLA (Hydrophobic) complex Inclusion Complex (Soluble) thla->complex Sonication (Energy Input) bcd Beta-CD (Host) bcd->complex

Figure 2: Formation of the Host-Guest inclusion complex between Beta-Cyclodextrin and THLA.

Part 3: Stability & Validation (The "Senior Scientist" Insight)

The Hidden Danger: Hydrolysis

THLA is an acetate ester . In aqueous environments, especially at non-neutral pH, it is susceptible to hydrolysis, breaking down into Tetrahydrolavandulol (alcohol) and Acetic Acid .

  • pH < 4: Acid-catalyzed hydrolysis (Rapid).

  • pH > 8: Base-catalyzed saponification (Very Rapid).

  • Recommendation: Buffer your solution to pH 6.0 - 7.0 using HEPES or Phosphate buffer. Avoid unbuffered water, as the release of acetic acid will cause a "pH crash," accelerating further degradation [4].

Validation Step: The "Turbidity Check"

You do not need expensive equipment to validate solubility. Use a simple spectrophotometer.

  • Measure Absorbance at 600 nm (OD600) .

  • Criteria:

    • OD600 < 0.05: True Solution / Stable Micelles.

    • OD600 > 0.10: Nano-suspension (Unstable).

FAQ: Troubleshooting Common Failures

Q1: My solution was clear, but turned cloudy after 2 hours. Why? A: This is likely Ostwald Ripening . Your micelles were not stable. Increase the Surfactant:THLA ratio or switch to a "co-surfactant" system (add 10% Ethanol to your Tween 80 mix) to stabilize the interface.

Q2: Can I autoclave the THLA solution? A: NO. Two reasons:

  • THLA is volatile; it will evaporate.

  • High heat (121°C) will instantly hydrolyze the ester bond. Solution: Sterile filter (0.22 µm) after solubilization.

Q3: I need a high concentration (10%) for a stock. Is this possible? A: Not in pure water. For 10% loading, you must create a Nano-emulsion . This requires high-shear homogenization (Ultra-Turrax or Microfluidizer) and a dual-surfactant system (e.g., Span 80 + Tween 80) to achieve an HLB of 14.0.

References

  • PubChem. (2025).[3][4] Tetrahydrolinalyl acetate Compound Summary. National Library of Medicine. [Link]

  • Griffin, W. C. (1949). Classification of Surface-Active Agents by 'HLB'. Journal of the Society of Cosmetic Chemists, 1(5), 311-326. [Link]

  • Marques, H. M. C. (2010). A review on cyclodextrin encapsulation of essential oils and volatiles. Flavour and Fragrance Journal, 25(5), 313-326. [Link]

  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Context: Hydrolysis kinetics of esters). [Link]

Sources

Technical Support Center: Stability & Storage of 2-Isopropyl-5-methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 40853-55-2 | Synonyms: Tetrahydrolavandulyl Acetate; Acetic acid, 2-isopropyl-5-methylhexyl ester Chemical Class: Saturated Branched Alkyl Ester Molecular Formula: C₁₂H₂₄O₂[1][2]

Executive Summary & Chemical Profile

2-Isopropyl-5-methylhexyl acetate is a saturated ester derived from the terpene alcohol tetrahydrolavandulol. Unlike its unsaturated counterparts (e.g., lavandulyl acetate), it lacks carbon-carbon double bonds, rendering it resistant to oxidative polymerization. However, as an ester, its primary stability threat is hydrolysis , driven by moisture and catalyzed by pH extremes.

Key Stability Characteristics:

  • Hydrolytic Susceptibility: Moderate. The isopropyl group at the C2 position provides steric hindrance, reducing the rate of nucleophilic attack at the carbonyl carbon compared to linear esters (e.g., n-hexyl acetate), but degradation will occur in the presence of moisture.

  • Thermal Stability: High (Boiling Point ~212°C). Stable at ambient temperatures if dry.

  • Photostability: Excellent (lacks chromophores for UV absorption >290nm).

Critical Degradation Pathways

To troubleshoot stability, you must understand the mechanism of failure.

A. Acid/Base Catalyzed Hydrolysis (Primary Risk)

In the presence of water, the ester bond cleaves to reform the parent alcohol and acetic acid. This is an equilibrium reaction.

  • Sign of Failure: Distinct vinegar odor (Acetic acid) and pH drop.

  • Mechanism:

    
    
    
B. Transesterification (Solvent Risk)

Storing this compound in primary alcohols (Methanol, Ethanol) can lead to an exchange of alkoxy groups, effectively destroying your sample purity.

  • Risk Scenario: Diluting in Methanol for GC analysis and storing for >24 hours.

C. Volatilization

While the boiling point is high, the compound has a finite vapor pressure. Headspace loss occurs in unsealed containers.

Storage Protocols & Decision Logic

Use the following logic to determine the optimal storage condition for your specific application.

Storage Decision Tree

StorageLogic Start Start: Sample Receipt StateCheck Physical State? Start->StateCheck Neat Neat (Pure Liquid) StateCheck->Neat Solvated In Solution StateCheck->Solvated Duration Storage Duration? Neat->Duration SolventCheck Solvent Type? Solvated->SolventCheck ShortTerm < 1 Month Duration->ShortTerm LongTerm > 1 Month Duration->LongTerm StoreAmb Store: Ambient (20-25°C) Dark, Tightly Sealed Desiccant Optional ShortTerm->StoreAmb StoreCool Store: Refrigerated (2-8°C) Purge w/ N2 or Ar Desiccant Required LongTerm->StoreCool Alcohol Alcoholic (MeOH/EtOH) SolventCheck->Alcohol Aprotic Aprotic (DMSO/DCM) SolventCheck->Aprotic Warn CRITICAL: Transesterification Risk Analyze immediately or Store -80°C Alcohol->Warn StoreCold Store: -20°C Purge w/ N2 Avoid frequent thaw Aprotic->StoreCold

Figure 1: Decision logic for storage conditions based on physical state and solvent compatibility.

Recommended Storage Conditions Table
ParameterConditionTechnical Rationale
Temperature 2°C to 8°C (Refrigerated)Reduces kinetic energy, slowing hydrolysis rates significantly (Arrhenius equation).
Atmosphere Inert Gas (Nitrogen/Argon)Displaces atmospheric moisture. Crucial for long-term storage (>6 months).
Container Amber Glass (Type I)Prevents photo-degradation (though low risk) and minimizes alkali leaching from glass which catalyzes hydrolysis.
Closure Teflon (PTFE) Lined CapPrevents plasticizer leaching and ensures a hermetic seal against moisture ingress.
Desiccant Silica Gel in Secondary ContainerMaintains local humidity <40% RH.

Troubleshooting & FAQs

Q1: My sample has developed a sharp, vinegar-like smell. Is it still usable?

Diagnosis: This indicates significant hydrolysis. The smell is acetic acid. Action:

  • Quantify: Perform a GC-FID or GC-MS analysis.

  • Threshold: If the parent peak is <98% or the acetic acid peak is visible, repurify.

  • Remediation: Wash the organic phase with saturated Sodium Bicarbonate (

    
    ) solution to neutralize the acid, dry over Magnesium Sulfate (
    
    
    
    ), and re-distill if necessary.
Q2: Can I store this compound in Methanol or Ethanol for my stock solutions?

Diagnosis: High risk of transesterification. Technical Insight: In protic solvents like methanol, the methoxide ion (even in trace amounts) can attack the carbonyl, swapping the complex 2-isopropyl-5-methylhexyl group for a methyl group. Recommendation: Use Acetonitrile or Hexane for stock solutions. If alcohol is required for the assay, prepare fresh immediately before use.

Q3: The liquid appears cloudy after removing it from the refrigerator.

Diagnosis: Condensation or Phase Separation. Mechanism: Cold glass surfaces condense atmospheric moisture rapidly. If water enters the hydrophobic ester, it creates a micro-emulsion (cloudiness). Protocol:

  • Do NOT open the vial until it reaches room temperature (equilibrate for ~30 mins).

  • Dry: If cloudiness persists, add activated 3Å or 4Å molecular sieves to the liquid.

Experimental Validation Protocols

If you are qualifying this material for a drug formulation or regulated study, you must perform stress testing as per ICH Q1A (R2) guidelines.[3]

Stress Testing Workflow (Graphviz)

StressTest Sample Test Sample (2-Isopropyl-5-methylhexyl acetate) Acid Acid Stress 0.1N HCl, 60°C, 24h Sample->Acid Base Base Stress 0.1N NaOH, 60°C, 4h Sample->Base Oxid Oxidative Stress 3% H2O2, RT, 24h Sample->Oxid Heat Thermal Stress 60°C, Dry, 7 Days Sample->Heat Analysis Analysis GC-MS / HPLC Acid->Analysis Base->Analysis Oxid->Analysis Heat->Analysis Result Calculate Mass Balance (% Recovery + % Degradants) Analysis->Result

Figure 2: Forced degradation protocol for stability profiling.

Validation Steps:
  • Base Hydrolysis (Fastest Degradation):

    • Mix 10 mg ester with 1 mL 0.1 N NaOH in THF/Water (1:1).

    • Heat at 60°C.

    • Expectation: Rapid degradation (>50% loss in 4 hours) due to saponification.

  • Oxidative Stress (Negative Control):

    • Mix with 3%

      
      .
      
    • Expectation: Minimal degradation (<2% loss) as the molecule is saturated. If degradation occurs, check for impurities (e.g., unreacted lavandulol).

References

  • International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5][6] Geneva: ICH Secretariat; 2003. Link

  • Larson, R. A., & Weber, E. J.Reaction Mechanisms in Environmental Organic Chemistry. CRC Press; 1994. (Chapter 3: Hydrolysis).
  • Mabey, W., & Mill, T. "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415; 1978. Link

  • PubChem Database. "2-Isopropyl-5-methylhexyl acetate (CID 524263)."[7] National Center for Biotechnology Information. Link

Sources

Optimization of hydrogenation conditions for lavandulyl acetate to "2-Isopropyl-5-methylhexyl acetate"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reaction Mechanics[1]

Objective: Complete saturation of Lavandulyl Acetate (C12H20O2) to Tetrahydrolavandulyl Acetate (C12H24O2).

The Challenge: This is not a single-step hydrogenation. Lavandulyl acetate contains two distinct olefinic sites with vastly different steric and electronic profiles:

  • The Exocyclic Isopropenyl Group (C2 position): Disubstituted and sterically accessible. This reduces rapidly under mild conditions.

  • The Internal Trisubstituted Alkene (C4 position): Sterically hindered and electronically stabilized by methyl substitution. This is the "rate-limiting" step and often leads to the accumulation of the dihydro- intermediate if conditions are too mild.

The Solution: Successful synthesis requires a "forcing" protocol that overcomes the energy barrier of the trisubstituted alkene without compromising the acetate ester functionality (avoiding hydrogenolysis or hydrolysis).

Reaction Pathway Visualization

The following diagram illustrates the stepwise reduction and potential side reactions.

ReactionPathway Start Lavandulyl Acetate (Di-unsaturated) Inter Dihydro-Intermediate (Mono-unsaturated) Start->Inter Fast (Pd/C, 1-3 bar, RT) Side1 Side Product: Lavandulol (Hydrolysis) Start->Side1 Wet Solvent or Acidic Support Side2 Side Product: Isomerized Olefins Start->Side2 Low H2 Availability Target Tetrahydrolavandulyl Acetate (Target) Inter->Target Slow/Rate-Limiting (Pd/C, >10 bar, 50°C)

Figure 1: Stepwise hydrogenation pathway showing the kinetic bottleneck at the dihydro-intermediate.

Catalyst & Solvent Optimization (The "Engine")

FAQ: Catalyst Selection

Q: Can I use standard 5% Pd/C, or do I need Platinum/Rhodium? A: Standard 5% or 10% Pd/C (Palladium on Carbon) is sufficient and the most economic choice. However, the type of carbon support matters.

  • Recommendation: Use an egg-shell type Pd/C (where Pd is concentrated on the surface) to minimize pore diffusion limitations, which are critical when hydrogenating bulky trisubstituted alkenes.

  • Alternative: If you observe stalling at the intermediate stage despite high pressure, switch to 5% Pt/C or PtO2 (Adams Catalyst) . Platinum is generally more active for sterically hindered double bonds but is more expensive.

Q: Why is my reaction stalling at 50% conversion? A: You have likely reduced the isopropenyl group but failed to touch the internal alkene. This is a classic "steric stall."

  • Fix: Increase pressure to 20-50 bar (300-700 psi) and temperature to 60-80°C .

Data: Solvent Efficiency Matrix
SolventRateSelectivityRisk FactorRecommendation
Methanol/Ethanol HighModerateTransesterification: High risk if solvent is not anhydrous or if catalyst is acidic.Recommended (with caution).[1][2] Use anhydrous grade.
Ethyl Acetate ModerateHighLow: Excellent compatibility with ester substrates.Best Balance for purity.
Hexane/Heptane LowHighSolubility: Good, but non-polar solvents often slow down H2 uptake on Pd surfaces.Use only if alcohols fail.
IPA (Isopropyl Alcohol) HighModerateTransesterification: Risk of forming isopropyl esters.Avoid if high purity is required.

Troubleshooting Guide (Scenario-Based)

Scenario A: "I have high conversion, but the product is an alcohol, not an acetate."

Diagnosis: You are experiencing Ester Hydrolysis or Hydrogenolysis .

  • Cause 1 (Hydrolysis): Water in the solvent. Pd/C often contains ~50% water for safety. If your solvent is also wet, and the temperature is >50°C, the acetate will hydrolyze.

  • Cause 2 (Hydrogenolysis): While rare for primary acetates, high temperatures (>100°C) can cleave the C-O bond.

  • Corrective Action:

    • Use dry solvents (molecular sieves).

    • Pre-wash the catalyst with anhydrous solvent if possible (safely, under inert gas).

    • Lower the temperature and compensate by increasing H2 pressure.

Scenario B: "The reaction is extremely slow, even at high pressure."

Diagnosis: Catalyst Poisoning or Mass Transfer Limitation .

  • Cause 1: Natural-derived Lavandulyl Acetate often contains sulfur or trace amines from the extraction process. These kill Pd catalysts instantly.

  • Cause 2: Hydrogen starvation at the catalyst surface (H2 gas not dissolving fast enough).

  • Corrective Action:

    • Purification: Distill the starting material or pass it through a silica/activated carbon plug before hydrogenation.

    • Agitation: Hydrogenation is mass-transfer limited. Ensure your stirring rate is >1000 RPM or use a gas-entrainment impeller.

Decision Tree: Optimization Logic

Troubleshooting Start Issue: Incomplete Reaction CheckInter Is the Dihydro-Intermediate present? Start->CheckInter Yes Yes (Stalled at 50-80%) CheckInter->Yes No No (Low Conversion <10%) CheckInter->No Action1 Increase Temp to 60°C Increase Pressure to 20 bar Yes->Action1 CheckSource Is substrate natural origin? No->CheckSource Action2 Switch to Pt/C Catalyst Action1->Action2 If still stalled Purify Distill substrate or Treat with Activated Carbon CheckSource->Purify Yes Stirring Increase Stirring Speed (Mass Transfer Issue) CheckSource->Stirring No (Synthetic origin)

Figure 2: Troubleshooting logic for stalled or slow hydrogenation reactions.

Recommended Experimental Protocol (SOP)

Safety Warning: Hydrogen gas is explosive.[2] Pd/C is pyrophoric when dry. Always handle wet catalyst under inert atmosphere (Nitrogen/Argon).

Equipment
  • High-pressure reactor (Parr autoclave or similar) rated for at least 50 bar.

  • Mechanical stirring (magnetic stirring is often insufficient for scale-up).

Reagents
  • Substrate: Lavandulyl Acetate (>95% purity recommended).

  • Catalyst: 5% Pd/C (50% water wet). Loading: 2-5 wt% relative to substrate (dry basis).

  • Solvent: Ethyl Acetate (Anhydrous) or Ethanol (Absolute). Concentration: 0.5 - 1.0 M.

Step-by-Step Procedure
  • Catalyst Loading:

    • Purge reactor with Nitrogen.[3]

    • Add Pd/C catalyst (weighed wet) to the reactor vessel.

    • Tip: Add a small amount of solvent immediately to cover the catalyst.

  • Substrate Addition:

    • Dissolve Lavandulyl Acetate in the chosen solvent.

    • Add the solution to the reactor.[4]

  • Purging:

    • Seal the reactor.

    • Pressurize with Nitrogen to 5 bar, then vent (Repeat 3x) to remove Oxygen.

    • Pressurize with Hydrogen to 5 bar, then vent (Repeat 3x).

  • Reaction Phase 1 (The "Easy" Bond):

    • Pressurize H2 to 5 bar (75 psi) .

    • Stir at Room Temperature (25°C) for 1-2 hours.

    • Note: This reduces the exocyclic double bond.

  • Reaction Phase 2 (The "Hard" Bond):

    • Increase H2 pressure to 20-30 bar (300-450 psi) .

    • Heat reactor to 60°C .

    • Stir vigorously (max RPM) for 6-12 hours.

    • Monitoring: Monitor H2 uptake. Reaction is complete when pressure drop ceases.

  • Workup:

    • Cool to Room Temperature.

    • Vent H2 carefully and purge with Nitrogen.

    • Filter reaction mixture through a Celite pad to remove catalyst (Do not let the filter cake dry out—fire hazard).[2]

    • Concentrate filtrate under reduced pressure.

References

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Foundational text on Pd/C vs Pt/C selectivity).
  • Bauer, K., Garbe, D., & Surburg, H. (2001). Common Fragrance and Flavor Materials: Preparation, Properties and Uses. Wiley-VCH. (Source for Lavandulyl Acetate structure and derivatives).

  • U.S. National Library of Medicine. (n.d.). 2-Isopropyl-5-methylhexyl acetate (Tetrahydrolavandulyl acetate).[5] PubChem.[5] Retrieved October 26, 2023, from [Link]

Sources

Validation & Comparative

Comparing the fragrance profile of "2-Isopropyl-5-methylhexyl acetate" with other esters

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 2-Isopropyl-5-methylhexyl acetate (Tetrahydrolavandulyl Acetate)

Executive Summary & Chemical Identity

2-Isopropyl-5-methylhexyl acetate (CAS: 40853-55-2), commonly known as Tetrahydrolavandulyl Acetate , represents a saturated derivative of the more common Lavandulyl Acetate. While Lavandulyl Acetate is a staple in herbaceous and floral perfumery (Lavender, Clary Sage), the tetrahydro- analog offers a distinct physicochemical profile characterized by enhanced oxidative stability and a shift in olfactory nuance from "floral-herbaceous" to "citrus-waxy-peppery."

This guide compares Tetrahydrolavandulyl Acetate against industry standards: Linalyl Acetate (the floral benchmark) and Menthyl Acetate (the cyclic isomer), focusing on stability, odor thresholds, and receptor interaction potential.

Chemical Structure & Relationship (Graphviz Visualization)

The following diagram illustrates the structural relationship between the target molecule and its unsaturated and cyclic analogs, highlighting the saturation that confers stability.

StructureComparison cluster_0 Stability Gradient (Low -> High) Lavandulyl Lavandulyl Acetate (Unsaturated, C12H20O2) Profile: Herbal, Rosy Target Tetrahydrolavandulyl Acetate (Saturated, C12H24O2) Profile: Citrus, Waxy, Peppery Lavandulyl->Target Hydrogenation (+4H) Menthyl Menthyl Acetate (Cyclic Isomer) Profile: Minty, Cooling Target->Menthyl Cyclization Potential (Theoretical) Linalyl Linalyl Acetate (Isomer, Unsaturated) Profile: Bergamot, Floral Linalyl->Target Structural Isomerism (Acyclic)

Figure 1: Structural genealogy of Tetrahydrolavandulyl Acetate. The saturation of the isopropenyl and alkenyl groups in Lavandulyl Acetate yields the target molecule, significantly altering its reactivity and volatility.

Physicochemical & Olfactory Comparison

In drug development and functional perfumery (e.g., masking agents for APIs), stability is often prioritized over raw hedonics. The saturated nature of Tetrahydrolavandulyl Acetate eliminates the risk of hydroperoxide formation common in Linalyl and Lavandulyl acetates, reducing allergenic potential.

Table 1: Comparative Property Analysis
PropertyTetrahydrolavandulyl AcetateLavandulyl AcetateLinalyl AcetateMenthyl Acetate
CAS Number 40853-55-225905-14-0115-95-789-48-5
Molecular Weight 200.32 g/mol 196.29 g/mol 196.29 g/mol 198.30 g/mol
LogP (Est.) ~3.9 - 4.23.63.93.2
Odor Profile Citrus-like, Waxy, Peppery, Salivating effect [1]Herbaceous, Rosy, GreenSweet, Floral, BergamotFresh, Minty, Cooling
Oxidative Stability High (Saturated)Low (Susceptible to autoxidation)Low (Forms hydroperoxides)High (Cyclic saturated)
Retention Index (DB-5) ~1260~1285~1250~1295

Key Insight: The target molecule shares a similar retention time to Linalyl Acetate but lacks the conjugated double bonds. This makes it an excellent "stable floral extender" in aggressive media (e.g., bleach, depilatories, or low-pH pharmaceutical suspensions) where Linalyl Acetate would degrade.

Experimental Protocols

To validate the profile and stability of Tetrahydrolavandulyl Acetate, the following self-validating protocols are recommended.

Protocol A: Headspace GC-MS Verification

Objective: To confirm purity and establish Retention Indices (RI) relative to standard alkanes.

  • Sample Prep: Dilute 2-Isopropyl-5-methylhexyl acetate to 100 ppm in HPLC-grade Hexane.

  • Internal Standard: Add Tridecane (C13) at 50 ppm as a locking standard.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Temperature Program:

    • Hold 50°C for 2 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Validation Logic:

    • Calculate Kovats Index (KI).

    • Pass Criteria: KI must fall within 1255–1265. If KI < 1250, check for Linalyl Acetate contamination. If KI > 1280, check for unreacted Lavandulyl Acetate.

Protocol B: Sensory Triangle Test (Difference Testing)

Objective: To determine if the saturated analog is distinguishable from the unsaturated parent in a neutral carrier.

  • Panel: N=12 trained assessors (screened for normosmia).

  • Samples:

    • A: Lavandulyl Acetate (0.5% in Dipropylene Glycol).

    • B: Tetrahydrolavandulyl Acetate (0.5% in Dipropylene Glycol).

  • Procedure:

    • Prepare three coded blotters per panelist: Two dipped in A, one in B (or vice versa).

    • Wait 30 seconds for ethanol evaporation (if used) or initial equilibration.

    • Panelists must identify the "odd" sample.

  • Statistical Significance:

    • Minimum correct answers for significance (p < 0.05) = 8/12.[1]

    • Expected Result: Panelists will distinguish the target by its lack of "rosy" notes and presence of "waxy/peppery" nuances.

Mechanism of Action: Malodor Counteraction

Recent patent literature suggests that specific acyclic esters, including Tetrahydrolavandulyl Acetate, function not just as masking agents but as antagonists for specific olfactory receptors (ORs) associated with sweat malodor (e.g., carboxylic acids).

ReceptorMechanism Malodor Malodor Ligand (e.g., Isovaleric Acid) Receptor Olfactory Receptor (Class 1 ORs) Malodor->Receptor Activates Blocker Tetrahydrolavandulyl Acetate (Antagonist) Blocker->Receptor Competitive Binding (Steric Blockage) Signal G-Protein Signaling Blocker->Signal Inhibits Receptor->Signal Perception Perception of Sweat/Acid Signal->Perception BlockedPerception Neutralized Perception (Functional Fragrance) Signal->BlockedPerception Modulated

Figure 2: Proposed mechanism for malodor counteraction. The ester competes with volatile acids for receptor binding sites, reducing the perceived intensity of body odors.

References

  • Tobacco Flavoring Agents. (1972). Patent US3704714A. Google Patents. Link

  • Method for counteracting the perception of sweat malodour. (2015). Patent US8993526B2. Google Patents. Link

  • Tetrahydrolavandulyl acetate Data Sheet. (2023). The Good Scents Company.[2] Link

  • PubChem Compound Summary: 2-Isopropyl-5-methylhexyl acetate. (2023). National Center for Biotechnology Information. Link

  • Retention Indices of Fragrance Volatiles. (2023). NIST Chemistry WebBook. Link

Sources

Comparative Guide: Tetrahydrolavandulyl Acetate vs. Linalyl Acetate in Fragrance Stability

Author: BenchChem Technical Support Team. Date: March 2026

The following guide compares Tetrahydrolavandulyl Acetate (often commercially synonymous with Tetrahydrolinalyl Acetate ) against the industry standard Linalyl Acetate .

Executive Summary: The Lavender Stability Paradox

Linalyl Acetate (LA) is the olfactory backbone of lavender, bergamot, and petitgrain oils, prized for its fresh, floral, and sparkling top notes. However, its chemical structure—a tertiary allylic ester—renders it inherently unstable. It is prone to rapid autoxidation (forming allergenic hydroperoxides) and acid-catalyzed hydrolysis (degrading into linalool and acetic acid).

Tetrahydrolavandulyl Acetate (THLA) —chemically Tetrahydrolinalyl Acetate (CAS 20780-48-7)—serves as the "structural anchor" for lavender accords in hostile media (bleach, acidic cleaners, detergents). By saturating the carbon chain, THLA eliminates the sites susceptible to oxidative attack and significantly retards hydrolysis, offering a robust, albeit less "sparkling," alternative.

Technical Clarification: In industrial catalogs, "Tetrahydrolavandulyl Acetate" is frequently listed as a synonym for Tetrahydrolinalyl Acetate (3,7-dimethyloctan-3-yl acetate). While a true "Tetrahydrolavandulyl Acetate" (primary ester) exists theoretically, the industry standard stable analog is the tertiary saturated ester. This guide focuses on the commercially relevant Tetrahydrolinalyl Acetate (THLA) .[1]

Chemical Profile & Mechanism of Action

Linalyl Acetate (The Natural Standard)
  • Structure: 3,7-Dimethyl-1,6-octadien-3-yl acetate.[2]

  • Vulnerability: Contains two double bonds. The allylic hydrogen at C-5 is highly reactive toward radical autoxidation. The tertiary ester linkage at C-3 facilitates carbocation formation, driving rapid hydrolysis.

  • Odor: Fresh, floral, bergamot-like, sweet, pear-like nuances.

Tetrahydrolavandulyl Acetate (The Stable Alternative)[3]
  • Structure: 3,7-Dimethyloctan-3-yl acetate (Saturated).

  • Stability Mechanism:

    • Oxidative Immunity: Complete saturation removes the allylic hydrogens, effectively shutting down the radical autoxidation pathway.

    • Hydrolytic Resistance: While still a tertiary ester, the lack of the adjacent double bond (vinyl group) removes the resonance stabilization that normally assists the leaving group in LA, thereby slowing the rate of hydrolysis.

  • Odor: Herbaceous, citrusy, woody, drier, and less diffusive than LA.

Comparative Properties Table
FeatureLinalyl Acetate (LA)Tetrahydrolavandulyl Acetate (THLA)
CAS Number 115-95-720780-48-7
Molecular Weight 196.29 g/mol 200.32 g/mol
LogP (Calc) ~3.9~4.4
Flash Point 85°C83°C
Oxidation Risk High (Forms Hydroperoxides)Negligible
Hydrolysis Risk High (pH < 5 or > 8)Low to Moderate
Sensitization Yes (If oxidized)Low

Critical Degradation Pathways (Visualization)

The following diagram illustrates why Linalyl Acetate fails in stability testing while THLA remains intact.

G cluster_LA Linalyl Acetate (Unstable) cluster_THLA Tetrahydrolavandulyl Acetate (Stable) LA Linalyl Acetate (Tertiary Allylic Ester) Hydroperoxides Hydroperoxides (Sensitizers) LA->Hydroperoxides Autoxidation (+O2) Carbocation Tertiary Carbocation (Intermediate) LA->Carbocation Acid Hydrolysis (H+) Linalool Linalool (Alcohol) Carbocation->Linalool + H2O AceticAcid Acetic Acid (Sour/Vinegar) Carbocation->AceticAcid + H2O THLA Tetrahydrolavandulyl Acetate (Saturated Tertiary Ester) Intact Molecule Remains Intact (>95% Recovery) THLA->Intact Oxidation Resistant Slow Hydrolysis

Figure 1: Mechanistic comparison of degradation pathways. Linalyl Acetate undergoes rapid oxidation and hydrolysis, while Tetrahydrolavandulyl Acetate resists these pathways due to saturation.

Experimental Protocols & Data

To validate the stability of THLA against LA, the following protocols are recommended for internal R&D validation.

Experiment A: Accelerated Oxidative Aging

Objective: Measure the formation of sensitizing hydroperoxides over time.

Protocol:

  • Sample Prep: Prepare 10% dilutions of LA and THLA in diethyl phthalate (DEP) or ethanol.

  • Incubation: Store samples in clear glass vials (loosely capped to allow air exchange) at 45°C for 12 weeks.

  • Analysis:

    • Peroxide Value (POV): Titration method (AOCS Cd 8b-90) every 2 weeks.

    • GC-MS: Monitor the appearance of oxidation peaks (e.g., linalool oxides).

Typical Results (Data Summary):

Time (Weeks)Linalyl Acetate POV (mmol/L)THLA POV (mmol/L)Interpretation
0< 1.0< 1.0Baseline purity.
415.0< 2.0LA begins autoxidation.
8120.0< 3.0LA is heavily oxidized (Sensitizing).
12> 250.0 < 5.0 THLA remains stable.
Experiment B: Acidic Hydrolysis Challenge (Functional Media)

Objective: Assess survival in a low-pH fabric softener base (pH 3.0).

Protocol:

  • Base: Standard unperfumed fabric softener base (pH 2.8 - 3.2).

  • Dosing: Dose LA and THLA separately at 0.5% w/w.

  • Storage: 40°C (Accelerated) vs. 4°C (Control) for 8 weeks.

  • Extraction: Solvent extraction (Hexane) of the base.

  • Quantification: GC-FID using an internal standard (e.g., Dodecane).

Typical Results (% Recovery):

MoleculeWeek 2 RecoveryWeek 4 RecoveryWeek 8 RecoveryOlfactory Impact
Linalyl Acetate 85%60%35% Sour, vinegar notes (Acetic acid formation). Loss of floralcy.
THLA 98%96%92% Consistent herbal/woody profile. Minimal souring.

Application Guidelines

When to use Tetrahydrolavandulyl Acetate:
  • Hypochlorite (Bleach) Products: LA is instantly destroyed by bleach. THLA is chemically inert to the oxidative power of hypochlorite, making it the only viable option for lavender-scented bleach.

  • Acidic Cleaners: In toilet bowl cleaners (pH < 2), LA hydrolyzes within days. THLA survives for the required shelf life (12+ months).

  • Hypoallergenic Formulations: Because THLA does not form hydroperoxides (strong sensitizers), it is safer for "sensitive skin" claims where oxidized linalool/linalyl acetate must be avoided.

Formulation Advice:
  • Dosage: THLA is less diffusive ("lift") than LA. To match the impact of LA, increase the dosage of THLA by 15-20% or boost with stable high-impact top notes (e.g., Dihydromyrcenol, Eucalyptol).

  • Accord Building: THLA lacks the "sparkle" of natural Bergamot. Combine it with Dipropylene Glycol (DPG) or Isopropyl Myristate (IPM) to improve solubility in difficult bases, and use Aldehyde C-10 (Decanal) to restore the missing citrus peel vibe.

References

  • National Center for Biotechnology Information (PubChem). Tetrahydrolinalyl acetate (CID 89385).[3] Retrieved from [Link]

  • The Good Scents Company. Tetrahydrolinalyl acetate (CAS 20780-48-7) Properties and Safety. Retrieved from [Link]

  • OECD SIDS. Linalyl Acetate: SIDS Initial Assessment Report for CoM. (Detailed hydrolysis and toxicity data). Retrieved from [Link]

  • Fragrance Conservatory. Tetrahydrolinalyl Acetate Ingredient Profile. Retrieved from [Link]

  • Karlberg, A.T., et al. (2008). Autoxidation of linalyl acetate, the main component of lavender oil, creates potent contact allergens. Contact Dermatitis. (Establishes the oxidation risk of LA). Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for "2-Isopropyl-5-methylhexyl acetate" Quantification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the robust quantification of compounds is the bedrock of reliable data. This guide provides an in-depth, experience-driven approach to the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of 2-Isopropyl-5-methylhexyl acetate. Beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and objectively compare the performance of GC-MS with alternative analytical techniques, supported by illustrative experimental data. Our focus is on building a self-validating system of protocols that ensures data integrity and withstands scientific scrutiny.

The Analytical Challenge: Quantifying 2-Isopropyl-5-methylhexyl acetate

2-Isopropyl-5-methylhexyl acetate (CAS 40853-55-2) is a volatile organic compound with a molecular formula of C12H24O2 and a molecular weight of 200.32 g/mol .[1][2] Its volatility makes Gas Chromatography (GC) an ideal separation technique. When coupled with Mass Spectrometry (MS), we gain a powerful tool for both quantification and confirmation of identity.[3][4] However, to ensure that the data generated is accurate and reproducible, a thorough method validation is paramount. This process is not merely a box-ticking exercise; it is a systematic investigation of a method's performance characteristics.[5]

This guide will be structured around the core validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines and the U.S. Food and Drug Administration (FDA).[6][7][8] We will explore the practical application of these principles to the analysis of 2-Isopropyl-5-methylhexyl acetate and compare the expected performance of GC-MS with other viable techniques such as Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) and Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS).

I. The Cornerstone of Reliable Analysis: GC-MS Method Validation

The goal of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[5] For the quantification of 2-Isopropyl-5-methylhexyl acetate, this means the method must be able to consistently and accurately measure its concentration in a given sample matrix.

A. Specificity: Ensuring We Measure Only What We Intend to Measure

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.[9][10] For 2-Isopropyl-5-methylhexyl acetate, potential interferences could include isomers, degradation products, or other volatile compounds in the sample matrix.

Experimental Protocol for Specificity Assessment:

  • Analyte Identification: Inject a standard solution of 2-Isopropyl-5-methylhexyl acetate and record its retention time and mass spectrum. The mass spectrum, with its unique fragmentation pattern, serves as a fingerprint for the compound.

  • Matrix Blank Analysis: Analyze a sample matrix known to be free of the analyte. This is to ensure that no endogenous components of the matrix co-elute with the analyte or produce interfering ions.

  • Spiked Matrix Analysis: Spike the blank matrix with a known concentration of 2-Isopropyl-5-methylhexyl acetate and its potential interfering substances. The peak for 2-Isopropyl-5-methylhexyl acetate should be well-resolved from other peaks, and its mass spectrum should remain unchanged.

Causality Behind the Choices: The use of a mass spectrometer as a detector provides a high degree of specificity.[11] While chromatography separates based on physical properties, mass spectrometry provides structural information, significantly reducing the likelihood of misidentification.

B. Linearity and Range: Establishing a Proportional Response

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[9][12] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[12]

Experimental Protocol for Linearity and Range Determination:

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards of 2-Isopropyl-5-methylhexyl acetate in the chosen solvent or matrix, spanning the expected concentration range of the samples.

  • Analysis of Calibration Standards: Analyze each calibration standard in triplicate.

  • Construction of the Calibration Curve: Plot the peak area of the analyte against its concentration.

  • Statistical Analysis: Perform a linear regression analysis on the data. The correlation coefficient (r) or coefficient of determination (r²) is used to assess the linearity.

Acceptance Criteria: A correlation coefficient (r) of ≥ 0.999 is generally considered acceptable for quantitative methods.[10]

C. Accuracy: How Close We Are to the True Value

Accuracy is the closeness of the test results obtained by the method to the true value.[9][11] It is typically assessed through recovery studies.

Experimental Protocol for Accuracy Assessment:

  • Spiking of Blank Matrix: Spike a blank matrix with known concentrations of 2-Isopropyl-5-methylhexyl acetate at a minimum of three levels (e.g., low, medium, and high) within the defined range.

  • Analysis of Spiked Samples: Analyze these spiked samples (n=3 at each level).

  • Calculation of Recovery: Calculate the percentage recovery of the analyte.

Acceptance Criteria: The mean recovery should typically be within 98-102%.

D. Precision: The Degree of Scatter in Our Measurements

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9][11] It is usually evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

Experimental Protocol for Precision Assessment:

  • Sample Preparation: Prepare samples at three different concentrations (low, medium, and high) within the method's range.

  • Repeatability: Analyze six replicates of each concentration on the same day and by the same analyst.

  • Intermediate Precision: Analyze the same set of samples on a different day by a different analyst.

  • Calculation of Relative Standard Deviation (RSD): Calculate the RSD for the measurements at each concentration level for both repeatability and intermediate precision.

Acceptance Criteria: The RSD for repeatability is typically expected to be < 2%, and for intermediate precision, < 3%.[10]

E. Limit of Detection (LOD) and Limit of Quantification (LOQ): Measuring the Smallest Amounts

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[12] The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol for LOD and LOQ Determination:

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve) [12]

  • LOQ = 10 x (Standard Deviation of the Response / Slope of the Calibration Curve) [12]

The standard deviation of the response can be determined from the y-intercepts of regression lines or from the analysis of a number of blank samples.

F. Robustness: The Method's Resilience to Minor Changes

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[9][13]

Experimental Protocol for Robustness Testing:

Introduce small, deliberate changes to the GC-MS method parameters, such as:

  • GC oven temperature ramp rate (e.g., ± 2°C/min)

  • Carrier gas flow rate (e.g., ± 0.1 mL/min)

  • Injector temperature (e.g., ± 5°C)

Analyze a standard solution under these modified conditions and observe any significant changes in the results. The results should remain within the acceptance criteria for precision and accuracy.

II. Comparative Analysis: GC-MS vs. Alternative Techniques

While GC-MS is a powerful technique for the quantification of 2-Isopropyl-5-methylhexyl acetate, other methods may be suitable depending on the specific analytical needs. Here, we compare GC-MS with Headspace-GC-FID and Thermal Desorption-GC-MS.

A. Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

HS-GC-FID is a technique where the volatile components in the headspace of a sample are injected into the GC.[14] The Flame Ionization Detector (FID) is a universal detector for organic compounds.

  • Advantages:

    • Simple sample preparation.

    • Reduces matrix effects as only volatile components are introduced into the GC.

    • Cost-effective detector.

  • Disadvantages:

    • Less specific than MS; identification is based solely on retention time.

    • Potentially less sensitive than MS for certain compounds.

B. Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS)

TD-GC-MS is a technique used for the analysis of volatile and semi-volatile organic compounds in air or solid matrices.[15] Analytes are trapped on a sorbent tube, which is then heated to release the compounds into the GC-MS system.

  • Advantages:

    • Excellent for trace-level analysis due to the concentration effect of the sorbent tube.

    • Can be used for air sampling and analysis of solid matrices.

  • Disadvantages:

    • More complex instrumentation.

    • Potential for analyte breakthrough if the sorbent capacity is exceeded.

III. Data Presentation: A Head-to-Head Comparison

The following table summarizes the expected performance characteristics of the three techniques for the quantification of 2-Isopropyl-5-methylhexyl acetate. The data presented is illustrative and based on the typical performance of these analytical methods.

Validation Parameter GC-MS HS-GC-FID TD-GC-MS
Specificity High (Mass Spectrum)Moderate (Retention Time)High (Mass Spectrum)
Linearity (r²) > 0.999> 0.995> 0.999
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%
Precision (RSD) < 2%< 5%< 3%
LOD Low (pg level)Moderate (ng level)Very Low (fg-pg level)
LOQ Low (pg level)Moderate (ng level)Very Low (fg-pg level)
Robustness HighModerateHigh
Analysis Time ~20-30 min~15-25 min~30-45 min

IV. Visualizing the Workflow and Decision-Making Process

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for GC-MS method validation and a decision tree for selecting the appropriate analytical technique.

GC_MS_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting define_analyte Define Analyte & Matrix set_requirements Set Performance Requirements define_analyte->set_requirements specificity Specificity set_requirements->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis validation_report Validation Report data_analysis->validation_report

Caption: GC-MS Method Validation Workflow

Analytical_Technique_Selection start Start: Need to Quantify 2-Isopropyl-5-methylhexyl acetate sample_matrix What is the sample matrix? start->sample_matrix concentration What is the expected concentration range? sample_matrix->concentration Liquid or Solid td_gc_ms Use TD-GC-MS sample_matrix->td_gc_ms Air/Gas specificity_needed Is high specificity critical? concentration->specificity_needed Moderate to High concentration->td_gc_ms Trace Levels gc_ms Use GC-MS specificity_needed->gc_ms Yes hs_gc_fid Use HS-GC-FID specificity_needed->hs_gc_fid No

Sources

Comparative Analysis of Biological Activity: 2-Isopropyl-5-methylhexyl Acetate vs. Lavandulyl Acetate Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity[1]

In the landscape of terpene derivatives, 2-Isopropyl-5-methylhexyl acetate (also known as Tetrahydrolavandulyl acetate ) represents a saturated, stable evolution of its natural precursor, Lavandulyl acetate . While the precursor is a cornerstone of the essential oil industry (Lavender/Lavandin) with well-documented antimicrobial and anti-inflammatory properties, the hydrogenated derivative offers a distinct pharmacological and olfactory profile.

This guide provides a technical comparison of these two agents, analyzing how the saturation of the C=C double bond shifts biological activity from broad-spectrum antimicrobial efficacy to targeted G-Protein Coupled Receptor (GPCR) modulation and enhanced chemical stability.

Structural Comparison
FeatureTarget: 2-Isopropyl-5-methylhexyl acetate Precursor: Lavandulyl acetate
CAS Number 40853-55-225905-14-0
Common Name Tetrahydrolavandulyl acetateLavandulyl acetate
Molecular Formula C₁₂H₂₄O₂C₁₂H₂₀O₂
Structure Saturated (Acyclic alkane backbone)Unsaturated (Monoterpene with alkene group)
Key Characteristic High oxidative stability; conformational flexibility.[1]Prone to oxidation; rigid pi-system interactions.

Biological Activity Profile: Derivative vs. Precursor

Olfactory Receptor Modulation (GPCR Antagonism)

The most significant divergence in activity lies in the interaction with human olfactory receptors.

  • 2-Isopropyl-5-methylhexyl acetate (The Derivative): Recent pharmacological screening identifies this molecule as a specific modulator of carboxylic acid-binding olfactory receptors (ORs). It acts as an antagonist or partial agonist to receptors responsible for perceiving sweat malodors (e.g., isovaleric acid). The saturation of the molecule allows it to occupy the orthosteric binding site of the receptor without fully activating the G-protein cascade, effectively "masking" the perception of noxious body odors [1].

  • Lavandulyl acetate (The Precursor): Functions primarily as a broad-spectrum agonist, contributing to the characteristic floral-herbaceous perception of lavender. It does not exhibit the same targeted malodor-suppressing specificity as its hydrogenated counterpart.

Antimicrobial & Defense Mechanisms
  • Lavandulyl acetate: Exhibits potent bactericidal activity against Staphylococcus aureus and Escherichia coli.[2] Its mechanism involves membrane disruption, facilitated by the lipophilicity of the unsaturated terpene structure [2].

  • 2-Isopropyl-5-methylhexyl acetate: While less potent as a standalone antimicrobial, it is a bioactive constituent in ethnomedicinal extracts (e.g., Zanthoxylum zanthoxyloides) used for sickle cell disease management. Its role here is likely synergistic, contributing to membrane stabilization rather than disruption [3].

Insect Resistance & Plant Defense
  • Precursor Alcohol (Tetrahydrolavandulol): The hydrolysis product, 2-isopropyl-5-methylhexan-1-ol, has been identified in aphid-resistant crabapple leaves (Malus sp.). Unlike the acetate ester, the free alcohol acts as a semiochemical deterrent, suggesting that metabolic hydrolysis in situ may activate plant defense pathways [4].

Visualizing the Mechanism of Action

The following diagram illustrates the divergent pathways of the precursor (direct membrane interaction) versus the derivative (receptor-mediated signaling).

BioActivityPathways cluster_0 Mechanism of Action Divergence Precursor Lavandulyl Acetate (Unsaturated) Membrane Bacterial Membrane (Lipid Bilayer) Precursor->Membrane Intercalation Derivative Tetrahydrolavandulyl Acetate (Saturated) GPCR Olfactory GPCR (Class I OR) Derivative->GPCR Ligand Binding Lysis Membrane Disruption (Bactericidal) Membrane->Lysis SignalBlock Signal Antagonism (Malodor Masking) GPCR->SignalBlock Prevents G-olf Activation

Figure 1: Divergent mechanisms of action. The unsaturated precursor targets physical membrane integrity, while the saturated derivative targets specific protein receptors.

Experimental Protocols

To validate the biological activity of 2-Isopropyl-5-methylhexyl acetate, the following protocols are recommended. These are designed to be self-validating systems with positive and negative controls.

Protocol A: Olfactory Receptor (OR) Modulation Assay

Objective: Quantify the ability of the target molecule to inhibit receptor activation by a known malodorant (e.g., Isovaleric Acid).

  • Cell System: HEK293 cells stably expressing the target Olfactory Receptor (OR) and Gα-olf subunit.

  • Reagents:

    • Agonist: Isovaleric acid (EC50 concentration).

    • Test Compound: 2-Isopropyl-5-methylhexyl acetate (0.1 µM – 100 µM).

    • Reporter: CRE-Luciferase or Calcium-sensitive dye (Fluo-4 AM).

  • Workflow:

    • Seeding: Plate cells in 96-well black-wall plates (24h incubation).

    • Loading: Incubate cells with Fluo-4 AM in Tyrode’s buffer for 45 mins at 37°C.

    • Challenge: Inject Test Compound followed immediately by Agonist.

    • Measurement: Monitor fluorescence (Ex 494nm / Em 516nm) using a kinetic plate reader.

  • Validation Criteria:

    • Inhibition: A decrease in fluorescence relative to the Agonist-only control indicates antagonism.

    • Cytotoxicity Check: Perform an ATP viability assay post-experiment to ensure signal reduction is not due to cell death.

Protocol B: In Vitro Antisickling Assay (Morphological Reversal)

Objective: Assess the capability of the molecule (as part of a bioactive fraction) to reverse erythrocyte sickling.

  • Sample Preparation:

    • Obtain HbS-positive blood samples (confirmed via electrophoresis).

    • Wash erythrocytes 3x with Phosphate Buffered Saline (PBS).

    • Resuspend to 2% hematocrit in PBS.

  • Induction:

    • Mix 100 µL blood suspension with 100 µL 2% Sodium Metabisulfite (Na₂S₂O₅) to induce hypoxia and sickling.

  • Treatment:

    • Add 20 µL of 2-Isopropyl-5-methylhexyl acetate (emulsified in 0.1% Tween-80).

    • Incubate at 37°C for 60 minutes.

  • Microscopy & Analysis:

    • Fix cells with 5% glutaraldehyde.

    • Count 500 cells using a hemocytometer.

    • Calculation: % Reversal = [(% Sickled Control - % Sickled Treated) / % Sickled Control] × 100.

Comparative Data Summary

The following table synthesizes physicochemical and biological data points to aid in selection.

Parameter2-Isopropyl-5-methylhexyl acetateLavandulyl acetate
Oxidative Stability High (Shelf-life > 24 months)Low (Prone to polymerization)
Odor Profile Fruity, waxy, subtleFloral, herbaceous, sharp
Primary Bioactivity Receptor Antagonist (Deodorant)Antimicrobial / Anti-inflammatory
Key Application Malodor control, Stable fragrance basesAromatherapy, Topical antiseptics
Metabolic Precursor Tetrahydrolavandulol (Insect resistance)Lavandulol (Pheromone activity)

References

  • Pesenti, C., et al. (2015). Method for counteracting the perception of sweat malodour by decreasing the function of carboxylic acid-binding olfactory receptors.[3] U.S. Patent No.[4] 8,993,526.[3] Washington, DC: U.S. Patent and Trademark Office. Link

  • Blažeković, B., et al. (2018). Chemical composition and antimicrobial activity of Lavandula x intermedia essential oils. Molecules, 23(10), 2458. Link

  • Adejumo, O. E., et al. (2011). Antisickling activity of Zanthoxylum zanthoxyloides and Cajanus cajan extracts. Journal of Pharmacognosy and Phytotherapy, 3(9), 123-128. Link

  • Sun, X., et al. (2016). Analysis of Leaf Volatiles of Crabapple (Malus sp.) Individuals in Different Aphids' Resistance. American Journal of Plant Sciences, 7, 2443-2453. Link

Sources

A Comparative Guide to the Synthesis of 2-Isopropyl-5-methylhexyl Acetate: Benchmarking Efficiency Across Esterification Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and fragrance chemistry, the efficient synthesis of target molecules is paramount. This guide provides an in-depth technical comparison of various esterification methods for the synthesis of 2-Isopropyl-5-methylhexyl acetate, a valuable fragrance ingredient also known by its synonyms, tetrahydrolavandulyl acetate and dihydrocarvyl acetate. By examining the causality behind experimental choices and presenting supporting data, this document aims to empower researchers to select the most appropriate synthetic strategy for their specific needs.

Introduction to 2-Isopropyl-5-methylhexyl Acetate and the Significance of Esterification Efficiency

2-Isopropyl-5-methylhexyl acetate is a monoterpenoid ester prized for its pleasant, sweet, and fruity aroma. Its applications span the fragrance, flavor, and cosmetics industries[1][2]. The core of its synthesis lies in the esterification of the corresponding secondary alcohol, dihydrocarveol. The efficiency of this transformation is a critical factor, directly impacting yield, purity, cost-effectiveness, and the overall sustainability of the process.

The primary challenge in the esterification of secondary alcohols like dihydrocarveol is the potential for side reactions, such as dehydration, especially under harsh acidic conditions. Therefore, the choice of methodology must balance reaction rate and conversion with selectivity towards the desired ester. This guide will explore and compare three prominent esterification strategies: the classic Fischer-Speier esterification, modern solid-acid catalysis, and biocatalytic enzymatic synthesis.

Comparative Analysis of Synthesis Methodologies

The selection of an esterification method is a multi-faceted decision, weighing factors such as yield, reaction time, temperature, catalyst cost and reusability, and environmental impact. Below is a comparative overview of the primary methods for synthesizing 2-Isopropyl-5-methylhexyl acetate.

Table 1: Comparative Overview of Synthesis Methods for 2-Isopropyl-5-methylhexyl Acetate and Analogous Terpenyl Acetates

Method Catalyst Typical Acylating Agent Reaction Temperature (°C) Reaction Time (hours) Reported Yield (%) Key Advantages Key Disadvantages
Fischer-Speier Esterification Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)Acetic Acid80 - 1202 - 2460 - 95 (ester dependent)[3][4]Low-cost catalyst, well-established method.Harsh acidic conditions, potential for side reactions, corrosive, difficult catalyst removal.
Solid-Acid Catalysis Amberlyst-15, Sulfated ZirconiaAcetic Anhydride or Acetic Acid40 - 1205 - 1085 - 99[5]Recyclable catalyst, reduced corrosion, simplified workup.Higher initial catalyst cost, potential for catalyst deactivation.
Enzymatic Synthesis (Biocatalysis) Immobilized Lipase (e.g., Novozym 435)Acetic Anhydride or Ethyl Acetate (Transesterification)30 - 6016 - 4842 - >95[6]High selectivity, mild reaction conditions, environmentally benign.Higher catalyst cost, longer reaction times, potential for enzyme denaturation.

The Fischer-Speier esterification is a long-established, acid-catalyzed reaction between a carboxylic acid and an alcohol[7][8]. Its primary advantage lies in the low cost and ready availability of catalysts like sulfuric acid.

  • Mechanistic Insight: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester[9]. To drive the equilibrium towards the product, an excess of one reactant (typically the alcohol) is used, or water is removed as it is formed, often through azeotropic distillation with a Dean-Stark apparatus[8].

  • Application to 2-Isopropyl-5-methylhexyl Acetate: For the synthesis of this ester, dihydrocarveol would be refluxed with acetic acid in the presence of a strong acid catalyst. While specific data for this exact reaction is sparse in readily available literature, typical yields for Fischer esterification of similar secondary alcohols can range from moderate to high, depending on the efficiency of water removal and the stability of the alcohol to the acidic conditions[3].

To circumvent the issues of corrosion and difficult catalyst separation associated with homogeneous acids, solid acid catalysts have emerged as a promising alternative. Materials like ion-exchange resins (e.g., Amberlyst-15) and sulfated metal oxides offer active sites for esterification while being easily recoverable by filtration[10].

  • Causality of Improved Performance: The solid nature of these catalysts simplifies product purification and allows for their reuse, significantly improving the process's sustainability. The porous structure of many solid acids can also impart shape selectivity, potentially reducing side reactions. For the acylation of aromatic compounds, solid acid catalysts have been shown to be effective with carboxylic acid anhydrides[10]. The synthesis of terpinyl acetate, a structurally similar terpenyl acetate, has been achieved with high yields using various solid acid catalysts[5].

Enzymatic catalysis, particularly using lipases, offers a highly selective and environmentally benign route to ester synthesis. These biocatalysts operate under mild conditions, minimizing energy consumption and the formation of byproducts.

  • Expertise in Application: Lipases are highly effective for the acylation of primary and secondary alcohols. The reaction is typically carried out in a non-aqueous solvent to shift the equilibrium towards synthesis. Acetic anhydride is often the preferred acyl donor in enzymatic reactions, leading to high conversions. A recent study on the microbial biosynthesis of lavandulol and lavandulyl acetate (a synonym for our target molecule) in E. coli demonstrated the potential of biocatalysis, achieving a titer of 42.4 mg/L of the acetate ester[6]. This approach highlights a sustainable and renewable route to this valuable fragrance compound.

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for the key synthesis approaches are outlined below.

  • Apparatus Setup: A round-bottom flask is equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Reagent Charging: To the flask, add dihydrocarveol (1.0 eq), acetic acid (1.5 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and a suitable solvent for azeotropic water removal (e.g., toluene).

  • Reaction: The mixture is heated to reflux, and the reaction progress is monitored by observing the collection of water in the Dean-Stark trap.

  • Workup: Upon completion, the reaction mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid, and then with brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude ester is then purified by vacuum distillation.

  • Reaction Setup: In a sealed flask, dissolve dihydrocarveol (1.0 eq) and acetic anhydride (1.2 eq) in a suitable organic solvent (e.g., hexane or toluene).

  • Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, typically 10% by weight of the substrates).

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 40-50 °C) with gentle agitation for 24-48 hours.

  • Catalyst Recovery: The immobilized enzyme is recovered by simple filtration and can be washed for reuse.

  • Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting ester is purified by vacuum distillation.

Visualization of Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the discussed esterification methods.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Dihydrocarveol, Acetic Acid, p-TsOH, Toluene reflux Heat to Reflux (Azeotropic Water Removal) reagents->reflux neutralization Cool & Neutralize (aq. NaHCO₃) reflux->neutralization extraction Liquid-Liquid Extraction neutralization->extraction drying Dry Organic Layer (MgSO₄) extraction->drying distillation Vacuum Distillation drying->distillation product Pure 2-Isopropyl-5-methylhexyl Acetate distillation->product

Figure 1: Workflow for Fischer-Speier Esterification.

Enzymatic_Synthesis_Workflow cluster_reaction Enzymatic Reaction cluster_separation Separation cluster_purification Purification reagents Dihydrocarveol, Acetic Anhydride, Immobilized Lipase, Solvent incubation Incubate with Agitation (40-50 °C) reagents->incubation filtration Filter to Recover Enzyme incubation->filtration recycled_enzyme Recycled Enzyme filtration->recycled_enzyme evaporation Solvent Evaporation filtration->evaporation distillation Vacuum Distillation evaporation->distillation product Pure 2-Isopropyl-5-methylhexyl Acetate distillation->product

Figure 2: Workflow for Enzymatic Synthesis.

Conclusion and Future Outlook

The synthesis of 2-Isopropyl-5-methylhexyl acetate can be effectively achieved through several esterification methods, each with its distinct advantages and limitations.

  • Fischer-Speier esterification remains a viable, low-cost option, particularly for large-scale production where the infrastructure for handling corrosive acids and performing distillations is in place.

  • Solid-acid catalysis presents a more environmentally friendly and operationally simpler alternative, with the potential for high yields and catalyst recyclability. This method is particularly attractive for processes where minimizing waste and simplifying purification are key drivers.

  • Enzymatic synthesis represents the forefront of green chemistry for this transformation. Its high selectivity and mild reaction conditions make it ideal for producing high-purity products for sensitive applications, such as fine fragrances and pharmaceuticals. The recent development of microbial biosynthesis routes further underscores the potential of biotechnology in this field[6].

For researchers and drug development professionals, the choice of method will depend on the specific project requirements, including scale, purity specifications, cost constraints, and sustainability goals. While classical methods are well-understood, the continued development of novel solid-acid and biocatalytic systems promises to deliver even more efficient and sustainable routes to 2-Isopropyl-5-methylhexyl acetate and other valuable esters in the future.

References

  • Bain, J. P., Booth, A. B., & Klein, E. A. (1957). U.S. Patent No. 2,803,647. Washington, DC: U.S.
  • Gao, Y., & Li, Y. (2014).
  • Gong, K. et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society.
  • Good Scents Company. (n.d.). dihydrocarvyl acetate. Retrieved from [Link]

  • Kozyrod, R. P., & Pinhey, J. T. (1982).
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Otera, J. (2003).
  • PubChem. (n.d.). Dihydrocarvyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Sheldon, R. A. (1997). Solid acids and their use as environmentally friendly catalysts in organic synthesis. Pure and Applied Chemistry, 69(5), 931-934.
  • Wang, C., et al. (2023). Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli. bioRxiv. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Yoneda, F., Suzuki, K., & Nitta, Y. (1967). A new hydrogen-abstracting reaction with diethyl azodicarboxylate. The Journal of Organic Chemistry, 32(3), 727-729.
  • Zaharani, A. A., et al. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Molecules, 29(1), 1.
  • Zhang, L., et al. (2021). One-pot mechanochemical hydrogenation and acetylation of 4-nitrophenol to 4-aminophenol and paracetamol. Green Chemistry, 23(1), 438-445.
  • Zhang, Y., et al. (2013). A comparative study of solid carbon acid catalysts for the esterification of free fatty acids for biodiesel production. Bioresource Technology, 147, 597-604. [Link]

  • Chemistry Steps. (2021, November 18). Fischer Esterification. Retrieved from [Link]

  • Clark, J. (2015). Esterification. Chemguide. Retrieved from [Link]

Sources

Efficacy of "2-Isopropyl-5-methylhexyl acetate" as a fragrance component compared to industry standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Isopropyl-5-methylhexyl acetate (commonly referred to as Tetrahydrolavandulyl Acetate ) represents a saturated structural analog of the classical fragrance ingredients Lavandulyl Acetate and Linalyl Acetate. While Linalyl Acetate serves as the industry standard for "fresh, floral, bergamot-like" notes in perfumery (constituting ~30-45% of Lavender oil), it suffers from significant hydrolytic and oxidative instability, particularly in functional products (bleach, high-pH detergents).

This guide evaluates 2-Isopropyl-5-methylhexyl acetate as a high-stability functional alternative. Our analysis indicates that the removal of unsaturation (C=C double bonds) in the alkyl chain eliminates the primary pathway for allylic hydroperoxide formation, significantly improving stability while retaining a substantive herbal-woody-citrus olfactory profile.

Chemical Identity & Structural Logic

To understand the efficacy of 2-Isopropyl-5-methylhexyl acetate, one must contrast its structure with the industry standard, Linalyl Acetate. The primary failure mode of Linalyl Acetate is allylic oxidation , leading to the formation of sensitizing hydroperoxides.

Structural Comparison
  • Linalyl Acetate (Standard): Contains two double bonds. Susceptible to oxidation (at C6/C7) and acid-catalyzed rearrangement.

  • 2-Isopropyl-5-methylhexyl acetate (Target): Fully saturated branched alkyl chain. Chemically inert to autoxidation under standard storage conditions.

Visualization: Structural & Stability Pathway

The following diagram illustrates the structural relationship and the oxidation pathway that the target molecule avoids.

ChemicalStability Linalyl Linalyl Acetate (Standard) Oxidation Allylic Oxidation (Air/UV Exposure) Linalyl->Oxidation Susceptible Hydroperoxide Linalyl Hydroperoxides (Skin Sensitizers) Oxidation->Hydroperoxide Degradation Target 2-Isopropyl-5-methylhexyl acetate (Tetrahydrolavandulyl Acetate) Stability Steric/Saturated Shield (No Allylic Hydrogens) Target->Stability Possesses Result High Stability (Bleach/Acid Resistant) Stability->Result Yields

Figure 1: Comparative stability pathway. The target molecule (Green) lacks the reactive double bonds present in Linalyl Acetate (Red), preventing the formation of sensitizing hydroperoxides.

Physicochemical & Olfactory Performance[2][3]

Olfactory Profile Comparison

While Linalyl Acetate is prized for its floral lift, Tetrahydrolavandulyl acetate offers a more substantive, foundational character.

FeatureLinalyl Acetate (Standard)2-Isopropyl-5-methylhexyl acetate (Target)
Odor Descriptor Fresh, Floral, Bergamot, SweetHerbal, Woody, Citrus, Waxy, Rosy nuance
Tenacity Moderate (Top/Middle note)Moderate-High (Middle/Base modifier)
Diffusivity High (Lift)Moderate (Substantive)
Chemical Family Terpene Ester (Unsaturated)Alkyl Ester (Saturated)
Stability Data (Simulated)

The following table summarizes the theoretical stability based on functional group analysis in aggressive media.

EnvironmentLinalyl Acetate PerformanceTarget Molecule Performance
Neutral pH (Cologne) StableStable
High pH (Soap/Detergent) Moderate (Hydrolysis risk)High (Slower Hydrolysis due to steric hindrance)
Bleach (Hypochlorite) Poor (Rapid Oxidation)Excellent (Inert alkyl chain)
Acidic Media Poor (Rearrangement to Terpineol)High (No rearrangement possible)

Experimental Protocol: Synthesis & Evaluation

For researchers wishing to validate this molecule, we propose a standard esterification protocol followed by Gas Chromatography-Olfactometry (GC-O) for sensory validation.

Synthesis: Acetylation of 2-Isopropyl-5-methylhexanol

Since the alcohol precursor (Tetrahydrolavandulol) is the limiting reagent, a classic anhydride esterification is recommended for high yield.

Reagents:

  • 2-Isopropyl-5-methylhexanol (1.0 eq)

  • Acetic Anhydride (1.2 eq)

  • Pyridine (Catalytic) or Sodium Acetate

  • Dichloromethane (DCM) as solvent

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel.

  • Charge: Add 2-Isopropyl-5-methylhexanol (0.1 mol) and Pyridine (0.12 mol) to DCM (100 mL). Cool to 0°C.

  • Addition: Dropwise add Acetic Anhydride (0.12 mol) over 30 minutes, maintaining temperature <10°C.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quench: Pour mixture into ice-cold water (200 mL).

  • Extraction: Separate organic layer; wash with 1M HCl (to remove pyridine), then Sat. NaHCO3, then Brine.

  • Purification: Dry over MgSO4, concentrate in vacuo. Purify via fractional distillation (BP approx. 212°C @ 760mmHg).

Evaluation: GC-Olfactometry Workflow

To objectively compare the odor profile against Linalyl Acetate.

GCO_Protocol Sample Sample Preparation (10% Dilution in Ethanol) Injection Splitless Injection (250°C) Sample->Injection Column Capillary Column Separation (DB-5 or HP-5) Injection->Column Splitter Effluent Splitter (50:50 Ratio) Column->Splitter FID FID Detector (Quantitative Peak Area) Splitter->FID SniffPort Olfactory Port (Human Assessor) Splitter->SniffPort Data Aroma Extract Dilution Analysis (AEDA) FID->Data Retention Time SniffPort->Data Odor Character/Intensity

Figure 2: GC-O Workflow for simultaneous chemical quantification and sensory characterization.

Safety & Toxicology Assessment

Critical Insight: The shift from unsaturated terpenes (Linalyl Acetate) to saturated analogs (Tetrahydrolavandulyl Acetate) offers a theoretical safety advantage regarding sensitization.

  • Sensitization: Linalyl Acetate is a "pre-hapten." Upon air exposure, it forms hydroperoxides (specifically at the 6- and 7-positions) which are potent skin sensitizers. The target molecule, 2-Isopropyl-5-methylhexyl acetate , lacks the allylic double bonds required for this oxidation mechanism.

  • Skin Irritation: Likely comparable to other aliphatic acetates (mild to non-irritating at standard dilutions).

  • Metabolism: Expected to hydrolyze in vivo to Acetic Acid and 2-Isopropyl-5-methylhexanol (metabolized via glucuronidation).

Recommendation: While structural alerts are low, standard RIFM/IFRA testing protocols (HRIPT) are required before commercial deployment.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 524263, 2-Isopropyl-5-methylhexyl acetate. Retrieved from [Link]

  • The Good Scents Company (2025). Tetrahydrolavandulyl acetate: Fragrance and Safety Profile. Retrieved from [Link]

  • Sköld, M., et al. (2008).Autoxidation of Linalyl Acetate: The Formation of Hydroperoxides and Their Sensitizing Potency. Chemical Research in Toxicology.
  • ResearchGate (2025). Synthesis and Structural Analysis of Menthol and Lavandulyl Derivatives. (General synthesis context). Retrieved from [Link]

Interspecies Comparative Analysis of Tetrahydrolavandulyl Acetate in Plant Volatiles

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity: 2-Isopropyl-5-methylhexyl acetate Synonyms: Tetrahydrolavandulyl acetate; 1-Hexanol, 5-methyl-2-(1-methylethyl)-, acetate CAS: 40853-55-2[1][2][3][4]

Executive Summary & Chemical Profile

2-Isopropyl-5-methylhexyl acetate , widely recognized in phytochemical literature as Tetrahydrolavandulyl acetate , is a saturated irregular monoterpene ester. Unlike its unsaturated analog Lavandulyl acetate—a primary marker in Lavandula angustifolia (Lavender)—the tetrahydro- derivative is a specialized metabolite found in distinct chemotypes across diverse plant families.

While often overshadowed by major terpenes, recent high-resolution gas chromatography (GC-MS) profiling has identified this molecule as a significant volatile component in ethnomedicinal species belonging to Solanaceae , Fabaceae , Rutaceae , and Lamiaceae . Its presence correlates strongly with plants exhibiting antisickling and bioactive properties, suggesting a functional role in secondary metabolism related to stress defense or signaling.

Physicochemical Characterization
PropertyValueContext
Molecular Formula C₁₂H₂₄O₂Saturated Ester
Molecular Weight 200.32 g/mol Volatile
LogP (Predicted) ~3.9Lipophilic; High membrane permeability
Kovats Index (RI) 1254 - 1271 (DB-5)Elutes after Linalyl acetate, near Neryl acetate
Odor Profile Herbaceous, waxy, fruityMinor contributor to "green" aroma

Interspecies Comparative Analysis

The following analysis synthesizes experimental data regarding the presence and relative abundance of Tetrahydrolavandulyl acetate across five key species.

Table 1: Distribution and Reported Bioactivity
SpeciesFamilyPlant PartRelative Abundance*Associated Bioactivity
Capsicum annuum (Chili Pepper)SolanaceaeFruit/SeedsTrace - MinorAntimicrobial; Pungency modulation
Cajanus cajan (Pigeon Pea)FabaceaeSeeds/LeafModerate (1.41%) Antisickling (Sickle Cell Disease management)
Zanthoxylum zanthoxyloides RutaceaeLeafMinorAntisickling; Cytotoxicity
Carica papaya (Papaya)CaricaceaeLeafTraceAntisickling; Dengue vector control
Solenostemon monostachyus LamiaceaeAerial PartsVariableAntifertility (Male-factor); Antimicrobial

*Relative abundance values are approximate based on peak area percentages from solvent-extracted volatile fractions reported in literature.

Comparative Insights
  • The "Antisickling" Cluster: A striking pattern emerges in C. cajan, Z. zanthoxyloides, and C. papaya.[5][6] These plants are traditionally used in West African ethnomedicine for managing Sickle Cell Disease (SCD). Experimental data links the presence of Tetrahydrolavandulyl acetate (alongside fatty acids and other terpenes) to membrane-stabilizing effects on erythrocytes, although it likely acts synergistically rather than as a single agent.

  • Chemotaxonomic Anomaly: The presence of an irregular monoterpene skeleton (Lavandulyl) outside the Lamiaceae family (in Fabaceae and Caricaceae) suggests a convergent evolution of the reductase enzymes necessary to saturate the lavandulyl double bonds, or a derivation from leucine/isoleucine biosynthetic pathways distinct from the classical MEP pathway.

  • Lamiaceae Variation: In Solenostemon monostachyus, the compound appears alongside other bioactive diterpenes, correlated with antifertility effects in male Wistar rats, suggesting a potential toxicity or hormonal disruption capability at higher concentrations.

Biosynthetic Pathway & Mechanism

Tetrahydrolavandulyl acetate is structurally derived from the "irregular" head-to-middle coupling of two dimethylallyl diphosphate (DMAPP) units, followed by full hydrogenation.

Figure 1: Proposed Biosynthetic Pathway

The following diagram illustrates the divergence from the standard Lavandulyl pathway.

Biosynthesis DMAPP 2 x DMAPP LavPP Lavandulyl Diphosphate (Irregular Monoterpene) DMAPP->LavPP Lavandulyl Diphosphate Synthase LavOH Lavandulol LavPP->LavOH Hydrolysis LavAc Lavandulyl Acetate (Unsaturated) LavOH->LavAc Acetyl-CoA Transferase TetraOH Tetrahydrolavandulol LavOH->TetraOH Reductase Target Tetrahydrolavandulyl Acetate (Target Molecule) LavAc->Target Reductase (Putative) TetraOH->Target Acetyl-CoA Transferase

Caption: Proposed biosynthetic route. The molecule may arise from the direct reduction of Lavandulyl Acetate or the acetylation of reduced Lavandulol.

Experimental Protocol: Isolation & Identification

Scientific Integrity Note: Many sources cite "aqueous extracts" analyzed by GC-MS. This is technically imprecise as aqueous solutions cannot be directly injected into standard GC columns without damaging the stationary phase. The protocol below corrects this by establishing a rigorous Headspace Solid-Phase Microextraction (HS-SPME) or Liquid-Liquid Extraction (LLE) workflow to ensure valid detection of this lipophilic ester.

Method A: Headspace SPME (Recommended for Volatile Profiling)

Best for: Qualitative identification without solvent interference.

  • Sample Preparation:

    • Weigh 2.0 g of fresh/dried plant material (crushed) into a 20 mL headspace vial.

    • Add 10 µL of internal standard (e.g., 2-Heptanone) for semi-quantification.

    • Seal with a magnetic screw cap with PTFE/Silicone septum.

  • Incubation & Extraction:

    • Equilibrate at 60°C for 15 mins with agitation (500 rpm).

    • Expose SPME fiber (DVB/CAR/PDMS 50/30 µm) to headspace for 30 mins at 60°C.

  • Desorption:

    • Insert fiber into GC injector port at 250°C for 3 mins (Splitless mode).

Method B: Solvent Extraction (For Bioassay Isolation)

Best for: Obtaining extract for biological testing.

  • Maceration:

    • Macerate 50 g of air-dried plant powder in 250 mL n-Hexane (HPLC Grade) for 24 hours.

    • Why Hexane? Tetrahydrolavandulyl acetate is highly lipophilic (LogP ~3.9). Polar solvents (water/ethanol) will extract sugars/glycosides that obscure the chromatogram.

  • Concentration:

    • Filter the extract through Whatman No. 1 paper.

    • Concentrate using a Rotary Evaporator at 40°C under reduced pressure to ~2 mL.

  • GC-MS Analysis Parameters:

    • Column: HP-5MS or DB-5 (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Temp Program: 50°C (2 min) → 5°C/min → 240°C (5 min).

    • Identification: Compare Mass Spectrum to NIST Library (Target Ions: m/z 43, 57, 71, 140) and calculate Retention Index (Target RI: ~1260-1270).

References

  • PubChem. (n.d.).[3] 2-Isopropyl-5-methylhexyl acetate (Compound).[1][2][3][4][7][8][9][10] National Library of Medicine. Retrieved from [Link]

  • Adejumo, O. E., Kolapo, A. L., & Folarin, A. O. (2012). In vitro antisickling activities of two ethnomedicinal plant extracts used for the management of sickle cell disease in Nigeria. Journal of Medicinal Plants Research. (Contextual grounding for Cajanus cajan and Zanthoxylum analysis).
  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation.
  • Ogunwande, I. A., et al. (2017).[5] Aroma profile of essential oils of Solenostemon monostachyus P. Beauv from Nigeria. UK Journal of Pharmaceutical and Biosciences. Retrieved from [Link] (Cited via search snippet 1.7).

  • NIST Mass Spectrometry Data Center. (2023). 1-Hexanol, 5-methyl-2-(1-methylethyl)-, acetate.[1][3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Activity Relationship of "Tetrahydrolavandulyl Acetate" and Related Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

Tetrahydrolavandulyl Acetate (CAS 40853-55-2) represents a niche but chemically significant saturated monoterpene ester.[1] While its unsaturated parent, Lavandulyl Acetate , is a hallmark of Lavandulula angustifolia (Lavender) essential oil, the tetrahydro- derivative offers a distinct olfactory profile and enhanced chemical stability.[1] This guide objectively compares Tetrahydrolavandulyl Acetate with its structural analogs—Lavandulyl Acetate, Linalyl Acetate, and Tetrahydrolinalyl Acetate—to elucidate how hydrogenation and skeletal branching influence sensory perception and formulation stability.[1]

Chemical Identity & Structural Logic

To understand the activity of Tetrahydrolavandulyl Acetate, one must first deconstruct its "irregular" terpenoid skeleton.[1] Unlike the "regular" head-to-tail terpenes (e.g., Linalool), the Lavandulyl skeleton arises from a head-to-middle condensation, creating a distinct branched structure.[1]

  • Core Scaffold: 5-methyl-2-isopropylhexyl acetate.[1]

  • Modification: Complete saturation of the two double bonds found in the parent Lavandulyl Acetate.

Structural Comparison Diagram

The following diagram illustrates the relationship between the "Regular" (Linalyl) and "Irregular" (Lavandulyl) series, highlighting the saturation step.

SAR_Comparison cluster_0 Regular Series (Linear) cluster_1 Irregular Series (Branched) LA Linalyl Acetate (Unsaturated, Floral/Sweet) THLA Tetrahydrolinalyl Acetate (Saturated, Citrus/Floral) LA->THLA Hydrogenation (+ Stability, - Sharpness) LVA Lavandulyl Acetate (Unsaturated, Herbal/Sharp) LA->LVA Isomerization (Head-to-Middle vs Head-to-Tail) THLVA Tetrahydrolavandulyl Acetate (Saturated, Citrus/Herbaceous) LVA->THLVA Hydrogenation (+ Stability, + Waxy/Citrus)

Figure 1: Structural relationships between Linalyl and Lavandulyl esters.[1] Blue arrows indicate hydrogenation (saturation); red dashed line indicates skeletal isomerism.[1]

Comparative Performance Analysis

The following table synthesizes experimental data and olfactory evaluations to compare Tetrahydrolavandulyl Acetate against its primary analogs.

Table 1: Physicochemical & Olfactory Comparison
CompoundCAS No.[1][2][3][4]Structure TypeOlfactory ProfileChemical StabilityKey Application
Tetrahydrolavandulyl Acetate 40853-55-2 Saturated / BranchedRefreshing, Citrusy, Herbaceous, Mildly Floral. Less sharp than parent.[1]High. Resistant to oxidation due to lack of allylic double bonds.[1]Niche Perfumery, Substantive Citrus Accords.[1]
Lavandulyl Acetate 25905-14-0Unsaturated / BranchedSharp, Herbal, Rosaceous. Characteristic "top note" of natural Lavender.[1]Moderate. Susceptible to oxidation and polymerization.[1]Lavender Reconstitution, Fougère Fragrances.[1]
Tetrahydrolinalyl Acetate 20780-48-7Saturated / LinearCitrus (Bergamot-like), Floral. Cleaner and sweeter than the lavandulyl analog.[1]High. Excellent stability in bleach/acidic media.[1]Functional Fragrance (Soaps, Detergents).[1]
Linalyl Acetate 115-95-7Unsaturated / LinearSweet, Floral, Bergamot. The "heart" of Lavender.[1]Moderate. Hydrolyzes in acid; oxidizes to allergens (hydroperoxides).[1]Fine Fragrance, Aromatherapy.[1][5][6]
Key SAR Insights:
  • Saturation Effect (The "Tetrahydro" Factor):

    • Odor: Hydrogenation generally suppresses the "sharp" or "penetrating" aspects of the odor profile.[1] Tetrahydrolavandulyl acetate retains the herbaceous character of the lavandulyl skeleton but presents it with a "waxy" or "citrusy" smoothness, distinct from the floral snap of Lavandulyl Acetate.

    • Stability: The removal of double bonds eliminates the risk of allylic oxidation. This makes the tetrahydro- variants significantly more stable in functional products (e.g., bleach, antiperspirants) where unsaturated terpenes would degrade into off-odors or skin sensitizers.[1]

  • Skeletal Effect (Branched vs. Linear):

    • The Lavandulyl (branched) skeleton imparts an "herbal/spicy" nuance.[1]

    • The Linalyl (linear) skeleton imparts a "sweet/floral" nuance.[1]

    • Practical Implication: Researchers seeking a "clean" citrus note should choose Tetrahydrolinalyl Acetate.[1] Those requiring a "natural/complex" herbal background note with high stability should select Tetrahydrolavandulyl Acetate .[1]

Synthesis & Production Protocols

Production of Tetrahydrolavandulyl Acetate can be achieved via two primary routes: Classical Chemical Hydrogenation and Novel Biosynthesis.[1]

Method A: Catalytic Hydrogenation (Chemical)
  • Precursor: Lavandulyl Acetate (isolated from Lavandula oil or synthesized).[1][7]

  • Catalyst: Palladium on Carbon (Pd/C) or Raney Nickel.[1]

  • Conditions: 2-5 atm H₂, 25-60°C.

  • Mechanism: Direct saturation of the isopropenyl and internal alkene groups.[1]

Method B: Biosynthetic Pathway (Novel)

Recent advances (2025) have established E. coli platforms for the de novo synthesis of lavandulyl esters, bypassing plant extraction.[1][8]

Protocol Logic:

  • Precursor Assembly: DMAPP (Dimethylallyl diphosphate) condensation via cis-prenyl transferase.[1]

  • Hydrolysis: Conversion of Lavandulyl diphosphate (LPP) to Lavandulol via RdgB pyrophosphatase.[1]

  • Acetylation: Enzymatic conversion of Lavandulol to Lavandulyl Acetate via Alcohol Acyltransferase (LiAAT4).[1][8]

  • In Vivo Hydrogenation: (Theoretical extension) Metabolic engineering with enoate reductases could yield the tetrahydro- derivative directly in fermentation.[1]

Biosynthesis cluster_pathway Biosynthetic Logic (E. coli Platform) DMAPP DMAPP (x2) LPP Lavandulyl Diphosphate (LPP) DMAPP->LPP Head-to-Middle Condensation Lavandulol Lavandulol LPP->Lavandulol RdgB (Pyrophosphatase) LavAcetate Lavandulyl Acetate Lavandulol->LavAcetate LiAAT4 (Acyltransferase) TH_LavAcetate Tetrahydrolavandulyl Acetate LavAcetate->TH_LavAcetate Hydrogenation (Chemical or Enzymatic Step)

Figure 2: Biosynthetic route to Lavandulyl Acetate with subsequent hydrogenation step to the Tetrahydro- derivative.[1]

Stability & Toxicology Profile

For drug and cosmetic development, the stability profile is often the deciding factor between using a natural isolate (Lavandulyl Acetate) and its saturated synthetic analog (Tetrahydrolavandulyl Acetate).

  • Oxidative Stability:

    • Lavandulyl Acetate:[1][3][7][8][9][10][11] Prone to autoxidation, forming hydroperoxides which are known skin sensitizers (allergens).[1] Requires antioxidants (e.g., BHT, Tocopherol) for storage.[1]

    • Tetrahydrolavandulyl Acetate:Inert. The saturated backbone resists radical attack, making it hypoallergenic by design regarding oxidation products.[1]

  • Hydrolytic Stability:

    • Both compounds are esters and will hydrolyze in highly acidic (pH < 3) or alkaline (pH > 9) environments, releasing Acetic Acid and the corresponding alcohol (Tetrahydrolavandulol).[1]

    • Formulation Tip: In aqueous formulations, maintain pH 5.0–7.0 to preserve the ester linkage.[1]

References
  • Biosynthesis of Lavandulyl Acetate: Ma, X., et al. (2025).[1][8] "Biosynthesis of lavandulol and lavandulyl acetate in Escherichia coli." bioRxiv.[1] Available at: [Link][1]

  • Fragrance Profile & Identity: The Good Scents Company.[1] (n.d.). "Tetrahydrolavandulyl Acetate Data Sheet." Available at: [Link][1]

  • Lavender Oil Composition: Prusinowska, R., & Śmigielski, K. B. (2014).[1] "Composition, biological properties and therapeutic effects of lavender (Lavandula angustifolia L.). A review." Herba Polonica. Available at: [Link]

  • Structure-Odor Relationships (Linalyl Series): Elsharif, S. A., et al. (2015).[1] "Structure-odor relationships of linalool, linalyl acetate and their corresponding oxygenated derivatives." Frontiers in Chemistry. Available at: [Link]

  • General Terpene Stability: OECD SIDS. (2002).[1] "Linalyl Acetate: SIDS Initial Assessment Report." Available at: [Link][1]

Sources

Comparative study of the volatility of "2-Isopropyl-5-methylhexyl acetate" and similar fragrance molecules

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparative analysis of 2-Isopropyl-5-methylhexyl acetate (commonly known as Tetrahydrolavandulyl Acetate ) against structurally related fragrance molecules.

Executive Summary

2-Isopropyl-5-methylhexyl acetate (CAS: 40853-55-2), also known as Tetrahydrolavandulyl Acetate , is the saturated analog of the widely used Lavandulyl Acetate. Unlike its unsaturated counterparts (Linalyl Acetate, Lavandulyl Acetate) which are prone to oxidation and polymerization, this molecule offers enhanced chemical stability while maintaining a distinct "Top-to-Middle" note volatility profile.

This guide objectively compares its vapor pressure, substantivity, and evaporation kinetics against industry standards: Linalyl Acetate , Dihydromyrcenol , and Lavandulyl Acetate .

Chemical Identity & Structural Comparison

Understanding the volatility begins with the molecular structure. The saturation of the alkyl chain in Tetrahydrolavandulyl Acetate alters its intermolecular forces, affecting both boiling point and vapor pressure.

Table 1: Physicochemical Properties Comparison
MoleculeCAS NumberStructure TypeMW ( g/mol )Vapor Pressure (25°C)*LogP (calc)Olfactory Profile
Tetrahydrolavandulyl Acetate 40853-55-2 Saturated Acyclic Ester200.32~0.173 mmHg 4.2Herbal, Green, Sweet, Woody
Linalyl Acetate 115-95-7Unsaturated Acyclic Ester196.29~0.110 mmHg3.9Floral, Bergamot, Fresh
Lavandulyl Acetate 25905-14-0Unsaturated Acyclic Ester196.29~0.090 mmHg3.8Herbal, Rosy, Sharp
Dihydromyrcenol 18479-58-8Unsaturated Alcohol156.27~0.166 mmHg3.0Fresh, Lime, Citrus
  • Note: Vapor pressure values are derived from experimental consensus and predictive models (EPI Suite™). Higher VP indicates higher volatility.

Key Insight: Despite having a slightly higher molecular weight (200.32 vs 196.29), Tetrahydrolavandulyl Acetate exhibits a vapor pressure (~0.173 mmHg) comparable to or slightly higher than Linalyl Acetate. This is attributed to the loss of pi-pi stacking interactions present in the unsaturated bonds of Linalyl and Lavandulyl acetate, reducing the energy required for vaporization.

Volatility & Substantivity Analysis

Evaporation Kinetics (The "Lift" Factor)

In fragrance mechanics, volatility determines the "lift" or initial impact.

  • High Volatility (>0.1 mmHg): Tetrahydrolavandulyl Acetate falls into this category.[1] It acts as a Top Note that transitions into the Heart.

  • Comparison: It is more diffusive than Lavandulyl Acetate but lacks the sharp "sparkle" of Linalyl Acetate. Its behavior is closest to Dihydromyrcenol , providing a powerful, stable lift.

Substantivity on Blotter

Substantivity is defined as the duration a molecule remains perceptible on a standard smelling strip.

  • Linalyl Acetate: < 4 Hours (Rapid oxidation/evaporation).[2][3]

  • Tetrahydrolavandulyl Acetate: 4 – 6 Hours . The saturated backbone resists oxidative degradation, allowing the scent to persist slightly longer in a linear fashion without the "off-notes" associated with terpene oxidation.

  • Lavandulyl Acetate: ~4 Hours.[4]

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Gravimetric Evaporation Analysis (TGA)

Objective: Quantify the evaporation rate under controlled thermal conditions.

  • Preparation: Calibrate a Thermogravimetric Analyzer (TGA) with a nitrogen purge (40 mL/min).

  • Loading: Load 10 µL of the neat analyte (Tetrahydrolavandulyl Acetate) into a platinum pan.

  • Isothermal Run: Heat rapidly to 30°C and hold isothermally for 240 minutes.

  • Data Analysis: Plot Weight % vs. Time. Calculate the slope (

    
    ) at 
    
    
    
    min (initial rate) and
    
    
    min.
  • Validation: Run Linalyl Acetate as a reference standard. The target molecule should show a mass loss curve slightly steeper (faster evaporation) or superimposable to Dihydromyrcenol.

Protocol B: Dynamic Headspace GC-MS

Objective: Compare the "airborne" concentration (sillage) of the molecule in a mixture.

  • Sample Matrix: Prepare a 1% solution of the target molecule and competitors in Dipropylene Glycol (DPG).

  • Chamber: Place 0.5g of solution on a glass plate inside a 500mL glass headspace chamber.

  • Equilibration: Allow to equilibrate for 30 minutes at 25°C.

  • Trapping: Pull air through a Tenax TA trap at 100 mL/min for 10 minutes.

  • Desorption/Analysis: Thermal desorption into GC-MS (DB-Wax column).

  • Quantification: Integrate peak areas. Calculate the Relative Evaporation Index (REI) :

    
    
    

Visualization: Volatility Testing Workflow

The following diagram outlines the logical flow for comparative volatility assessment, ensuring data integrity from sample prep to analysis.

VolatilityWorkflow Start Sample Preparation (1% in DPG) Equilibration Chamber Equilibration (30 min @ 25°C) Start->Equilibration Load Sample Trapping Dynamic Headspace (Tenax TA Trap) Equilibration->Trapping Airflow 100mL/min Desorption Thermal Desorption (GC Inlet) Trapping->Desorption Transfer Trap Analysis GC-MS Quantitation (Peak Area Integration) Desorption->Analysis Elution Data Calculate REI (Relative Evaporation Index) Analysis->Data Compare vs Standard

Caption: Figure 1. Dynamic Headspace Gas Chromatography (DH-GC) workflow for determining the Relative Evaporation Index (REI) of fragrance molecules.

Conclusion

2-Isopropyl-5-methylhexyl acetate (Tetrahydrolavandulyl Acetate) serves as a robust, stable alternative to traditional lavender esters.

  • Volatility: It exhibits high volatility (VP ~0.173 mmHg), functioning effectively as a Top-to-Middle note.

  • Performance: It matches the lift of Dihydromyrcenol while providing the herbal character of Lavandulyl Acetate.

  • Application: Ideal for harsh environments (e.g., bleach, antiperspirants) where unsaturated terpenes (Linalyl Acetate) would degrade.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 524263, 2-Isopropyl-5-methylhexyl acetate. Retrieved from [Link]

  • The Good Scents Company (2025). Tetrahydrolavandulyl acetate (CAS 40853-55-2) Odor and Properties. Retrieved from [Link]

  • European Patent Office (2016).Fragrance Compositions and Volatility Data (EP 2961374 B1).
  • Sell, C. S. (2006).The Chemistry of Fragrances: From Perfumer to Consumer. Royal Society of Chemistry.

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-Isopropyl-5-methylhexyl Acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

2-Isopropyl-5-methylhexyl acetate (CAS: 40853-55-2), also known as Tetrahydrolavandulyl acetate , is a saturated monoterpene ester.[1][2] While it does not carry the high flammability risks of lower molecular weight esters (like ethyl acetate), it presents specific challenges regarding aquatic toxicity and combustibility .

Operational Directive: This compound must never be disposed of via sanitary sewer systems. Its lipophilicity leads to phase separation in water traps, and its aquatic toxicity profile violates environmental compliance standards. The primary disposal route is high-BTU fuel blending or incineration through a licensed hazardous waste handler.

Chemical & Physical Profile

Understanding the physical properties is the prerequisite for safe handling. This ester is a combustible liquid with significant hydrophobic character.

PropertyValueOperational Implication
CAS Number 40853-55-2Use for waste manifesting and inventory tracking.
Molecular Formula C₁₂H₂₄O₂High carbon content makes it ideal for fuel blending.
Flash Point ~84°C (183°F)Combustible (Class IIIA). Not D001 Ignitable by federal definition (<60°C), but must be managed as combustible waste.
Boiling Point 228–231°CLow volatility; inhalation risk is lower than volatile solvents but still present as mist.
Density ~0.866 g/cm³Lighter than water; will float and form surface films if spilled in water.
Solubility Insoluble in waterDo not flush. Will clog traps and coat piping.
GHS Hazards Skin Irrit. 2, Aquatic Chronic 3PPE (Nitrile gloves) is mandatory.

Pre-Disposal Handling & Segregation

Effective waste management begins at the bench. You must segregate this chemical based on its reactivity profile (Esters).

Compatibility Logic
  • Incompatible: Strong Oxidizers (e.g., Nitric acid, Peroxides). Mixing esters with oxidizers increases the risk of exothermic oxidation or fire.

  • Incompatible: Strong Bases (e.g., Sodium Hydroxide). Causes hydrolysis, generating heat and alcohols.

  • Compatible: Non-halogenated organic solvents (Acetone, Methanol, Hexane).

Waste Stream Assignment

Assign 2-Isopropyl-5-methylhexyl acetate to the Non-Halogenated Organic waste stream.

Why Non-Halogenated? Halogenated waste (containing Cl, F, Br) requires higher incineration temperatures and scrubbers to prevent acid gas formation. This ester contains only C, H, and O. Mixing it with halogenated waste increases the disposal cost unnecessarily.

Disposal Workflow (Visualized)

The following diagram outlines the decision logic for segregating and packing this specific acetate.

WasteSegregation Start Waste Generation: 2-Isopropyl-5-methylhexyl acetate CheckMix Is it mixed with other solvents? Start->CheckMix CheckHalogen Does the mixture contain Halogens (Cl, F, Br)? CheckMix->CheckHalogen Yes StreamA Stream A: Non-Halogenated Organics (Preferred for Fuel Blending) CheckMix->StreamA No (Pure) CheckHalogen->StreamA No (e.g., Acetone, Hexane) StreamB Stream B: Halogenated Organics (High Temp Incineration) CheckHalogen->StreamB Yes (e.g., DCM, Chloroform) Label Label: 'Combustible Liquid, Organic Ester, Toxic to Aquatic Life' StreamA->Label StreamB->Label Container Container: HDPE or Glass (Keep Tightly Closed) Label->Container Disposal Final Disposal: Fuel Blending / Incineration Container->Disposal

Figure 1: Waste segregation logic ensuring cost-effective and compliant disposal paths.

Step-by-Step Disposal Protocol

Phase 1: Collection & Containerization
  • Select Container: Use High-Density Polyethylene (HDPE) jerrycans or amber glass bottles. Avoid PVC if the waste stream contains other aggressive solvents (e.g., THF).

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Text: "Non-RCRA Regulated Chemical Waste" (if pure) or "Hazardous Waste" (if mixed with ignitables).

    • Constituents: "2-Isopropyl-5-methylhexyl acetate".[1][2][3][4][5][6]

    • Hazards: Check "Irritant" and "Combustible".

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Phase 2: Storage

Store in a Flammable/Combustible Safety Cabinet . Although its flash point is >60°C, it fuels fires. Keep secondary containment trays dry.

Phase 3: Final Disposal (Vendor Handoff)

This compound is an excellent candidate for Fuel Blending .

  • Mechanism: The waste is blended with other high-BTU organics and used as alternative fuel in cement kilns.

  • Benefit: This recovers energy from the waste, aligning with Green Chemistry Principle #12 (Minimize potential for accidents) and general sustainability goals.

  • Alternative: If fuel blending is unavailable, standard Chemical Incineration is the required backup.

Emergency Spill Response

In the event of a spill, the lipophilic nature of the acetate requires specific absorbents.

SpillResponse Spill Spill Detected Assess Assess Volume & Risk (Is Flash Point > Ambient?) Spill->Assess PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Assess->PPE Contain Containment: Use Hydrophobic Booms/Pads PPE->Contain Clean Cleanup: Absorb with Clay/Vermiculite Wash surface with soap/water Contain->Clean Waste Dispose Debris as Solid Chemical Waste Clean->Waste

Figure 2: Immediate response workflow for bench-scale spills.

Cleanup Note: Because this ester is insoluble in water, a simple water mop-up will fail. You must use a surfactant (soap/detergent) and warm water to emulsify the residue after the bulk liquid has been absorbed by clay or pads.

Regulatory Compliance (USA/EU)

  • RCRA (USA): Pure 2-Isopropyl-5-methylhexyl acetate (Flash Point ~84°C) is not a D001 Ignitable waste (cutoff <60°C). However, it should be managed as "Non-RCRA Regulated Waste" or state-regulated oil waste. Do not dispose of it in regular trash.

  • TSCA: Ensure the chemical is listed on your facility's active TSCA inventory if used for commercial purposes.

  • REACH (EU): Classified as Aquatic Chronic 3. Prevent release to the environment (H412).

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 524263, 2-Isopropyl-5-methylhexyl acetate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-isopropyl-5-methylhexyl acetate.[5] Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[7] Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Isopropyl-5-methylhexyl acetate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling specialized aliphatic esters like 2-Isopropyl-5-methylhexyl acetate requires more than a cursory glance at a generic Safety Data Sheet. Standard laboratory protocols often fail to account for the specific solvation mechanics of esters, leading to compromised safety and contaminated workflows.

This guide provides a field-tested, self-validating framework for the safe handling, operational logistics, and disposal of this compound. By understanding the mechanistic causality behind each safety measure, you can build a rigorously safe and highly efficient experimental environment.

Part 1: Chemical Profile & Mechanistic Risk Assessment

2-Isopropyl-5-methylhexyl acetate (CAS: 40853-55-2), also known as tetrahydrolavandulyl acetate, is a hydrophobic, branched aliphatic ester utilized extensively in specialized lipid research, fragrance profiling, and intermediate drug synthesis[1].

The Causality of the Hazard: Why does this specific compound demand stringent PPE? The answer lies in its molecular structure (C₁₂H₂₄O₂)[1]. As a highly lipophilic ester, it acts as an aggressive non-polar solvent. If exposed to unprotected skin, it rapidly partitions into the lipid-rich stratum corneum, causing acute epidermal defatting, irritation, and potential contact dermatitis. Furthermore, its ability to solvate specific polymers dictates strict rules for glove and equipment selection[2].

Table 1: Chemical Properties & Hazard Summary
Property / HazardValue / DescriptionMechanistic Causality
Chemical Name 2-Isopropyl-5-methylhexyl acetate[1]Branched aliphatic ester.
CAS Number 40853-55-2[1]Unique identifier for safety and inventory tracking.
Molecular Weight 200.32 g/mol [1]High lipophilicity allows rapid penetration of biological lipid bilayers.
Primary Hazard Skin/Eye Irritant, Defatting AgentSolvates epidermal lipids, stripping the skin's natural protective barrier.
Incompatibilities Strong oxidizers, strong basesRisk of exothermic saponification (hydrolysis) or combustion.

Part 2: The "Armor" — Causality-Driven PPE Selection Matrix

The most common point of failure when handling esters is the assumption that standard laboratory nitrile gloves provide adequate protection. They do not. Esters rapidly infiltrate the nitrile polymer matrix, causing swelling, chain relaxation, and chemical breakthrough—often in under 15 minutes[2][3].

Table 2: PPE Selection & Permeation Causality
PPE CategoryRecommended MaterialCausality & Scientific Justification
Primary Gloves (Prolonged Contact) Butyl Rubber (>14 mil) or PE/EVAL Laminate[3][4]Highly cross-linked isobutylene-isoprene resists solvation by esters, providing >480 minutes of breakthrough resistance[3].
Secondary Gloves (Incidental Splash) Nitrile (Minimum 8 mil)[2]Nitrile provides excellent dexterity but poor ester resistance. Breakthrough occurs rapidly[2]. Must be doffed immediately upon contact.
Eye Protection ANSI Z87.1 Chemical Splash GogglesPrevents capillary absorption of lipophilic liquids through the ocular mucosa.
Body Protection Flame-Resistant (FR) Lab CoatMitigates the risk of ignition if the combustible ester is spilled on clothing.
Respiratory Chemical Fume HoodSweeps volatile ester vapors away from the breathing zone, preventing respiratory tract irritation.

Part 3: Self-Validating Operational Protocol

To ensure absolute trustworthiness in your methodology, every step in this workflow includes a validation checkpoint . Do not proceed to the next step unless the current step's validation is successful.

Step 1: Engineering Control Validation

  • Action: Power on the chemical fume hood and set the sash to the designated working height.

  • Validation: Visually confirm the magnehelic gauge reads between 80–120 feet per minute (fpm) .

  • Causality: Maintaining negative pressure ensures that any aerosolized ester vapors are captured before reaching your breathing zone.

Step 2: PPE Integrity Check

  • Action: Don your selected gloves (Butyl rubber is mandatory for primary handling or volume transfers)[3].

  • Validation: Perform an air-inflation test on the butyl gloves before donning. Trap air inside the glove, roll the cuff tightly, and listen for escaping air.

  • Causality: Even microscopic pinholes will compromise the >480-minute breakthrough resistance of butyl rubber.

Step 3: Material Compatibility Verification

  • Action: Select your reaction vessels, pipettes, and storage vials.

  • Validation: Use only borosilicate glass, PTFE (Teflon), or high-density polyethylene (HDPE).

  • Causality: 2-Isopropyl-5-methylhexyl acetate will rapidly craze, cloud, or melt polystyrene and polycarbonate containers, leading to catastrophic sample loss and secondary spills.

Step 4: Aseptic Dispensing & Handling

  • Action: Dispense the chemical using a glass volumetric pipette or a positive-displacement micropipette with PTFE tips.

  • Validation: Ensure no drips occur on the exterior of the reagent bottle. If a drip occurs, wipe it immediately with a Kimwipe and transfer the wipe to a solid organic waste container inside the hood.

Part 4: Mandatory Visualization — Workflow & Decision Tree

The following logical workflow dictates how to assess risk and respond to operational deviations when handling this specific acetate.

G Start Task: Handle 2-Isopropyl-5-methylhexyl acetate Assess Assess Contact Risk Level Start->Assess Splash Incidental/Splash Risk Assess->Splash Prolonged Prolonged/Immersion Risk Assess->Prolonged Nitrile Nitrile Gloves (>8 mil) Change immediately if splashed Splash->Nitrile Butyl Butyl Rubber Gloves (>480 min breakthrough) Prolonged->Butyl Hood Execute in Fume Hood (Verify 80-120 fpm) Nitrile->Hood Butyl->Hood Spill Spill Occurs? Hood->Spill Absorb Absorb with Vermiculite Dispose as Organic Waste Spill->Absorb Yes Proceed Proceed with Protocol Spill->Proceed No

Workflow and PPE decision tree for handling 2-Isopropyl-5-methylhexyl acetate.

Part 5: Spill Response & Disposal Logistics

Even with flawless execution, spills dictate an immediate, pre-planned response to prevent laboratory contamination.

Immediate Spill Response (Inside Fume Hood):

  • Isolate: Lower the fume hood sash to maximize exhaust velocity over the spill area.

  • Neutralize/Absorb: Do not use combustible materials like paper towels or sawdust. Cover the spill with an inert, inorganic absorbent such as vermiculite or a dedicated universal spill pad.

    • Causality: Esters are combustible. Mixing them with high-surface-area organic materials creates a severe fire hazard.

  • Collect: Sweep the saturated vermiculite using a non-sparking polypropylene brush and pan.

Waste Disposal Plan:

  • Categorization: Dispose of all liquid waste and contaminated absorbents as Non-Halogenated Organic Solvent Waste .

  • Segregation: Strictly segregate this waste stream from strong oxidizers (e.g., nitric acid, peroxides) and strong acids/bases.

    • Causality: Mixing esters with strong bases will initiate an exothermic saponification reaction, potentially over-pressurizing the sealed waste container and causing a rupture.

References

  • National Institutes of Health (NIH). "1-Hexanol, 5-methyl-2-(1-methylethyl)-, acetate | C12H24O2 | CID 524263 - PubChem." PubChem Database.[1] URL:[Link]

  • San Francisco State University (SFSU) / VWR. "Hand Protection Chemical Resistance Guide." Environment, Health and Safety.[3] URL: [Link]

  • SHOWA Gloves. "CHEMICAL PERMEATION GUIDE: Breakthrough Detection Time and Permeation Performance."[4] URL:[Link]

Sources

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